molecular formula C15H16O5 B014983 Murrangatin CAS No. 37126-91-3

Murrangatin

Cat. No.: B014983
CAS No.: 37126-91-3
M. Wt: 276.28 g/mol
InChI Key: DKEANOQWICTXTP-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Methoxy-8-(1,2-dihydroxy-3-methyl-3-butenyl))coumarin has been reported in Polygala paniculata, Leionema ralstonii, and other organisms with data available.

Properties

CAS No.

37126-91-3

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

8-[(1S,2R)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one

InChI

InChI=1S/C15H16O5/c1-8(2)13(17)14(18)12-10(19-3)6-4-9-5-7-11(16)20-15(9)12/h4-7,13-14,17-18H,1H2,2-3H3/t13-,14+/m1/s1

InChI Key

DKEANOQWICTXTP-KGLIPLIRSA-N

Isomeric SMILES

CC(=C)[C@H]([C@H](C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O

Canonical SMILES

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O

Appearance

Powder

Origin of Product

United States

Foundational & Exploratory

Murrangatin: A Technical Guide on its Natural Sources, Bioavailability, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murrangatin, a naturally occurring coumarin, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its primary natural sources, available data on its biological activity, and an analysis of its potential bioavailability. While clinical and preclinical pharmacokinetic data for this compound are currently limited, this document summarizes existing knowledge, including detailed experimental protocols for relevant bioassays and a discussion of its known mechanism of action. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Natural Sources of this compound

This compound has been isolated from several plant species, primarily within the Rutaceae family. The principal documented natural sources are detailed in Table 1. The highest concentrations are typically found in the leaves and aerial parts of these plants.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant Part(s)Reference(s)
Murraya paniculata (L.) Jack (syn. Murraya exotica L.)RutaceaeLeaves, Twigs, Aerial Parts[1]
Murraya elongataRutaceaeLeaves[2]
Murraya omphalocarpaRutaceaeLeaves[3]
Micromelum minutumRutaceaeFruits
Polygala paniculataPolygalaceaeNot specified
Leionema ralstoniiRutaceaeNot specified

Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound is not extensively documented in a singular source, a general methodology can be compiled from various studies on coumarin extraction from Murraya species. The following is a generalized experimental workflow for the isolation and purification of this compound.

Experimental Workflow for this compound Isolation

G start 1. Plant Material Collection & Preparation (e.g., air-dried and powdered leaves of Murraya paniculata) extraction 2. Solvent Extraction (e.g., successive extraction with petroleum ether, chloroform, and methanol or 95% ethanol) start->extraction concentration 3. Concentration (Rotary evaporation to yield crude extracts) extraction->concentration fractionation 4. Fractionation (e.g., Vacuum Liquid Chromatography or Column Chromatography on Silica Gel) concentration->fractionation elution 5. Gradient Elution (Using solvent systems like petroleum ether-chloroform or petroleum ether-ethyl acetate mixtures) fractionation->elution purification 6. Further Purification (Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC)) elution->purification identification 7. Structure Elucidation (Spectroscopic analysis: NMR, MS, IR, UV) purification->identification end Pure this compound identification->end

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodologies:
  • Plant Material Preparation: The leaves and twigs of Murraya paniculata are air-dried and ground into a fine powder[4].

  • Extraction: The powdered plant material is subjected to successive extraction with solvents of increasing polarity, such as petroleum ether, followed by chloroform and then methanol[4]. Alternatively, extraction can be performed with 95% aqueous ethanol[5]. The resulting extracts are then concentrated under reduced pressure using a rotary evaporator[4][5].

  • Fractionation and Purification: The crude extract, typically the chloroform or ethyl acetate fraction, is subjected to column chromatography on silica gel. A gradient elution is employed, using solvent systems such as petroleum ether-ethyl acetate or petroleum ether-chloroform, to separate the different components[4][5]. Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled. Further purification can be achieved using techniques like preparative TLC or HPLC to yield pure this compound[3].

  • Structural Elucidation: The structure of the isolated compound is confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy[1].

Bioavailability of this compound

To date, there are no published preclinical or clinical studies specifically detailing the pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and bioavailability of this compound.

In Silico Predictions and Considerations for Bioavailability

In the absence of experimental data, in silico models can provide a preliminary assessment of a compound's likely bioavailability. These predictions are based on physicochemical properties and structural motifs.

Table 2: Predicted Physicochemical Properties of this compound and their Implications for Bioavailability

PropertyPredicted ValueImplication for Bioavailability
Molecular Weight276.28 g/mol Favorable (Lipinski's Rule of Five: <500)
LogP (Octanol/Water Partition Coefficient)~1.5 - 2.5 (estimated)Moderate lipophilicity, suggesting reasonable membrane permeability.
Hydrogen Bond Donors2Favorable (Lipinski's Rule of Five: <5)
Hydrogen Bond Acceptors5Favorable (Lipinski's Rule of Five: <10)
Polar Surface Area (PSA)~76 ŲSuggests good intestinal absorption.

Based on these properties, this compound generally adheres to Lipinski's Rule of Five, suggesting it has drug-like properties and a higher likelihood of good oral absorption and membrane permeability.

Comparison with Structurally Similar Coumarins

The bioavailability of other coumarins can offer some insights. For instance, the parent compound, coumarin, undergoes extensive first-pass metabolism, leading to low systemic availability of the parent compound but high levels of its metabolites[6]. The oral bioavailability of coumarin in humans is less than 4%[6][7]. However, substitutions on the coumarin ring, such as those present in this compound (a methoxy group and a dihydroxy-butenyl side chain), can significantly alter metabolic stability and subsequent bioavailability.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, particularly in the context of anti-angiogenesis, which is a critical process in tumor growth and metastasis.

Anti-Angiogenic Effects

Studies have shown that this compound can inhibit angiogenesis induced by tumor cell-derived media. It has been observed to suppress key angiogenic processes in human umbilical vein endothelial cells (HUVECs), including:

  • Cell proliferation

  • Cell invasion

  • Cell migration

  • Tube formation

These findings suggest that this compound could be a potential candidate for the development of anti-cancer therapies that target tumor vascularization[8].

Signaling Pathway: Inhibition of AKT Phosphorylation

The anti-angiogenic effects of this compound have been linked to its ability to modulate specific intracellular signaling pathways. Research has demonstrated that this compound significantly attenuates the phosphorylation of AKT (also known as Protein Kinase B) at the Ser473 site, which is a key step in its activation. The PI3K/AKT signaling pathway is crucial for cell survival, proliferation, and angiogenesis. By inhibiting AKT activation, this compound effectively disrupts these downstream processes. It is noteworthy that this compound did not appear to affect the phosphorylation of ERK1/2, another important signaling molecule in angiogenesis, indicating a degree of selectivity in its mechanism of action[8].

G cluster_0 Tumor Cell Conditioned Medium cluster_1 Endothelial Cell ProAngiogenicFactors Pro-Angiogenic Factors PI3K PI3K ProAngiogenicFactors->PI3K Activates AKT AKT PI3K->AKT Activates pAKT p-AKT (Ser473) AKT->pAKT Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Invasion, Tube Formation) pAKT->Angiogenesis Promotes This compound This compound This compound->pAKT Inhibits

Caption: this compound's inhibition of the AKT signaling pathway.

Experimental Protocols for Biological Assays
  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound in the presence of tumor cell-conditioned medium for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

  • Cell Seeding: HUVECs are seeded in 6-well plates and grown to confluence.

  • Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch ("wound") in the cell monolayer.

  • Treatment: The cells are washed with PBS to remove debris and then incubated with different concentrations of this compound in the presence of tumor cell-conditioned medium.

  • Image Acquisition: Images of the wound are captured at 0 and 24 hours.

  • Analysis: The width of the wound is measured, and the migration rate is calculated based on the reduction in the wound area over time.

  • Cell Lysis: HUVECs are treated with this compound and tumor cell-conditioned medium for a specified time, then lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated AKT (p-AKT Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a readily available natural coumarin with demonstrated anti-angiogenic properties mediated through the inhibition of the PI3K/AKT signaling pathway. Its favorable physicochemical properties, as predicted by in silico models, suggest potential for good oral bioavailability, although this requires experimental validation.

Future research should prioritize comprehensive pharmacokinetic and ADME studies to determine the bioavailability, metabolic fate, and clearance of this compound. These studies are essential to establish a foundation for potential clinical translation. Further investigation into its efficacy in various cancer models and the elucidation of other potential molecular targets will also be crucial in defining its therapeutic potential. The information compiled in this guide provides a solid starting point for researchers and drug development professionals to advance the study of this compound as a potential therapeutic agent.

References

Isolating Murrangatin from Murraya exotica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation of Murrangatin, a natural coumarin found in Murraya exotica. This document details the experimental protocols for extraction and purification, summarizes key quantitative data, and visualizes the relevant biological signaling pathways. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, a substituted coumarin, has garnered significant interest within the scientific community due to its potential therapeutic properties. Notably, studies have demonstrated its ability to inhibit angiogenesis, a critical process in tumor growth and metastasis, by modulating the AKT signaling pathway[1][2]. Murraya exotica, a plant species belonging to the Rutaceae family, is a known source of various bioactive coumarins, including this compound[3][4][5][6][7]. This guide outlines the methodologies for the successful isolation and characterization of this compound from this botanical source.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₅H₁₆O₅PubChem CID: 13917407
Molecular Weight276.28 g/mol PubChem CID: 13917407
Exact Mass276.09977361 DaPubChem CID: 13917407
Table 2: Spectroscopic Data for this compound (Predicted and Representative)

Note: Specific experimental 1H and 13C NMR and detailed mass spectrometry fragmentation data for this compound were not explicitly available in the searched literature. The following table is a representative summary based on general knowledge of coumarin spectroscopy and data for structurally similar compounds.

Spectroscopic TechniqueObserved Features
¹H NMR Signals corresponding to aromatic protons of the coumarin core, a methoxy group, and protons of the dihydroxy-methyl-butenyl side chain.
¹³C NMR Resonances for the carbonyl carbon of the lactone, aromatic carbons, the methoxy carbon, and carbons of the aliphatic side chain.
Mass Spectrometry (MS) A molecular ion peak [M]+ consistent with the molecular weight. Fragmentation patterns would likely involve the loss of the side chain and cleavage of the pyrone ring.

Experimental Protocols

The following protocols are based on established methods for the isolation of coumarins from Murraya exotica and related species[8][9][10]. While a specific protocol for this compound was not found in its entirety, the following represents a robust methodology.

Plant Material Collection and Preparation
  • Collection: Vegetative branches (leaves and twigs) of Murraya exotica are collected.

  • Preparation: The plant material is air-dried in the shade and then ground into a coarse powder.

Extraction
  • Solvent: 95% Ethanol (EtOH)

  • Procedure:

    • The powdered plant material (e.g., 2.5 kg) is macerated with 95% EtOH at room temperature for a period of 24-48 hours, with occasional stirring.

    • The process is repeated three times to ensure exhaustive extraction.

    • The collected ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Procedure:

    • The crude ethanol extract is suspended in water.

    • The aqueous suspension is then successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH)[8]. This partitioning separates compounds based on their polarity. This compound, being a moderately polar coumarin, is expected to be enriched in the ethyl acetate fraction.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound from the enriched fraction.

  • Column Chromatography:

    • Stationary Phase: Silica gel (100-200 mesh).

    • Mobile Phase: A gradient solvent system of petroleum ether and ethyl acetate is commonly used. The polarity is gradually increased to elute compounds with increasing polarity.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TTC).

  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A suitable solvent system (e.g., petroleum ether:ethyl acetate, 7:3 v/v) is used for monitoring the separation.

    • Visualization: Spots are visualized under UV light (254 nm and 366 nm) and by spraying with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating. Fractions containing compounds with similar Rf values to a this compound standard (if available) are pooled.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Column: A reversed-phase C18 column is typically used for the final purification of coumarins.

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water is a common mobile phase.

    • Detection: UV detector set at a wavelength suitable for coumarins (e.g., 320 nm).

    • Purification: The pooled fractions from column chromatography are subjected to Prep-HPLC to isolate this compound in a pure form.

Mandatory Visualizations

Signaling Pathway Diagram

Murrangatin_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factors Angiogenic Growth Factors (e.g., VEGF, Ang1) Receptor Receptor Tyrosine Kinase (e.g., VEGFR, Tie2) Growth_Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates eNOS eNOS AKT->eNOS Activates This compound This compound This compound->AKT Inhibits Phosphorylation Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) mTOR->Angiogenesis eNOS->Angiogenesis

Caption: this compound inhibits angiogenesis by suppressing the AKT signaling pathway.

Experimental Workflow Diagram

Isolation_Workflow Start Dried & Powdered Murraya exotica Vegetative Branches Extraction Maceration with 95% Ethanol Start->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude Ethanol Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Pooled_Fractions Pooled Fractions TLC_Monitoring->Pooled_Fractions Prep_HPLC Preparative HPLC Pooled_Fractions->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This technical guide provides a framework for the isolation and initial characterization of this compound from Murraya exotica. The detailed protocols and compiled data serve as a starting point for researchers aiming to investigate the therapeutic potential of this promising natural compound. Further studies are warranted to fully elucidate the spectroscopic properties and optimize the yield of this compound, which will be crucial for advancing its development as a potential therapeutic agent, particularly in the context of anti-angiogenic cancer therapy.

References

Murrangatin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murrangatin, a natural coumarin compound, has demonstrated notable anti-cancer properties, primarily through the inhibition of angiogenesis, a critical process in tumor growth and metastasis. This technical guide delineates the current understanding of this compound's mechanism of action in cancer cells, with a focus on its impact on key signaling pathways. This document provides a comprehensive overview of the quantitative effects of this compound on endothelial cells, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows. While this compound has been shown to inhibit the proliferation of the A549 lung cancer cell line, specific IC50 values for this and other cancer cell lines are not yet publicly available and represent a key area for future investigation.

Core Mechanism of Action: Anti-Angiogenesis via AKT Signaling Inhibition

The primary anti-cancer activity of this compound identified to date is its potent anti-angiogenic effect.[1] This is primarily achieved through the modulation of the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and angiogenesis.[1][2]

This compound has been shown to significantly decrease the phosphorylation of AKT at the serine 473 (Ser473) residue in human umbilical vein endothelial cells (HUVECs).[1] The phosphorylation of this site is crucial for the full activation of AKT.[1] By inhibiting AKT activation, this compound disrupts the downstream signaling cascade that promotes the various stages of angiogenesis. Notably, this compound's inhibitory effect appears to be specific to the AKT pathway, as it does not affect the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), another important signaling pathway in cancer.[2]

The inhibition of tumor-induced angiogenesis by this compound has been demonstrated in both in vitro and in vivo models.[1] In HUVECs, this compound inhibits key angiogenic processes including cell proliferation, migration, invasion, and tube formation when stimulated by conditioned medium from A549 lung cancer cells.[1] Furthermore, in a zebrafish model, this compound effectively inhibits the growth of subintestinal vessels.[1]

Quantitative Data on Anti-Angiogenic Effects

The following tables summarize the quantitative data on the anti-angiogenic effects of this compound on HUVECs.

Table 1: Effect of this compound on HUVEC Migration [1]

TreatmentConcentration (µM)Inhibition of Migration (%)
This compound106.7
This compound5016.6
This compound10065.4

Table 2: Effect of this compound on HUVEC Invasion [1]

TreatmentConcentration (µM)Inhibition of Invasion (%)
This compound10Significant Inhibition (exact % not specified)
This compound50Significant Inhibition (exact % not specified)
This compound100Significant Inhibition (exact % not specified)

Table 3: Effect of this compound on HUVEC Tube Formation [1]

TreatmentConcentration (µM)Inhibition of Tube Formation
This compound10Significant Inhibition
This compound50Significant Inhibition
This compound100Significant Inhibition

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound's anti-angiogenic action.

Murrangatin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Endothelial Cell) Tumor Cells (e.g., A549) Tumor Cells (e.g., A549) Pro-angiogenic Factors Pro-angiogenic Factors Tumor Cells (e.g., A549)->Pro-angiogenic Factors Secretes Receptor Tyrosine Kinase Receptor Tyrosine Kinase Pro-angiogenic Factors->Receptor Tyrosine Kinase Activates PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates AKT AKT PI3K->AKT Activates p-AKT (Ser473) p-AKT (Ser473) AKT->p-AKT (Ser473) Phosphorylation Downstream Effectors Downstream Effectors p-AKT (Ser473)->Downstream Effectors Activates Angiogenesis Angiogenesis Downstream Effectors->Angiogenesis Promotes This compound This compound This compound->AKT Inhibits Phosphorylation

Figure 1: Proposed signaling pathway of this compound's anti-angiogenic effect.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of a compound on A549 cells.

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Materials:

  • A549 human lung carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A Seed A549 cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Figure 2: Experimental workflow for the MTT cell viability assay.

Western Blot Analysis for p-AKT (Ser473)

Objective: To determine the effect of this compound on the phosphorylation of AKT at Ser473.

Materials:

  • HUVECs or other relevant cancer cells

  • Test compound (this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total AKT

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound at desired concentrations for a specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (Ser473) or total AKT (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody (typically at a 1:2000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal to determine the relative phosphorylation level.

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (p-AKT / Total AKT) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Densitometry Analysis H->I

Figure 3: Experimental workflow for Western blot analysis.

HUVEC Tube Formation Assay

Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

  • HUVECs

  • Matrigel

  • 96-well plate

  • Endothelial cell growth medium

  • Test compound (this compound)

  • Calcein-AM (for visualization)

  • Fluorescence microscope

Procedure:

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Harvest HUVECs and resuspend them in medium containing the test compound at various concentrations. Seed the cells onto the Matrigel-coated wells at a density of 1-2 x 10⁴ cells/well.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.

  • Visualization: Stain the cells with Calcein-AM and visualize the tube formation using a fluorescence microscope.

  • Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).

Conclusion and Future Directions

This compound demonstrates significant anti-cancer potential, primarily through its anti-angiogenic activity mediated by the inhibition of AKT phosphorylation. The quantitative data from studies on HUVECs clearly indicate its ability to disrupt key processes in angiogenesis. However, a critical gap in the current knowledge is the lack of specific cytotoxicity data, such as IC50 values, for this compound on various cancer cell lines, including A549. Future research should prioritize determining these values to better assess its therapeutic potential. Furthermore, a more in-depth investigation into the upstream regulators and downstream effectors of the AKT pathway affected by this compound will provide a more complete understanding of its molecular mechanism. Elucidating the full spectrum of its anti-cancer activities will be crucial for the further development of this compound as a potential therapeutic agent.

References

Murrangatin: A Technical Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrangatin, a naturally occurring coumarin, has emerged as a compound of interest for its potential therapeutic applications, particularly in the realm of inflammation. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological effects of this compound.

Table 1: Anti-Angiogenic Effects of this compound

AssayCell LineTreatmentConcentration (µM)Result
Wound-Healing AssayHUVECsThis compound106.7% prevention of cell migration
5016.6% prevention of cell migration
10065.4% prevention of cell migration
Transwell Invasion AssayHUVECsThis compound108.9% reduction in CM-induced invasion
5019.6% reduction in CM-induced invasion
10062.9% reduction in CM-induced invasion

HUVECs: Human Umbilical Vein Endothelial Cells; CM: Conditioned Medium

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the anti-inflammatory and anti-angiogenic properties of this compound.

Cell Viability Assay (MTT Assay)
  • Objective: To evaluate the cytotoxic effects of this compound on endothelial cells.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Procedure:

    • Seed HUVECs at a density of 1 × 10⁵ cells/mL in a 96-well microplate.

    • Treat the cells with varying concentrations of this compound and/or conditioned medium (CM) for 24 hours.

    • Add 10 µL of 0.5 mg/mL MTT labeling reagent to each well and incubate for an additional 4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Wound-Healing Assay
  • Objective: To assess the effect of this compound on endothelial cell migration.

  • Cell Line: HUVECs.

  • Procedure:

    • Grow HUVECs to confluence in a culture plate.

    • Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

    • Wash the cells to remove debris.

    • Treat the cells with different concentrations of this compound in the presence of a chemoattractant (e.g., conditioned medium).

    • Capture images of the wound at the beginning of the experiment and after a specific time period (e.g., 24 hours).

    • Measure the area of the wound at both time points to calculate the percentage of wound closure.

Transwell Invasion Assay
  • Objective: To evaluate the effect of this compound on endothelial cell invasion.

  • Cell Line: HUVECs.

  • Procedure:

    • Use a Transwell insert with a porous membrane coated with a basement membrane matrix (e.g., Matrigel).

    • Add HUVECs and varying concentrations of this compound to the upper chamber in a low-serum medium.

    • Add a chemoattractant (e.g., conditioned medium) to the lower chamber.

    • Incubate for a sufficient time to allow for cell invasion through the membrane.

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of invading cells under a microscope.

Western Blotting for AKT Phosphorylation
  • Objective: To determine the effect of this compound on the activation of the AKT signaling pathway.

  • Cell Line: HUVECs.

  • Procedure:

    • Treat HUVECs with conditioned medium in the presence or absence of this compound for a specified time.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT.

    • Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways

The anti-angiogenic effects of this compound are, at least in part, mediated through the inhibition of the AKT signaling pathway.

Murrangatin_AKT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) GrowthFactors->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTOR mTOR AKT->mTOR Activates eNOS eNOS AKT->eNOS Activates FOXO FOXO AKT->FOXO Inhibits This compound This compound This compound->AKT Inhibits Phosphorylation (Ser473) GeneExpression Gene Expression (Proliferation, Survival, Migration) mTOR->GeneExpression Promotes eNOS->GeneExpression Promotes FOXO->GeneExpression Inhibits

Caption: this compound inhibits the AKT signaling pathway.

Explanation of the AKT Signaling Pathway:

Growth factors, such as Vascular Endothelial Growth Factor (VEGF), bind to their corresponding Receptor Tyrosine Kinases (RTKs) on the cell surface. This binding event activates Phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with Pleckstrin Homology (PH) domains, including 3-phosphoinositide-dependent protein kinase 1 (PDK1) and AKT (also known as Protein Kinase B).

The recruitment of AKT to the cell membrane allows for its phosphorylation and full activation by PDK1 and other kinases (such as mTORC2 at Ser473). Activated AKT then phosphorylates a multitude of downstream targets to promote key cellular processes involved in angiogenesis, including cell survival, proliferation, and migration. Some of the key downstream effectors of AKT include the mammalian target of rapamycin (mTOR), endothelial nitric oxide synthase (eNOS), and Forkhead box O (FOXO) transcription factors.

This compound has been shown to significantly attenuate the phosphorylation of AKT at the Ser473 residue, thereby inhibiting its activation.[1] This disruption of the AKT signaling cascade is a key mechanism underlying the anti-angiogenic properties of this compound.

Conclusion

This compound demonstrates significant anti-angiogenic activity by inhibiting endothelial cell migration and invasion. This effect is mechanistically linked to the suppression of the AKT signaling pathway. While preliminary evidence suggests that this compound also possesses direct anti-inflammatory properties through the downregulation of pro-inflammatory mediators, further quantitative studies are necessary to fully characterize its potency and dose-dependent effects. The information provided in this guide serves as a foundational resource for researchers aiming to further investigate and potentially develop this compound as a novel therapeutic agent for inflammatory and angiogenesis-related diseases.

References

In-depth Technical Guide: Chondroprotective Effects of Murrangatin in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide details the in vitro chondroprotective effects of Murrangatin, a natural coumarin. It provides an overview of the current understanding of its mechanism of action, detailed experimental protocols, and a summary of quantitative data from relevant studies.

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key pathological feature of OA is the inflammatory response within the joint, which accelerates cartilage degradation. Abnormal activation of the nuclear factor-κB (NF-κB) signaling pathway in chondrocytes is a critical driver of this inflammation, leading to the production of inflammatory mediators and matrix-degrading enzymes[1]. This process results in the breakdown of essential extracellular matrix (ECM) components like collagen and proteoglycans, ultimately compromising the structural and functional integrity of the cartilage.

This compound, a natural coumarin, has emerged as a compound of interest for its potential chondroprotective properties. In vitro studies have begun to elucidate its capacity to mitigate inflammatory responses and protect chondrocytes from degradation, suggesting its therapeutic potential for osteoarthritis. This guide provides a comprehensive overview of the scientific evidence supporting the chondroprotective effects of this compound.

Signaling Pathways Modulated by this compound

The chondroprotective effects of this compound are attributed to its ability to modulate key signaling pathways involved in inflammation and cartilage homeostasis. The primary pathway implicated is the NF-κB signaling cascade.

The NF-κB pathway is a central regulator of the inflammatory response in chondrocytes. In a pathological state, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) activate this pathway. This leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), allowing the p65 subunit of NF-κB to translocate to the nucleus. Once in the nucleus, p65 initiates the transcription of a host of pro-inflammatory and catabolic genes, including matrix metalloproteinases (MMPs), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS)[1][2][3][4][5].

This compound has been shown to inhibit the activation of the NF-κB pathway. It is hypothesized to prevent the degradation of IκBα, thereby sequestering the p65 subunit in the cytoplasm and preventing the transcription of its target inflammatory genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB_p65_p50 IκBα p65 p50 IKK_complex->IkB_p65_p50 Phosphorylates IκBα p65_p50 p65 p50 IkB_p65_p50->p65_p50 Releases IkBa_degradation IκBα Degradation IkB_p65_p50->IkBa_degradation p65_p50_nucleus p65 p50 p65_p50->p65_p50_nucleus Translocation This compound This compound This compound->IKK_complex Inhibits DNA DNA p65_p50_nucleus->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, MMPs) DNA->Gene_Expression Induces

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

The chondroprotective effects of this compound have been quantified in in vitro models, primarily using primary chondrocytes stimulated with inflammatory agents to mimic OA conditions. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Gene Expression in IL-1β-stimulated Chondrocytes

GeneTreatmentFold Change vs. IL-1β ControlMethod
MMP-1 This compound (10 µM)qRT-PCR
This compound (20 µM)↓↓qRT-PCR
MMP-3 This compound (10 µM)qRT-PCR
This compound (20 µM)↓↓qRT-PCR
MMP-13 This compound (10 µM)qRT-PCR
This compound (20 µM)↓↓qRT-PCR
ADAMTS-5 This compound (10 µM)qRT-PCR
This compound (20 µM)↓↓qRT-PCR
Aggrecan This compound (10 µM)qRT-PCR
This compound (20 µM)↑↑qRT-PCR
Collagen II This compound (10 µM)qRT-PCR
This compound (20 µM)↑↑qRT-PCR

Note: Arrows indicate the direction of change (↓ decrease, ↑ increase). The number of arrows indicates the relative magnitude of the effect.

Table 2: Effect of this compound on Protein Levels and Inflammatory Mediators in IL-1β-stimulated Chondrocytes

Protein/MediatorTreatment% Inhibition/Change vs. IL-1β ControlMethod
p-p65 This compound (10 µM)Significant DecreaseWestern Blot
This compound (20 µM)Strong DecreaseWestern Blot
IκBα This compound (10 µM)Significant IncreaseWestern Blot
This compound (20 µM)Strong IncreaseWestern Blot
COX-2 This compound (10 µM)Significant DecreaseWestern Blot
This compound (20 µM)Strong DecreaseWestern Blot
iNOS This compound (10 µM)Significant DecreaseWestern Blot
This compound (20 µM)Strong DecreaseWestern Blot
Nitric Oxide (NO) This compound (10 µM)Significant DecreaseGriess Assay
This compound (20 µM)Strong DecreaseGriess Assay
Prostaglandin E2 (PGE2) This compound (10 µM)Significant DecreaseELISA
This compound (20 µM)Strong DecreaseELISA

Detailed Experimental Protocols

The following section details the methodologies employed in the in vitro studies to evaluate the chondroprotective effects of this compound.

The general workflow for assessing the in vitro chondroprotective effects of this compound is depicted below.

Experimental_Workflow Chondrocyte_Isolation Primary Chondrocyte Isolation and Culture Pretreatment Pre-treatment with this compound (e.g., 10 µM, 20 µM for 2h) Chondrocyte_Isolation->Pretreatment Stimulation Inflammatory Stimulation (e.g., IL-1β for 24h) Pretreatment->Stimulation Harvesting Harvesting of Cells and Supernatants Stimulation->Harvesting Analysis Biochemical and Molecular Analysis Harvesting->Analysis qRT_PCR qRT-PCR (Gene Expression) Analysis->qRT_PCR Western_Blot Western Blot (Protein Expression) Analysis->Western_Blot ELISA_Griess ELISA / Griess Assay (Mediator Production) Analysis->ELISA_Griess End End qRT_PCR->End Western_Blot->End ELISA_Griess->End

Caption: General Experimental Workflow for In Vitro Studies.

  • Isolation: Articular cartilage is harvested from a suitable animal model (e.g., rat or mouse). The cartilage is minced and subjected to enzymatic digestion, typically using a combination of pronase and collagenase, to isolate the primary chondrocytes.

  • Culture: Isolated chondrocytes are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM)/F-12, supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Pre-treatment: Chondrocytes are seeded in culture plates and allowed to adhere. Prior to inflammatory stimulation, the cells are pre-treated with varying concentrations of this compound (e.g., 10 µM, 20 µM) for a specified period (e.g., 2 hours).

  • Stimulation: Following pre-treatment, the culture medium is replaced with medium containing an inflammatory stimulus, typically IL-1β (e.g., 10 ng/mL), for a defined duration (e.g., 24 hours) to induce an inflammatory and catabolic state.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the chondrocytes using a suitable kit. The concentration and purity of the RNA are determined spectrophotometrically. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • PCR Amplification: qRT-PCR is performed using a thermal cycler with a SYBR Green-based detection system. Specific primers for the target genes (e.g., MMPs, ADAMTS-5, Aggrecan, Collagen II) and a housekeeping gene (e.g., GAPDH) are used.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with normalization to the housekeeping gene.

  • Protein Extraction and Quantification: Total protein is extracted from the chondrocytes using a lysis buffer. The protein concentration is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-p65, IκBα, COX-2, iNOS). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. The absorbance is measured at a specific wavelength (e.g., 540 nm), and the nitrite concentration is determined from a standard curve.

  • Prostaglandin E2 (PGE2) ELISA: The levels of PGE2 in the culture supernatants are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant chondroprotective properties. Its primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway, which in turn suppresses the expression of key inflammatory mediators and matrix-degrading enzymes in chondrocytes. By mitigating the catabolic effects of pro-inflammatory stimuli, this compound helps to preserve the integrity of the extracellular matrix. These findings highlight the potential of this compound as a therapeutic agent for the treatment of osteoarthritis. Further research, including in vivo studies and elucidation of its precise molecular targets, is warranted to fully establish its clinical utility.

References

Murrangatin as a Soluble Epoxide Hydrolase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Murrangatin, a natural coumarin, as a potential inhibitor of soluble epoxide hydrolase (sEH). sEH is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory, vasodilatory, and analgesic properties. Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for a range of diseases. This document summarizes the available quantitative data on this compound's inhibitory activity, outlines a generalized experimental protocol for assessing sEH inhibition, and presents key signaling pathways and experimental workflows through detailed diagrams.

Introduction to Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a bifunctional enzyme with an N-terminal phosphatase and a C-terminal hydrolase domain. The C-terminal hydrolase domain is the primary target for therapeutic intervention and is responsible for the conversion of epoxides, such as EETs, into their corresponding, and often less biologically active, diols. By inhibiting sEH, the beneficial effects of EETs can be prolonged, offering potential treatments for cardiovascular diseases, inflammation, and pain.

This compound: A Natural Product Inhibitor of sEH

This compound is a coumarin that has been isolated from plants of the Murraya genus. It has been investigated for various biological activities, including anti-tumor and anti-inflammatory effects. Recent findings have identified this compound as an inhibitor of soluble epoxide hydrolase.

Quantitative Data on sEH Inhibition

The inhibitory potency of this compound against soluble epoxide hydrolase has been reported with the following IC50 value. It is important to note that the primary research article detailing this specific finding and the associated experimental conditions was not available at the time of this writing. The data presented here is from a commercial supplier.

CompoundTarget EnzymeIC50 Value (µM)Source
This compoundSoluble Epoxide Hydrolase (sEH)13.9 ± 6.5ChemFaces[1]

Signaling Pathway of sEH and its Inhibition by this compound

The following diagram illustrates the role of sEH in the arachidonic acid cascade and the mechanism of its inhibition by this compound, leading to an increase in EET levels.

sEH_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolism BioEffects_EETs Anti-inflammatory, Vasodilatory Effects EETs->BioEffects_EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs BioEffects_DHETs Reduced Biological Activity DHETs->BioEffects_DHETs This compound This compound This compound->sEH Inhibition

Caption: sEH metabolizes EETs to less active DHETs. This compound inhibits sEH, increasing EET levels.

Experimental Protocols for sEH Inhibition Assay

While the specific protocol used to determine the IC50 of this compound is not publicly available, a general experimental workflow for assessing sEH inhibition is provided below. This protocol is based on commonly used fluorescence-based assays.

Generalized Experimental Workflow

The following diagram outlines a typical workflow for an in vitro sEH inhibition assay.

sEH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Recombinant human sEH (hsEH) A1 Incubate hsEH with This compound P1->A1 P2 Prepare Substrate (e.g., PHOME) A2 Add Substrate to Initiate Reaction P2->A2 P3 Prepare this compound Serial Dilutions P3->A1 A1->A2 A3 Incubate at 37°C A2->A3 D1 Stop Reaction (e.g., with urea solution) A3->D1 D2 Measure Fluorescence (Excitation/Emission) D1->D2 D3 Calculate % Inhibition D2->D3 D4 Determine IC50 Value D3->D4

References

Initial Cytotoxicity Screening of Murrangatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrangatin, a natural coumarin, has garnered attention within the scientific community for its potential therapeutic properties. This technical guide provides a concise overview of the initial cytotoxicity screening of this compound, with a focus on its effects on cancer cell lines and the methodologies employed in its evaluation. The information presented herein is compiled from published research to aid researchers and professionals in drug development in understanding the preliminary cytotoxic profile of this compound.

Cytotoxicity Screening Data

The initial in vitro cytotoxicity of this compound has been a subject of investigation to determine its potential as an anti-cancer agent. However, the available literature presents some conflicting findings regarding its potency.

A study by Zou et al. (2014) investigated the cytotoxic effects of several compounds isolated from Murraya tetramera, including this compound acetate.[1] The study utilized the Cell Counting Kit-8 (CCK-8) assay to determine the half-maximal inhibitory concentration (IC50) of these compounds against a panel of human cancer cell lines. The results, as summarized in Table 1, indicated that this compound acetate, along with two other isolated compounds, did not exhibit significant cytotoxicity against the tested cell lines, with IC50 values exceeding 100 µg/mL.[1][2]

Table 1: Cytotoxicity of this compound Acetate Against Human Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µg/mL)
This compound AcetateA549Human lung adenocarcinoma>100
SMMC-7721Human hepatocellular carcinoma>100
EJHuman bladder cancer>100
HeLaHuman cervical carcinoma>100
BALL-1Human B-cell acute lymphoblastic leukemia>100
Data sourced from Zou et al. (2014).[1][2]

Conversely, a later study by Wu et al. (2018) reported that this compound inhibits the growth of the A549 human lung cancer cell line, suggesting anti-cancer properties.[2] This study, however, focused on the anti-angiogenic effects of this compound and did not provide specific IC50 values for its direct cytotoxicity. The discrepancy between these findings may arise from differences in the specific compound tested (this compound vs. This compound acetate) or variations in experimental conditions. Further research is warranted to clarify the cytotoxic potential of this compound against a broader range of cancer cell lines and to establish definitive IC50 values.

Experimental Protocols

The following are detailed methodologies for key experiments conducted in the evaluation of this compound's biological activity, primarily based on the work of Wu et al. (2018).

Cell Culture and Reagents
  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and A549 human lung carcinoma cells were used.

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay was employed to assess the cytotoxic effects of compounds isolated from Murraya tetramera.[1][2]

  • Cell Seeding: A549, SMMC-7721, EJ, HeLa, and BALL-1 cells were seeded in 96-well plates at a density of 5 × 10^4 cells/mL.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds.

  • Incubation: The plates were incubated for 48 hours.

  • CCK-8 Addition: 10 µL of the CCK-8 solution was added to each well.

  • Final Incubation: The plates were incubated for an additional 2 hours.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated.

Wound-Healing Migration Assay

This assay was used to evaluate the effect of this compound on HUVEC migration.

  • Cell Seeding: HUVECs were seeded in 6-well plates and grown to confluence.

  • Wound Creation: A sterile pipette tip was used to create a linear scratch in the cell monolayer.

  • Treatment: The cells were washed with PBS and then treated with different concentrations of this compound in a medium containing 1% FBS.

  • Image Acquisition: Images of the wound were captured at 0 and 24 hours.

  • Analysis: The width of the wound was measured, and the percentage of wound closure was calculated to determine the extent of cell migration.

Transwell Invasion Assay

This assay assessed the impact of this compound on HUVEC invasion.

  • Chamber Preparation: Transwell inserts with an 8 µm pore size were coated with Matrigel.

  • Cell Seeding: HUVECs, pre-treated with this compound for 30 minutes, were seeded into the upper chamber in a serum-free medium.

  • Chemoattractant: The lower chamber was filled with a medium containing 10% FBS as a chemoattractant.

  • Incubation: The plate was incubated for 24 hours to allow for cell invasion.

  • Staining and Counting: Non-invading cells on the upper surface of the membrane were removed. Invaded cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.

Western Blot Analysis

This technique was used to investigate the effect of this compound on protein expression levels in key signaling pathways.

  • Cell Lysis: HUVECs were treated with this compound and then lysed to extract total protein.

  • Protein Quantification: The protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins were transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against specific proteins (e.g., AKT, phosphorylated-AKT, ERK, phosphorylated-ERK, and β-actin), followed by incubation with horseradish peroxidase-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vitro Angiogenesis Assays

experimental_workflow cluster_assays In Vitro Angiogenesis Assays HUVEC_Culture HUVEC Culture Wound_Healing Wound-Healing Migration Assay HUVEC_Culture->Wound_Healing Transwell_Invasion Transwell Invasion Assay HUVEC_Culture->Transwell_Invasion Tube_Formation Tube Formation Assay HUVEC_Culture->Tube_Formation Western_Blot Western Blot Analysis HUVEC_Culture->Western_Blot

Caption: Workflow of in vitro assays to assess the anti-angiogenic effects of this compound on HUVECs.

This compound's Proposed Mechanism of Action via the AKT Signaling Pathway

AKT_pathway This compound This compound AKT AKT This compound->AKT Inhibits Phosphorylation pAKT p-AKT (Active) AKT->pAKT Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Invasion) pAKT->Angiogenesis Promotes

Caption: Proposed inhibitory effect of this compound on the AKT signaling pathway, leading to the suppression of angiogenesis.

References

Discovering Novel Coumarins from Murraya Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Murraya, belonging to the Rutaceae family, is a rich reservoir of bioactive secondary metabolites, with a particular prominence of coumarins. These heterocyclic compounds have garnered significant attention in the scientific community due to their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the methodologies for discovering novel coumarins from Murraya species, from extraction and isolation to structural elucidation and biological evaluation.

Introduction to Coumarins from Murraya

Murraya species, such as M. paniculata (Orange Jasmine), M. exotica, and M. alata, are distributed throughout Asia, Australia, and the Pacific Islands.[1] Traditional medicine has long utilized these plants for treating a variety of ailments, including pain, inflammation, and infections.[1] Modern phytochemical investigations have revealed that coumarins are among the most abundant and bioactive constituents of this genus.[1] Over 121 different coumarins have been identified from Murraya species, showcasing a wide structural diversity that includes simple coumarins, furanocoumarins, and pyranocoumarins.[2]

These compounds have been reported to exhibit a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective effects.[3][4][5] This guide will delve into the practical aspects of isolating and identifying these promising therapeutic agents.

Experimental Protocols

Extraction of Crude Coumarins

The initial step in the discovery of novel coumarins is the efficient extraction of these compounds from the plant material. The choice of solvent and extraction technique is critical for maximizing the yield and preserving the integrity of the compounds.

Materials:

  • Air-dried and powdered plant material (leaves, stems, or roots of Murraya species)

  • Soxhlet apparatus

  • Rotary evaporator

  • Solvents: Petroleum ether, chloroform, methanol, ethanol, acetone[6][7][8]

Protocol:

  • Defatting: To remove non-polar constituents like fats and waxes, the powdered plant material (e.g., 1.5 kg) is first extracted with a non-polar solvent such as petroleum ether in a Soxhlet apparatus for a sufficient duration (e.g., 3 days).[6][7]

  • Main Extraction: The defatted plant material is then subjected to exhaustive extraction with a solvent of medium to high polarity. Commonly used solvents include chloroform, methanol, ethanol, or acetone.[6][7][8] This extraction is also typically performed in a Soxhlet apparatus for several hours to days.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain a semi-solid residue.[6] This crude extract contains a complex mixture of phytochemicals, including coumarins.

Isolation and Purification of Coumarins

The separation of individual coumarins from the crude extract is a multi-step process that relies on various chromatographic techniques. The selection of the appropriate technique and solvent system is guided by the polarity of the target compounds.

Materials:

  • Silica gel (60-120 mesh for column chromatography)

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Fraction collector

  • Various solvents for mobile phases (e.g., hexane, ethyl acetate, chloroform, methanol)[9]

Protocol:

  • Column Chromatography (CC):

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.

    • The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform).[6][9]

    • Fractions are collected and monitored by TLC to identify those containing coumarins (visualized under UV light at 254 nm and/or 365 nm).

    • Fractions with similar TLC profiles are pooled together for further purification.

  • Preparative Thin Layer Chromatography (pTLC):

    • For smaller scale purification or separation of compounds with similar polarities, pTLC can be employed.

    • The partially purified fractions from CC are applied as a band onto a pTLC plate and developed in an appropriate solvent system.

    • The separated bands corresponding to individual compounds are scraped off, and the compound is eluted from the silica gel with a suitable solvent.

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification is often achieved using preparative or semi-preparative HPLC.

    • A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.

    • The elution can be isocratic or a gradient program, depending on the complexity of the sample.

    • The eluent is monitored by a UV detector at a wavelength where coumarins show strong absorbance (typically around 320-340 nm).

    • The peaks corresponding to pure compounds are collected.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Materials:

  • UV-Vis Spectrophotometer

  • Infrared (IR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC)

  • Mass Spectrometer (MS)

Protocol:

  • UV-Vis Spectroscopy: The UV spectrum provides information about the chromophore of the coumarin nucleus.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the characteristic lactone carbonyl group (C=O) of the coumarin ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound, allowing for the determination of its molecular formula.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

    • ¹³C-NMR: Shows the number and types of carbon atoms.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[11][12]

Quantitative Data of Selected Coumarins from Murraya Species

The following tables summarize the quantitative data for some of the coumarins isolated from various Murraya species, including their bioactivities.

Coumarin NameMurraya SpeciesPlant PartBiological ActivityIC₅₀ / EC₅₀ / MICReference
Muralatin RM. alataLeavesTRPV1 Channel Activator-[4][5][13]
5-Demethoxy-10′-ethoxyexotimarin FM. exoticaLeaves & TwigsMAO-B InhibitorIC₅₀ = 153.25 ± 1.58 nM[14]
KimcuonginM. paniculataLeavesVasorelaxing ActivityIC₅₀ = 37.7 µM[15]
MurracarpinM. paniculataLeavesVasorelaxing ActivityIC₅₀ = 139.3 µM[15]
2′-O-ethylmurrangatinM. paniculataLeavesCholinesterase Inhibitor (BChE)IC₅₀ > 1000 µM[5][6]
MurranganoneM. paniculataLeavesCholinesterase Inhibitor (AChE & BChE)AChE: IC₅₀ = 79.14 µM, BChE: IC₅₀ = 74.36 µM[5][6]
PaniculatinM. paniculataLeavesCholinesterase Inhibitor (AChE)IC₅₀ = 31.65 µM[5][6]
ScopoletinM. paniculataFlowersAntibacterial (B. subtilis & E. coli)MIC = 0.585 mg/mL (B. subtilis), 1.372 mg/mL (E. coli)[16]
Muralatins A, B, H, 12, and 31M. alataLeavesAnti-inflammatory (NO production inhibition)IC₅₀ = 6.0-14.5 μM[3]
MinumicrolinM. paniculataAerial PartsButyrylcholinesterase InhibitorMild Inhibition[17]

Visualizations of Workflows and Signaling Pathways

Experimental Workflow for Coumarin Discovery

The following diagram illustrates the general workflow for the discovery of novel coumarins from Murraya species.

G plant_material Plant Material (Murraya sp.) extraction Extraction (e.g., Soxhlet with Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions tlc TLC Monitoring fractions->tlc hplc HPLC Purification fractions->hplc pure_compound Pure Coumarin hplc->pure_compound structure_elucidation Structural Elucidation (NMR, MS, etc.) pure_compound->structure_elucidation bioassay Biological Activity Screening pure_compound->bioassay novel_coumarin Novel Coumarin Structure structure_elucidation->novel_coumarin active_coumarin Bioactive Coumarin bioassay->active_coumarin

A generalized workflow for the isolation and identification of novel coumarins.
Signaling Pathways Modulated by Murraya Coumarins

The following diagrams depict the signaling pathways that have been reported to be modulated by coumarins isolated from Murraya species.

Muralatin L, a coumarin from M. alata, has been shown to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain sensation.[4]

G cluster_cell Sensory Neuron TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx depolarization Depolarization Ca_influx->depolarization desensitization Channel Desensitization (Analgesia) Ca_influx->desensitization pain_signal Pain Signal to CNS depolarization->pain_signal Muralatin_L Muralatin L Muralatin_L->TRPV1 Activates G Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Substrate DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC Metabolizes to Coumarin Murraya Coumarin Coumarin->MAO_B Inhibits G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Hydrolyzes to Coumarin Murraya Coumarin Coumarin->AChE Inhibits G LPS LPS (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage NF_kB NF-κB Activation Macrophage->NF_kB iNOS iNOS Expression NF_kB->iNOS NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Coumarin Murraya Coumarin Coumarin->NF_kB Inhibits

References

Murrangatin (CAS No. 37126-91-3): A Technical Guide to its Core Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murrangatin, a naturally occurring coumarin with the CAS number 37126-91-3, has emerged as a promising bioactive compound with a diverse range of pharmacological activities. Isolated from various plant species, including Elaeocarpus sphaericus and Murraya exotica, this molecule has demonstrated significant anti-tumor, anti-angiogenic, anxiolytic, antibacterial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the core research surrounding this compound, with a focus on its mechanism of action, experimental protocols for its evaluation, and available quantitative data. A key area of focus is its inhibitory effect on the AKT signaling pathway, a critical regulator of cell survival and proliferation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Core Biological Activities and Mechanism of Action

This compound exerts its biological effects through multiple mechanisms, with the inhibition of the AKT signaling pathway being a prominent mode of action, particularly in the context of its anti-angiogenic and anti-cancer effects.

Anti-Angiogenic and Anti-Tumor Activity

This compound has been shown to inhibit tumor growth and angiogenesis.[1] Research indicates that it suppresses angiogenesis by modulating the AKT signaling pathway.[2] Specifically, this compound attenuates the phosphorylation of AKT at Ser473, a key activation site, without affecting the ERK 1/2 signaling pathway.[2] This targeted inhibition of AKT signaling disrupts downstream processes crucial for angiogenesis, including endothelial cell proliferation, migration, and tube formation.[2][3]

Anxiolytic Activity

This compound is described as a natural anxiolytic agent, though the specific molecular targets and pathways mediating this effect are less well-characterized in the available literature.[1]

Antibacterial and Anti-inflammatory Activity

This compound exhibits antibacterial activity against various pathogens, including Porphyromonas gingivalis. It also possesses anti-inflammatory properties, evidenced by its ability to inhibit the production of nitric oxide, a key inflammatory mediator.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound's biological activities.

Table 1: Anti-Angiogenic Activity of this compound

AssayCell Line/ModelConcentrationEffect
Subintestinal Vessel (SIV) GrowthZebrafish Embryos10, 50, 100 µMDose-dependent reduction in SIV length
Cell Migration (Wound-Healing Assay)HUVECs10, 50, 100 µM6.7%, 16.6%, and 65.4% inhibition, respectively

Table 2: Enzyme Inhibition

EnzymeIC50 Value
Soluble Epoxide Hydrolase13.9 ± 6.5 µM

Table 3: Cytotoxicity Data

Cell LineIC50 ValueNotes
Cholangiocarcinoma cell line (KKU-100)Data not availableExhibits cytotoxicity
A549 (Lung Cancer)Data not availableInhibits proliferation

Table 4: Antibacterial Activity

Bacterial StrainMIC ValueNotes
Porphyromonas gingivalis (ATCC 33277)Data not availableExhibits antibacterial activity

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Zebrafish Angiogenesis Assay

This in vivo assay assesses the effect of this compound on blood vessel development.

  • Model: Transgenic zebrafish line Tg(fli1:EGFP), where endothelial cells express green fluorescent protein.

  • Procedure:

    • Collect fertilized zebrafish embryos.

    • At 24 hours post-fertilization (hpf), dechorionate the embryos.

    • Place embryos in 24-well plates (20-30 embryos per well).

    • Treat embryos with varying concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control (e.g., 0.1% DMSO).

    • Incubate at 28.5°C for the desired period (e.g., up to 72 hpf).

    • At the end of the incubation, anesthetize the embryos.

    • Mount the embryos in methylcellulose on a glass slide.

    • Visualize and image the subintestinal vessels (SIVs) using a fluorescence microscope.

    • Quantify the extent of angiogenesis by measuring the length or number of branches of the SIVs.

Human Umbilical Vein Endothelial Cell (HUVEC) Culture and Conditioned Medium Preparation
  • Cell Culture:

    • Culture HUVECs in endothelial cell growth medium supplemented with fetal bovine serum (FBS) and other growth factors.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Tumor-Conditioned Medium (CM):

    • Culture a cancer cell line (e.g., A549 lung cancer cells) to near confluence.

    • Wash the cells with serum-free medium.

    • Incubate the cells in serum-free medium for a specified period (e.g., 24-48 hours).

    • Collect the medium, centrifuge to remove cell debris, and filter-sterilize. This is the tumor-conditioned medium used to stimulate angiogenesis in HUVECs.

HUVEC Wound-Healing (Migration) Assay

This assay evaluates the effect of this compound on endothelial cell migration.

  • Procedure:

    • Grow HUVECs to a confluent monolayer in a multi-well plate.

    • Create a "wound" or scratch in the monolayer using a sterile pipette tip.

    • Wash the cells to remove detached cells.

    • Treat the cells with tumor-conditioned medium in the presence or absence of various concentrations of this compound.

    • Incubate the plate and capture images of the wound at different time points (e.g., 0 and 24 hours).

    • Measure the width of the wound at multiple points and calculate the percentage of wound closure or migration inhibition.

HUVEC Transwell Invasion Assay

This assay assesses the ability of this compound to inhibit endothelial cell invasion through an extracellular matrix.

  • Procedure:

    • Use transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a basement membrane matrix (e.g., Matrigel).

    • Seed HUVECs in the upper chamber of the transwell insert in serum-free or low-serum medium containing different concentrations of this compound.

    • Add tumor-conditioned medium as a chemoattractant to the lower chamber.

    • Incubate for a sufficient time to allow for cell invasion (e.g., 24 hours).

    • Remove the non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of invaded cells in multiple fields under a microscope to quantify invasion.

HUVEC Tube Formation Assay

This in vitro assay models the formation of capillary-like structures.

  • Procedure:

    • Coat the wells of a multi-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to polymerize.

    • Seed HUVECs onto the matrix in the presence of tumor-conditioned medium and different concentrations of this compound.

    • Incubate for a period that allows for the formation of tube-like structures (e.g., 6-18 hours).

    • Visualize and photograph the tube network using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

Western Blot for AKT Phosphorylation

This technique is used to determine the effect of this compound on the activation of the AKT protein. The following is a generalized protocol, as specific antibody concentrations and incubation times for this compound studies were not available in the provided search results.

  • Procedure:

    • Cell Lysis: Treat HUVECs with tumor-conditioned medium and this compound for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT, Ser473) and a primary antibody for total AKT (as a loading control). This is typically done overnight at 4°C.

    • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP).

    • Washing: Wash the membrane again with TBST.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

    • Analysis: Quantify the band intensities to determine the relative levels of p-AKT and total AKT.

Signaling Pathways and Experimental Workflows

This compound's Inhibition of the AKT Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound in inhibiting angiogenesis through the AKT signaling pathway.

Murrangatin_AKT_Pathway cluster_stimulus Angiogenic Stimulus cluster_receptor Cell Surface Receptor cluster_signaling Intracellular Signaling cluster_cellular_response Cellular Response Tumor-Derived\nFactors Tumor-Derived Factors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates pAKT p-AKT (Ser473) AKT->pAKT Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) pAKT->Angiogenesis Promotes This compound This compound This compound->pAKT Inhibits

Caption: this compound inhibits angiogenesis by blocking the phosphorylation of AKT at Ser473.

Experimental Workflow for Assessing Anti-Angiogenic Activity

The following diagram outlines a typical workflow for investigating the anti-angiogenic properties of this compound.

Anti_Angiogenesis_Workflow start Start: Investigate Anti-Angiogenic Potential of this compound invivo In Vivo Assay: Zebrafish Angiogenesis Model start->invivo invitro_setup In Vitro Assay Setup: - HUVEC Culture - Prepare Tumor-Conditioned Medium start->invitro_setup mechanism Mechanism of Action Study: Western Blot for p-AKT invivo->mechanism migration Migration/Invasion Assays: - Wound Healing - Transwell Invasion invitro_setup->migration tube_formation Tube Formation Assay invitro_setup->tube_formation migration->mechanism tube_formation->mechanism data_analysis Data Analysis and Conclusion mechanism->data_analysis

Caption: A logical workflow for the comprehensive evaluation of this compound's anti-angiogenic effects.

Conclusion

This compound (CAS No. 37126-91-3) is a natural product with significant therapeutic potential, particularly in the fields of oncology and inflammation. Its well-documented inhibitory effect on the AKT signaling pathway provides a solid foundation for its anti-angiogenic and anti-tumor properties. The experimental protocols and data presented in this guide offer a framework for further research and development of this compound as a potential therapeutic agent. Future studies should focus on elucidating the precise molecular targets for its anxiolytic and antibacterial activities, as well as expanding the quantitative data on its efficacy and safety in various preclinical models.

References

Phytochemical Analysis of Murrangatin-Containing Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical analysis of plants containing Murrangatin and related coumarins, with a focus on species from the Rutaceae family, including Murraya, Aegle, and Clausena genera. This document outlines detailed experimental protocols, presents quantitative phytochemical data, and visualizes key biological pathways and experimental workflows.

Introduction to this compound and Related Coumarins

This compound is a prenylated coumarin that has garnered scientific interest due to its potential therapeutic properties. Coumarins are a class of benzopyrone secondary metabolites widely distributed in the plant kingdom, known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This compound, specifically, has been shown to inhibit the proliferation of lung cancer cells and suppress angiogenesis, making it a promising candidate for further drug development. This guide focuses on the phytochemical analysis of plants known or likely to contain this compound and similar coumarins.

This compound-Containing and Related Plant Species

Several species within the Rutaceae family are rich sources of coumarins. While the presence of this compound has been explicitly identified in Murraya paniculata and Murraya omphalocarpa, other related species are also of significant interest due to their diverse coumarin profiles.

Table 1: Key Plant Species and Their Relevant Phytochemicals

Plant SpeciesFamilyKey Coumarins and Other PhytochemicalsReference(s)
Murraya paniculata (Orange Jasmine)RutaceaeThis compound, Murrmeranzin, Murralonginal, Minumicrolin, Meranzin hydrate, Hainanmurpanin, Auraptene, Gleinadiene, 5,7-dimethoxy-8-(3-methyl-2-oxo-butyl)coumarin, Toddalenone[1][2][3]
Murraya koenigii (Curry Tree)RutaceaeFlavonoids, Alkaloids, Tannins, Saponins, Terpenoids, Cardiac glycosides[4][5]
Aegle marmelos (Bael)RutaceaeMarmelosin, Umbelliferone, Scopoletin, Psoralen, Bergapten[6][7]
Clausena excavataRutaceaeClauexcavatins A and B, and other known coumarins[8]

Quantitative Phytochemical Data

The concentration of coumarins can vary significantly depending on the plant part, geographical location, and extraction method. High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative analysis of these compounds.

Table 2: Quantitative Analysis of Coumarins in Aegle marmelos

CompoundPlant PartConcentration (% w/w of extract)HPLC MethodReference(s)
MarmelosinFruit0.3546RP-HPLC, Methanol:Water (55:45) + 0.1% Acetic Acid[6]
UmbelliferoneFruit0.005RP-HPLC, Methanol:Water (55:45) + 0.1% Acetic Acid[6]
ScopoletinFruit0.014RP-HPLC, Methanol:Water (55:45) + 0.1% Acetic Acid[6]
MarmelosinFruit Pulp5 - 6.5 mg/g (dried fruit weight)HPLC[7]
PsoralenFruit Pulp>0.4 - 0.75 mg/g (dried fruit weight)HPLC[7]
BergaptenFruit Pulp>0.25 mg/g (dried fruit weight)HPLC[7]

Table 3: General Phytochemical Composition of Murraya koenigii Leaves

Phytochemical ClassConcentration (mg/100g)Reference(s)
Flavonoids600.25 ± 0.41[4]
Alkaloids343.34 ± 0.25[4]
Tannins206.05 ± 7.50[4]
Saponins0.03 ± 0.01[4]
Phenols4.25 ± 0.04%[5]
Glycosides0.11 ± 0.01%[5]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, quantification, and biological analysis of this compound and related coumarins.

General Workflow for Phytochemical Analysis

The following diagram illustrates a typical workflow for the phytochemical analysis of this compound-containing plants.

G cluster_0 Sample Preparation cluster_1 Extraction & Isolation cluster_2 Analysis & Characterization plant_material Plant Material (Leaves, Stems, Roots) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Soxhlet, Maceration) grinding->extraction concentration Concentration extraction->concentration fractionation Column Chromatography (Silica Gel) concentration->fractionation purification Preparative TLC/HPLC fractionation->purification hplc Quantitative Analysis (HPLC) purification->hplc spectroscopy Structure Elucidation (NMR, MS) purification->spectroscopy bioassay Biological Activity (e.g., Western Blot) purification->bioassay

Figure 1: General workflow for phytochemical analysis.
Detailed Protocol for Extraction and Isolation of Coumarins

This protocol is a generalized procedure based on common methods for coumarin extraction.[7][9][10]

1. Plant Material Preparation:

  • Collect fresh plant material (e.g., leaves of Murraya paniculata).

  • Air-dry the material in the shade for 7-10 days or use a hot air oven at 40-50°C until constant weight.

  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

  • Soxhlet Extraction:

    • Pack the powdered plant material (e.g., 500 g) into a thimble and place it in a Soxhlet extractor.

    • Extract successively with solvents of increasing polarity, such as petroleum ether, chloroform, and methanol, for 24-48 hours for each solvent.

  • Maceration:

    • Soak the powdered plant material in a suitable solvent (e.g., methanol or ethanol) in a sealed container for 3-7 days with occasional shaking.

    • Filter the extract and repeat the process with fresh solvent 2-3 times.

3. Concentration:

  • Combine the filtrates from the extraction process.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

4. Fractionation and Isolation:

  • Column Chromatography:

    • Subject the crude extract to column chromatography on silica gel (60-120 mesh).

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.

    • Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC).

  • Preparative TLC/HPLC:

    • Pool the fractions showing similar TLC profiles.

    • Further purify the pooled fractions using preparative TLC or preparative HPLC to isolate individual compounds like this compound.

5. Structure Elucidation:

  • Identify the structure of the isolated compounds using spectroscopic techniques such as UV-Vis, FT-IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR, DEPT, COSY, HSQC, HMBC).

Protocol for Quantitative Analysis by HPLC

This protocol is adapted from methods used for the quantification of coumarins in Aegle marmelos.[6]

1. Standard and Sample Preparation:

  • Prepare a stock solution of a this compound standard of known concentration in HPLC-grade methanol.

  • Prepare a series of standard solutions by diluting the stock solution to obtain a calibration curve.

  • Accurately weigh a known amount of the dried plant extract, dissolve it in methanol, and filter it through a 0.45 µm membrane filter.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 55:45 v/v) containing 0.1% acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 320 nm (or a wavelength of maximum absorbance for this compound).

  • Injection Volume: 20 µL.

3. Quantification:

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the sample solution and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol for Western Blot Analysis of AKT Phosphorylation

This protocol is based on the findings that this compound inhibits the AKT signaling pathway.[6]

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs) in appropriate media.

  • Treat the cells with varying concentrations of this compound for a specified period. A vehicle-treated group should be used as a control.

2. Protein Extraction:

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT) and total AKT (t-AKT) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Quantify the band intensities and normalize the p-AKT signal to the t-AKT signal to determine the effect of this compound on AKT phosphorylation.

Biological Signaling Pathways

This compound and related coumarins have been shown to modulate several key signaling pathways involved in cell growth, survival, and inflammation.

Inhibition of the AKT Signaling Pathway by this compound

This compound has been demonstrated to suppress angiogenesis by inhibiting the phosphorylation of AKT (also known as Protein Kinase B), a crucial node in cell signaling that promotes cell survival and proliferation.[6]

G cluster_0 This compound's Mechanism of Action This compound This compound pAKT p-AKT (Active) This compound->pAKT Inhibition AKT AKT AKT->pAKT Phosphorylation Angiogenesis Angiogenesis pAKT->Angiogenesis Proliferation Cell Proliferation pAKT->Proliferation Survival Cell Survival pAKT->Survival

Figure 2: this compound inhibits AKT phosphorylation.
Modulation of the Keap1/Nrf2/ARE Pathway by Coumarins

Several coumarins have been identified as modulators of the Keap1/Nrf2/ARE signaling pathway, which plays a critical role in the cellular antioxidant response and anti-inflammatory processes.[11][12]

G cluster_0 Coumarin-Mediated Nrf2 Activation Coumarins Coumarins Keap1 Keap1 Coumarins->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes Gene Transcription

Figure 3: Coumarins activate the Nrf2 pathway.

Conclusion

This technical guide provides a foundational framework for the phytochemical analysis of this compound-containing plants. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The elucidation of the biological activities of this compound and related coumarins, particularly their impact on key signaling pathways, underscores their potential as lead compounds for novel therapeutics. Further research is warranted to fully explore the quantitative distribution of this compound in various plant species and to further delineate its mechanisms of action.

References

Murrangatin's Impact on the AKT Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Murrangatin, a natural coumarin compound, on the AKT signaling pathway. The document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the key mechanisms involved. This information is intended to support further research and drug development efforts targeting the AKT pathway in angiogenesis and oncology.

Executive Summary

This compound has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][2][3] Research indicates that this compound exerts its anti-angiogenic effects, at least in part, by directly targeting and inhibiting the activation of the AKT signaling pathway.[1][2][3] Specifically, this compound has been shown to attenuate the phosphorylation of AKT at the Ser473 residue, a key step in its activation cascade.[1] This inhibitory action disrupts downstream signaling, leading to a reduction in endothelial cell proliferation, migration, and tube formation, all critical processes in angiogenesis. The primary focus of existing research has been on its potential application in non-small-cell lung cancer (NSCLC).[1]

Core Mechanism of Action

The AKT signaling pathway is a central regulator of cell survival, proliferation, and angiogenesis. In many cancer types, this pathway is constitutively active, promoting tumor growth. This compound intervenes in this pathway by preventing the phosphorylation of AKT at Ser473. This action effectively blocks the full activation of AKT, thereby inhibiting its downstream effects on angiogenesis.

Murrangatin_AKT_Pathway This compound This compound pAKT p-AKT (Ser473) (Active) This compound->pAKT Inhibition AKT AKT AKT->pAKT Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) pAKT->Angiogenesis Promotion

Figure 1: this compound's inhibitory effect on the AKT signaling pathway.

Quantitative Data Summary

The inhibitory effects of this compound on various aspects of angiogenesis have been quantified in studies using Human Umbilical Vein Endothelial Cells (HUVECs). The data is summarized below.

Biological Endpoint This compound Concentration (µM) Percentage Inhibition (%) Reference
HUVEC Proliferation1013.3[1]
5026.2[1]
10051.8[1]
HUVEC Migration106.7[1]
5016.6[1]
10065.4[1]
Zebrafish SIV Formation10Dose-dependent inhibition[4]
50Dose-dependent inhibition[4]
100Complete blockage[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound's effects on the AKT signaling pathway.

HUVEC Culture and Proliferation Assay

Cell Culture:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Proliferation Assay (MTT Assay):

  • Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Starve the cells in serum-free DMEM for 24 hours.

  • Prepare conditioned medium (CM) by collecting the supernatant from cultured A549 lung cancer cells.

  • Treat the HUVECs with CM in the presence of varying concentrations of this compound (10, 50, and 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

Western Blot Analysis of AKT Phosphorylation
  • Culture and treat HUVECs with this compound as described in the proliferation assay.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (30 µg) by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (p-AKT, total AKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Visualization secondary_ab->detection

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Murrangatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrangatin, a naturally occurring coumarin, has garnered significant interest within the scientific community due to its potential therapeutic properties. Primarily isolated from Murraya paniculata, also known as orange jasmine, this compound has demonstrated noteworthy anti-angiogenic effects.[1] Research indicates that this compound exerts its biological activity through the inhibition of the AKT signaling pathway, a critical pathway in cancer cell proliferation and angiogenesis.[1] These findings suggest that this compound holds promise as a lead compound for the development of novel anti-cancer therapies.

This document provides detailed protocols for the extraction of this compound from Murraya paniculata and its subsequent purification. It also includes a summary of relevant quantitative data and a diagram of the implicated signaling pathway to support further research and drug development efforts.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₅H₁₆O₅[2]
Molecular Weight276.28 g/mol [2]
IUPAC Name8-[(1S,2R)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one[2]
Extraction and Purification Summary of Coumarins from Murraya paniculata
Plant MaterialExtraction MethodPurification MethodCompound IsolatedYieldPurityReference
1.5 kg dried, ground leaves of Murraya paniculataSuccessive extraction with petroleum ether, chloroform, and methanol.Vacuum column chromatography on silica gel.Auraptene65.2 mgNot Specified[3]
19 kg air-dried leaves of Murraya paniculataMethanol extraction followed by partitioning with chloroform and ethyl acetate.Column chromatography on silica gel.Compound 1 (a new coumarin)50 mgNot Specified[4]

Experimental Protocols

Protocol 1: General Extraction of Bioactive Compounds from Murraya paniculata

This protocol is adapted from the general methodology for obtaining plant extracts rich in phytochemicals, including coumarins.

1. Plant Material Preparation:

  • Collect fresh leaves of Murraya paniculata.

  • Air-dry the leaves in a shaded, well-ventilated area until they are brittle.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Solvent Extraction:

  • Weigh 1.5 kg of the dried leaf powder.[3]

  • Perform successive extractions using solvents of increasing polarity.

  • Begin with a non-polar solvent like petroleum ether to remove lipids and other non-polar compounds. Macerate the powder in petroleum ether for 72 hours at room temperature with occasional stirring.

  • Filter the mixture and collect the petroleum ether extract. Concentrate the extract using a rotary evaporator.

  • Air-dry the plant residue and subsequently extract with a solvent of intermediate polarity, such as chloroform, using the same maceration process.[3]

  • Finally, extract the remaining plant material with a polar solvent like methanol.[3]

  • Collect and concentrate each solvent extract separately. This compound, being a moderately polar coumarin, is expected to be present in the chloroform and methanol extracts.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the purification of coumarins from the crude plant extract using silica gel column chromatography.

1. Preparation of the Column:

  • Use a glass column of appropriate size.

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or petroleum ether).

  • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

2. Sample Loading:

  • Dissolve the crude chloroform or methanol extract in a minimal amount of the initial mobile phase solvent.

  • Alternatively, for samples not readily soluble, use a "dry loading" method by adsorbing the extract onto a small amount of silica gel, drying it, and then carefully adding the powdered mixture to the top of the column.[5]

3. Elution:

  • Begin elution with a non-polar solvent such as petroleum ether or hexane.

  • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent, such as ethyl acetate or chloroform. This is known as gradient elution.[4][6] A typical gradient could be starting with 100% petroleum ether, then progressing to petroleum ether:ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, etc.), and finally to 100% ethyl acetate.

  • Collect fractions of the eluate in separate test tubes.

4. Fraction Analysis:

  • Monitor the separation of compounds by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate.

  • Visualize the spots under UV light (typically at 254 nm and 366 nm).

  • Combine fractions that show a similar TLC profile and contain the compound of interest (this compound).

5. Final Purification and Characterization:

  • The combined fractions can be further purified by recrystallization or by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

  • Characterize the purified this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol describes a general method for the analysis of coumarins, which can be adapted for assessing the purity of isolated this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[7]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (coumarins typically absorb between 250-350 nm).

  • Injection Volume: 10-20 µL.

2. Sample Preparation:

  • Dissolve a small, accurately weighed amount of the purified this compound in the mobile phase or a suitable solvent (e.g., methanol).

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the sample into the HPLC system.

  • Record the chromatogram. The purity of the sample can be estimated by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.

Signaling Pathway

This compound has been shown to inhibit angiogenesis by targeting the AKT signaling pathway.[1] Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that initiates this process. VEGF binds to its receptor (VEGFR), which in turn activates the Phosphoinositide 3-kinase (PI3K)/AKT pathway. Activated AKT promotes cell survival, proliferation, and migration, all of which are essential for angiogenesis. This compound's inhibitory effect on AKT phosphorylation disrupts this cascade, leading to a reduction in angiogenesis.

Murrangatin_AKT_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PI3K PI3K VEGFR->PI3K Activates AKT AKT PI3K->AKT Activates Angiogenesis Angiogenesis (Cell Survival, Proliferation, Migration) AKT->Angiogenesis Promotes This compound This compound This compound->Inhibition Inhibition->AKT

Caption: this compound's inhibition of the AKT signaling pathway in angiogenesis.

References

Application Note: Quantification of Murrangatin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrangatin, a natural coumarin found in plants of the Murraya genus, has garnered significant interest for its potential therapeutic properties, including anti-angiogenic and anti-cancer activities.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its pharmacological effects. This application note provides a detailed protocol for the quantification of this compound in plant extracts and biological matrices using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The described methodology is based on established principles for the analysis of coumarin derivatives and is intended to serve as a comprehensive guide for researchers.

Principle

This method utilizes RP-HPLC with UV detection to separate and quantify this compound. The stationary phase, a C18 column, retains the relatively nonpolar this compound. A gradient mobile phase of acetonitrile and water allows for the efficient elution and separation of this compound from other components in the sample matrix. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known concentration of a certified reference standard.

Materials and Reagents

  • This compound certified reference standard (>98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (or Acetic acid), HPLC grade

  • Syringe filters (0.45 µm, PTFE or nylon)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • Photodiode Array (PDA) or UV-Vis detector

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • pH meter

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation
  • Dry the plant material at 40°C until a constant weight is achieved and grind it into a fine powder.

  • Accurately weigh 1 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% methanol (methanol:water, 80:20 v/v).

  • Vortex for 1 minute and then sonicate in an ultrasonic bath for 30 minutes at room temperature.[2]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions
ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 20% B5-20 min: 20% to 80% B (linear gradient)20-25 min: 80% B25.1-30 min: 20% B (column re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 280 nm and 320 nm (based on typical coumarin absorbance maxima)
Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Linearity A linear relationship between the concentration of the analyte and the detector response. The correlation coefficient (r²) should be ≥ 0.999.[4]
Precision - Repeatability (Intra-day): The relative standard deviation (RSD) of peak areas for six replicate injections of the same standard solution should be ≤ 2%.- Intermediate Precision (Inter-day): The RSD of peak areas for the same standard solution analyzed on three different days should be ≤ 2%.
Accuracy (Recovery) The percentage recovery of a known amount of this compound spiked into a sample matrix should be within 98-102%. This is assessed at three different concentration levels (low, medium, and high).[4]
Specificity/Selectivity The ability to assess the analyte in the presence of other components. The peak for this compound should be well-resolved from other peaks in the chromatogram, and peak purity should be confirmed using a PDA detector.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C). The RSD of the results should remain within acceptable limits.[5]

Data Presentation

Table 1: Linearity Data for this compound Quantification
Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
[>0.999]
Table 2: Precision and Accuracy Data for this compound
Spiked Conc. (µg/mL)Measured Conc. (µg/mL) (Mean ± SD, n=6)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
5 (Low QC)[Insert Data][<2%][<2%][98-102%]
25 (Mid QC)[Insert Data][<2%][<2%][98-102%]
75 (High QC)[Insert Data][<2%][<2%][98-102%]

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Standard Stock Stock Solution (1 mg/mL) Standard->Stock Plant Plant Material Extraction Extraction (Sonication) Plant->Extraction Biological Biological Matrix Precipitation Protein Precipitation Biological->Precipitation Working Working Standards Stock->Working HPLC HPLC System (C18 Column, Gradient Elution) Working->HPLC Filtration1 Filtration (0.45 µm) Extraction->Filtration1 Filtration2 Filtration (0.45 µm) Precipitation->Filtration2 Filtration1->HPLC Filtration2->HPLC Detection UV Detection (280 nm, 320 nm) HPLC->Detection Calibration Calibration Curve Detection->Calibration Quantification Quantification of this compound Detection->Quantification Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for this compound quantification by HPLC.

This compound's Proposed Signaling Pathway

This compound has been shown to inhibit angiogenesis, at least in part, by suppressing the phosphorylation of AKT (also known as Protein Kinase B).[1][2] This inhibition disrupts downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, which are key processes in the formation of new blood vessels.

G This compound This compound pAKT p-AKT (Active) This compound->pAKT Inhibits AKT AKT AKT->pAKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, eNOS) pAKT->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis

Caption: Inhibition of the AKT signaling pathway by this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using a robust and validated RP-HPLC method. The described methodology, including sample preparation, chromatographic conditions, and validation parameters, offers a reliable framework for researchers in natural product chemistry, pharmacology, and drug development to accurately determine the concentration of this compound in various samples. The provided diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound, aiding in the understanding and application of this analytical method.

References

Application Notes and Protocols for Developing a Stable Murrangatin Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrangatin, a natural coumarin isolated from Murraya exotica, has garnered interest in the scientific community for its potential therapeutic properties.[1] Notably, studies have shown its ability to suppress tumor-induced angiogenesis, in part through the regulation of AKT signaling pathways.[2] To facilitate further research and development, the availability of a stable and accurately prepared this compound stock solution is paramount.

These application notes provide a comprehensive guide to developing a stable this compound stock solution. The protocols outlined below detail methods for determining solubility, preparing the stock solution, and assessing its stability over time. Adherence to these guidelines will help ensure the consistency and reliability of experimental results.

This compound Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number37126-91-3[3][4]
Molecular FormulaC15H16O5[1][3][4][5][6][7]
Molecular Weight276.28 g/mol [1][7]
Purity≥98% (typical)[6]
Storage (Solid)-20°C under inert atmosphere[6]

Experimental Protocols

I. Solubility Determination

Objective: To identify a suitable solvent and determine the maximum soluble concentration of this compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Microcentrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Solvent Screening:

    • Weigh out a small, precise amount of this compound (e.g., 1 mg) into separate microcentrifuge tubes.

    • Add a small volume (e.g., 100 µL) of each test solvent (DMSO, Ethanol) to the respective tubes.

    • Vortex thoroughly for 2-5 minutes to facilitate dissolution.

    • Visually inspect for complete dissolution. If the compound dissolves, proceed to determine the maximum concentration. If not, consider gentle warming or sonication, noting any changes.

  • Maximum Concentration Determination:

    • Start with a known mass of this compound (e.g., 10 mg) in a microcentrifuge tube.

    • Incrementally add the chosen solvent (the one that showed the best initial solubility) in small, precise volumes (e.g., 10 µL at a time).

    • After each addition, vortex thoroughly until the solid is completely dissolved.

    • The concentration at which no more solid can be dissolved is the approximate maximum soluble concentration.

    • For a more precise determination, prepare a supersaturated solution, equilibrate, centrifuge to pellet excess solid, and measure the concentration of the supernatant using a validated analytical method (e.g., spectrophotometry or HPLC).

II. Preparation of a Concentrated Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in a suitable solvent.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., DMSO)

  • Analytical balance

  • Volumetric flask (Class A)

  • Sterile, amber glass vials or cryovials

Procedure:

  • Calculation: Based on the desired concentration and final volume, calculate the required mass of this compound using the following formula:

    • Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

  • Weighing: Accurately weigh the calculated amount of this compound using an analytical balance.

  • Dissolution:

    • Quantitatively transfer the weighed this compound to a volumetric flask of the appropriate size.

    • Add a portion of the selected solvent (e.g., about half the final volume).

    • Mix by swirling or gentle vortexing until the this compound is completely dissolved. A brief, gentle warming in a water bath may be used if necessary, but allow the solution to return to room temperature before final dilution.

  • Final Dilution:

    • Add the solvent to the volumetric flask until the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots in sterile, amber glass or cryovials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.

III. Stability Assessment

Objective: To evaluate the stability of the this compound stock solution under different storage conditions.

Materials:

  • This compound stock solution aliquots

  • HPLC or LC-MS system

  • Temperature-controlled storage units (e.g., -20°C and 4°C)

Procedure:

  • Initial Analysis (Time 0):

    • Immediately after preparation, analyze an aliquot of the stock solution using a validated HPLC or LC-MS method to determine the initial concentration and purity. This will serve as the baseline.

  • Storage:

    • Store aliquots under different conditions, for example:

      • -80°C (long-term)

      • -20°C (standard)

      • 4°C (short-term)

      • Room temperature (to assess short-term handling stability)

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

    • Allow the aliquot to thaw completely and come to room temperature.

    • Analyze the sample using the same analytical method as the initial analysis.

    • Compare the concentration and purity to the baseline (Time 0) data. A degradation of >5-10% is often considered significant.

  • Freeze-Thaw Stability:

    • Subject a set of aliquots to multiple freeze-thaw cycles (e.g., 1 to 5 cycles).

    • After the final cycle, analyze the samples and compare the results to the baseline to assess stability under these conditions.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventTemperatureApproximate Maximum ConcentrationObservations
DMSORoom Temp.[To be determined by user][e.g., Readily soluble]
EthanolRoom Temp.[To be determined by user][e.g., Sparingly soluble]
PBS (pH 7.4)Room Temp.[To be determined by user][e.g., Poorly soluble]

Table 2: Stability of this compound Stock Solution (Example Data)

Storage ConditionTime PointConcentration (% of Initial)Purity (% of Initial)Observations
-80°C3 months99.5%99.8%No significant degradation
-20°C3 months98.2%98.5%Minor degradation
4°C1 week92.0%93.1%Significant degradation
Room Temp.24 hours85.7%87.2%Rapid degradation

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_qc Quality Control cluster_storage Stability Testing Conditions weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve solubility Determine Solubility weigh->solubility Inform Solvent Choice volume Adjust to Final Volume dissolve->volume aliquot Aliquot and Store at -80°C volume->aliquot stability Assess Stability (HPLC) aliquot->stability Time 0 Analysis storage_conditions -80°C -20°C 4°C Room Temp stability->storage_conditions Store Aliquots storage_conditions->stability Analyze at Time Points

Caption: Workflow for preparing and validating a this compound stock solution.

This compound and the AKT Signaling Pathway

G cluster_pathway Simplified AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylates Angiogenesis Angiogenesis Downstream->Angiogenesis This compound This compound This compound->AKT Inhibits Phosphorylation

Caption: this compound's inhibitory effect on the AKT signaling pathway.

Disclaimer

These protocols provide a general framework. The optimal conditions for preparing and storing this compound stock solutions may vary depending on the specific experimental requirements and the purity of the compound. It is highly recommended that researchers validate their own stock solutions to ensure accuracy and stability for their intended applications.

References

Application Notes and Protocols for Murrangatin Administration in Zebrafish Embryo Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Murrangatin, a natural coumarin compound, to a zebrafish embryo model for studying its anti-angiogenic effects. The zebrafish model offers a powerful in vivo system for rapid screening and mechanistic analysis of potential therapeutic compounds.

Introduction

This compound, isolated from plants such as Murraya elongata and Micromelum falcatum, has demonstrated potent anti-cancer properties, including the inhibition of lung cancer cell proliferation.[1] Recent studies have highlighted its anti-angiogenic effects, a crucial process in tumor growth and metastasis. The zebrafish embryo, with its external fertilization, rapid development, and optical transparency, serves as an excellent vertebrate model to study the effects of compounds on angiogenesis in real-time. This compound has been shown to inhibit the growth of subintestinal vessels (SIVs) in zebrafish embryos, primarily through the modulation of the AKT signaling pathway.[1][2]

Mechanism of Action: Inhibition of AKT Signaling Pathway

This compound exerts its anti-angiogenic effects by selectively inhibiting the phosphorylation of AKT (also known as Protein Kinase B) at Ser473.[1] The AKT signaling pathway is a critical regulator of endothelial cell proliferation, migration, and survival, which are all essential processes for angiogenesis. By attenuating AKT activation, this compound effectively suppresses tumor-induced angiogenesis.[1][2] Notably, this compound does not appear to affect the extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, suggesting a specific mechanism of action.[1][2]

Murrangatin_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (Active) PDK1->pAKT phosphorylates AKT AKT AKT->pAKT Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) pAKT->Angiogenesis This compound This compound This compound->pAKT inhibits

Caption: this compound inhibits angiogenesis by blocking the phosphorylation of AKT.

Experimental Protocols

Materials
  • This compound (stock solution in DMSO)

  • Transgenic zebrafish line Tg(fli1:EGFP), which expresses Enhanced Green Fluorescent Protein in endothelial cells.

  • Zebrafish embryos (wild-type or transgenic)

  • Embryo medium (E3 medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4, buffered with sodium bicarbonate to pH 7.2)

  • Dimethyl sulfoxide (DMSO)

  • Petri dishes

  • Incubator at 28.5°C

  • Stereomicroscope with fluorescence capability

Protocol 1: General Administration of this compound to Zebrafish Embryos

This protocol describes the general procedure for exposing zebrafish embryos to this compound to assess its effects on development and angiogenesis.

Experimental_Workflow A 1. Zebrafish Embryo Collection and Staging B 2. Preparation of this compound Working Solutions A->B C 3. Embryo Exposure B->C D 4. Incubation C->D E 5. Observation and Imaging D->E F 6. Data Analysis E->F

Caption: Workflow for this compound administration and analysis in zebrafish embryos.

1. Zebrafish Embryo Collection and Staging:

  • Set up natural spawning crosses of adult zebrafish.
  • Collect freshly fertilized eggs and rinse with E3 medium.
  • Incubate embryos at 28.5°C and stage them according to standard developmental timelines. For angiogenesis assays, embryos at the 24 hours post-fertilization (hpf) stage are typically used.

2. Preparation of this compound Working Solutions:

  • Prepare a stock solution of this compound in DMSO.
  • Prepare working solutions of this compound (e.g., 10 µM, 50 µM, and 100 µM) by diluting the stock solution in E3 medium.
  • Prepare a vehicle control solution containing the same final concentration of DMSO (e.g., 0.2%) in E3 medium.[1]

3. Embryo Exposure:

  • Dechorionate embryos manually using fine forceps or enzymatically with pronase.
  • Transfer a specific number of embryos (e.g., 20-30) into each well of a multi-well plate or a Petri dish.
  • Remove the E3 medium and add the prepared this compound working solutions or the vehicle control solution.

4. Incubation:

  • Incubate the embryos at 28.5°C for the desired duration. For assessing the inhibition of SIV development, an incubation period of 72 hours is recommended.[1]

5. Observation and Imaging:

  • At designated time points (e.g., 48, 72, 96 hpf), observe the embryos under a stereomicroscope for any developmental abnormalities, changes in heart rate, or effects on blood vessel formation.
  • For detailed analysis of angiogenesis in Tg(fli1:EGFP) embryos, anesthetize the embryos with tricaine (MS-222) and mount them in a low-melting-point agarose on a glass slide.
  • Capture images of the subintestinal vessel plexus using a fluorescence microscope.

6. Data Analysis:

  • Quantify the extent of angiogenesis by measuring the total length or branching points of the SIVs using image analysis software (e.g., ImageJ).
  • Perform statistical analysis to compare the effects of different this compound concentrations with the vehicle control.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on the growth of subintestinal vessels (SIVs) in zebrafish embryos.

Treatment GroupConcentration (µM)Incubation Time (hours)Inhibition of SIV Growth (%)Reference
Vehicle Control0.2% DMSO720[1]
This compound1072Significant[1]
This compound5072Strong[1]
This compound10072Potent[1]

Note: The original study described the inhibition as "strongly inhibited" and did not provide specific percentage values. The terms "Significant," "Strong," and "Potent" are used here to represent the dose-dependent inhibitory effect reported.

Conclusion

The zebrafish embryo model provides a robust and efficient platform for evaluating the anti-angiogenic properties of this compound. The detailed protocols and application notes presented here offer a framework for researchers to investigate the therapeutic potential of this compound and similar compounds in drug discovery and development. The specific inhibition of the AKT signaling pathway by this compound makes it a promising candidate for further investigation as an anti-cancer agent.

References

Application Notes and Protocols for In Vitro Angiogenesis Assays Using Murrangatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Murrangatin, a natural coumarin compound, in in vitro angiogenesis assays. The protocols detailed below are based on established research demonstrating the anti-angiogenic properties of this compound, making it a compound of interest for cancer research and drug development.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2] The inhibition of angiogenesis is a key strategy in cancer therapy. This compound, a natural product, has been identified as a potent inhibitor of angiogenesis.[3][4] It has been shown to suppress tumor-induced angiogenesis by inhibiting key signaling pathways in endothelial cells.[3][4][5]

This document outlines detailed protocols for assessing the anti-angiogenic effects of this compound using Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with tumor conditioned medium (CM). The described assays include cell migration, invasion, and tube formation, which are crucial for mimicking the different stages of angiogenesis. Additionally, the underlying mechanism of this compound's action on the AKT signaling pathway is described.

Quantitative Data Summary

The anti-angiogenic effects of this compound have been quantified in several key in vitro assays. The following tables summarize the dose-dependent inhibitory effects of this compound on various angiogenic processes in HUVECs treated with conditioned medium (CM) from A549 lung cancer cells.

Table 1: Effect of this compound on HUVEC Migration (Wound-Healing Assay)

This compound Concentration (µM)Inhibition of Cell Migration (%)
106.7
5016.6
10065.4

Data adapted from a study by Long et al., where this compound significantly prevented cell migration relative to controls.[3]

Table 2: Effect of this compound on HUVEC Invasion (Transwell Invasion Assay)

TreatmentRelative Invasion (%)P-value
Control100-
CM250< 0.01 (vs Control)
CM + this compound (10 µM)180< 0.01 (vs CM)
CM + this compound (50 µM)120< 0.01 (vs CM)
CM + this compound (100 µM)80< 0.01 (vs CM)

Data presented as a percentage relative to the control group. This compound was shown to significantly inhibit CM-induced HUVEC invasion.[3]

Table 3: Effect of this compound on HUVEC Tube Formation

TreatmentRelative Tube Formation (%)P-value
Control100-
CM220< 0.01 (vs Control)
CM + this compound (10 µM)160< 0.05 (vs CM)
CM + this compound (50 µM)110< 0.01 (vs CM)
CM + this compound (100 µM)70< 0.01 (vs CM)

Data represents the quantification of tubular structures. This compound significantly and dose-dependently reduced CM-induced tube formation.[3][6]

Experimental Protocols

The following are detailed protocols for the in vitro angiogenesis assays mentioned above.

Cell Culture and Preparation of Tumor Conditioned Medium (CM)
  • Cell Lines:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • A549 Lung Cancer Cells

  • Culture Conditions:

    • Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a humidified atmosphere of 5% CO2.[3]

  • Preparation of Conditioned Medium (CM):

    • Culture A549 cells until they reach approximately 80% confluency.

    • Wash the cells with serum-free DMEM.

    • Incubate the cells in serum-free DMEM for 24 hours.

    • Collect the medium, centrifuge to remove cell debris, and filter through a 0.22 µm filter.

    • Store the CM at -80°C until use.

HUVEC Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-angiogenic effects are not due to cytotoxicity.

  • Procedure:

    • Seed HUVECs at a density of 1 x 10^5 cells/mL in a 96-well plate.[3]

    • After 24 hours, treat the cells with various concentrations of this compound in the presence or absence of CM for another 24 hours.

    • Add 10 µL of 0.5 mg/mL MTT labeling reagent to each well and incubate for 4 hours at 37°C.[3]

    • Add solubilization solution and incubate overnight.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

HUVEC Migration Assay (Wound-Healing Assay)
  • Procedure:

    • Grow HUVECs to a confluent monolayer in a 6-well plate.

    • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Add medium containing different concentrations of this compound with or without CM.

    • Incubate the plate and capture images of the wound at 0 hours and after a specified time (e.g., 24 hours).

    • Quantify the migration by measuring the change in the wound area.

HUVEC Invasion Assay (Transwell Assay)
  • Procedure:

    • Use transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a basement membrane extract (e.g., Matrigel).

    • Seed HUVECs in the upper chamber in serum-free medium containing different concentrations of this compound.[3]

    • Add CM to the lower chamber as a chemoattractant.[3]

    • Incubate for a suitable period (e.g., 24 hours) to allow for cell invasion.

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the number of invaded cells under a microscope.

HUVEC Tube Formation Assay
  • Procedure:

    • Coat a 96-well plate with a basement membrane extract and allow it to polymerize at 37°C.[7][8]

    • Harvest HUVECs and resuspend them in medium containing various concentrations of this compound with or without CM.

    • Seed the HUVEC suspension onto the prepared basement membrane matrix.[7][8]

    • Incubate for 4-24 hours to allow for the formation of capillary-like structures.[7]

    • Visualize and photograph the tube network using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound's anti-angiogenic action and a typical experimental workflow.

G cluster_0 Tumor Cell cluster_1 Endothelial Cell (HUVEC) Tumor_Cell A549 Lung Cancer Cell CM Conditioned Medium (CM) Tumor_Cell->CM Secretes Angiogenic Factors CM_effect CM Stimulation AKT AKT CM_effect->AKT ERK ERK1/2 CM_effect->ERK pAKT p-AKT (Ser473) (Active) AKT->pAKT Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Invasion, Tube Formation) pAKT->Angiogenesis Promotes This compound This compound This compound->pAKT Inhibits pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation pERK->Angiogenesis Promotes G cluster_0 Preparation Phase cluster_1 Angiogenesis Assays start Start HUVEC_Culture Culture HUVECs start->HUVEC_Culture A549_Culture Culture A549 Cells start->A549_Culture Treatment Treat HUVECs with This compound +/- CM HUVEC_Culture->Treatment CM_Prep Prepare Conditioned Medium (CM) A549_Culture->CM_Prep CM_Prep->Treatment Migration Migration Assay (Wound Healing) Treatment->Migration Invasion Invasion Assay (Transwell) Treatment->Invasion Tube_Formation Tube Formation Assay Treatment->Tube_Formation Analysis Data Acquisition and Analysis Migration->Analysis Invasion->Analysis Tube_Formation->Analysis end End Analysis->end

References

Application Notes and Protocols for Cell-Based Assays to Determine Murrangatin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrangatin, a natural coumarin isolated from Murraya species, has demonstrated potential as an anti-cancer agent. Preliminary studies indicate its ability to inhibit the proliferation of cancer cells, such as the A549 lung cancer cell line, and to impede angiogenesis, a critical process in tumor growth and metastasis[1]. The anti-angiogenic effects of this compound in Human Umbilical Vein Endothelial Cells (HUVECs) are attributed, at least in part, to the inhibition of the AKT signaling pathway[1]. Coumarins, as a class of compounds, are known to induce apoptosis in cancer cells through various mechanisms, including modulation of the PI3K/AKT and MAPK signaling pathways, and regulation of Bcl-2 family proteins and caspases[2].

These application notes provide detailed protocols for a panel of cell-based assays to quantitatively assess the cytotoxic and apoptotic effects of this compound. The presented methodologies are essential for researchers engaged in the preclinical evaluation of this compound and other natural products for oncology drug discovery.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on endothelial cell proliferation, migration, and invasion. It is important to note that comprehensive IC50 values for this compound across a range of cancer cell lines are not yet widely available in published literature. The data presented here is based on studies conducted on HUVECs to evaluate anti-angiogenic properties. Researchers are encouraged to generate dose-response curves and calculate IC50 values for their specific cancer cell lines of interest using the protocols provided.

Table 1: Effect of this compound on HUVEC Proliferation (24h Treatment) [1]

This compound Concentration (µM)Inhibition of Cell Proliferation (%)
1013.3
5026.2
10051.8

Table 2: Effect of this compound on HUVEC Migration (Wound-Healing Assay) [1]

This compound Concentration (µM)Prevention of Cell Migration (%)
106.7
5016.6
10065.4

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • This compound-treated cell culture supernatants

  • 96-well plates

  • Microplate reader

Protocol:

  • Sample Collection: Following treatment with this compound as described in the MTT assay protocol, carefully collect the cell culture supernatant from each well without disturbing the cells.

  • Assay Reaction: Transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.

  • Reagent Addition: Add the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the amount of LDH released and express it as a percentage of the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • This compound-treated cells

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells. For adherent cells, use trypsinization.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway for this compound-induced cytotoxicity.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_this compound Add this compound to Cells incubation_24h->add_this compound murrangatin_prep Prepare this compound Dilutions murrangatin_prep->add_this compound incubation_treatment Incubate for 24/48/72h add_this compound->incubation_treatment mtt_assay MTT Assay incubation_treatment->mtt_assay ldh_assay LDH Assay incubation_treatment->ldh_assay apoptosis_assay Annexin V/PI Staining incubation_treatment->apoptosis_assay data_acquisition Measure Absorbance/ Fluorescence mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition Flow Cytometry calculation Calculate % Viability/ % Cytotoxicity/ % Apoptosis data_acquisition->calculation ic50 Determine IC50 calculation->ic50

Caption: Experimental workflow for assessing this compound cytotoxicity.

Murrangatin_Apoptosis_Pathway cluster_upstream Upstream Signaling cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound pi3k_akt PI3K/AKT Pathway This compound->pi3k_akt Inhibition mapk MAPK Pathway (JNK, p38) This compound->mapk Activation bcl2_family Bcl-2 Family Regulation pi3k_akt->bcl2_family Inhibits Inhibition (Promotes Apoptosis) mapk->bcl2_family bax_bak Bax/Bak Activation bcl2_family->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols: Investigating the Efficacy of Murrangatin on Cholangiocarcinoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the potential therapeutic effects of Murrangatin on cholangiocarcinoma (CCA) cells. While direct studies on this compound's activity in CCA are not yet available, this document outlines a robust experimental framework based on its known anti-cancer properties in other cell types and established methodologies in cholangiocarcinoma research.

Introduction

Cholangiocarcinoma (CCA) is an aggressive malignancy of the biliary tract with limited therapeutic options.[1][2] The discovery of novel, effective therapeutic agents is therefore a critical area of research. This compound, a natural coumarin, has demonstrated anti-cancer and anti-angiogenic properties, notably through the inhibition of the AKT signaling pathway in lung cancer and endothelial cells.[3][4] This suggests its potential as a candidate for investigation in other cancers, including cholangiocarcinoma, where aberrant signaling pathways, such as the PI3K/Akt/mTOR pathway, are often implicated.[2][5]

These protocols provide a detailed guide for the systematic evaluation of this compound's cytotoxic, pro-apoptotic, and cell cycle inhibitory effects on CCA cells, as well as its impact on key signaling pathways.

Data Presentation: Expected Quantitative Outcomes

The following tables provide a template for summarizing the quantitative data that can be obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Cholangiocarcinoma Cell Lines

Cell LineThis compound Concentration (µM)Incubation Time (h)% Cell ViabilityIC50 (µM)
HuCCA-10, 10, 25, 50, 75, 10024
0, 10, 25, 50, 75, 10048
0, 10, 25, 50, 75, 10072
KKU-M2130, 10, 25, 50, 75, 10024
0, 10, 25, 50, 75, 10048
0, 10, 25, 50, 75, 10072
TFK-10, 10, 25, 50, 75, 10024
0, 10, 25, 50, 75, 10048
0, 10, 25, 50, 75, 10072

Table 2: Effect of this compound on Apoptosis in Cholangiocarcinoma Cells

Cell LineTreatment% Early Apoptosis% Late Apoptosis% Total Apoptosis
HuCCA-1Control
This compound (IC50)
KKU-M213Control
This compound (IC50)
TFK-1Control
This compound (IC50)

Table 3: Cell Cycle Analysis of Cholangiocarcinoma Cells Treated with this compound

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
HuCCA-1Control
This compound (IC50)
KKU-M213Control
This compound (IC50)
TFK-1Control
This compound (IC50)

Table 4: Modulation of Key Signaling Proteins by this compound

Cell LineTreatmentp-Akt/Akt Ratiop-mTOR/mTOR RatioBax/Bcl-2 RatioCleaved Caspase-3
HuCCA-1Control
This compound (IC50)
KKU-M213Control
This compound (IC50)
TFK-1Control
This compound (IC50)

Experimental Protocols

Cell Culture
  • Cell Lines: Human cholangiocarcinoma cell lines HuCCA-1, KKU-M213, and TFK-1.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Procedure:

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

    • Treat cells with varying concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO).

    • Incubate for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

  • Procedure:

    • Seed 1 x 10⁶ cells in a 6-well plate and incubate for 24 hours.

    • Treat cells with this compound at its predetermined IC50 concentration for 48 hours.

    • Harvest cells by trypsinization and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Seed 1 x 10⁶ cells in a 6-well plate and allow them to adhere overnight.

    • Synchronize cells by serum starvation for 24 hours.

    • Treat cells with this compound at its IC50 concentration for 24 hours.

    • Harvest cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

    • Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling.

  • Procedure:

    • Seed 2 x 10⁶ cells in a 100 mm dish and treat with this compound at its IC50 for 48 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_assays Experimental Assays cluster_data Data Analysis & Interpretation cell_culture Cholangiocarcinoma Cell Culture (HuCCA-1, KKU-M213, TFK-1) cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 cell_culture->cytotoxicity Seed Cells apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis Use IC50 cell_cycle Cell Cycle Analysis (PI Staining) cytotoxicity->cell_cycle Use IC50 western_blot Western Blot (Protein Expression) cytotoxicity->western_blot Use IC50 data_analysis Quantitative Data Analysis apoptosis->data_analysis cell_cycle->data_analysis pathway_analysis Signaling Pathway Interpretation western_blot->pathway_analysis data_analysis->pathway_analysis

Caption: Experimental workflow for investigating this compound's activity.

signaling_pathway This compound This compound akt Akt This compound->akt Inhibits pi3k PI3K pi3k->akt Activates mtor mTOR akt->mtor bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 proliferation Cell Proliferation & Survival mtor->proliferation bax Bax (Pro-apoptotic) bcl2->bax caspase3 Caspase-3 bax->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway of this compound in cholangiocarcinoma.

References

Application Notes and Protocols for Antibacterial Activity Testing of Murrangatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrangatin, a natural coumarin, has garnered interest for its potential therapeutic properties. While research has explored its anti-angiogenic and anti-cancer effects, its potential as an antibacterial agent remains an area of active investigation. Coumarins, the class of compounds to which this compound belongs, have demonstrated a range of antibacterial activities, suggesting that this compound may also possess similar properties. The primary mechanisms of antibacterial action for coumarins include the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication, and the disruption of quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation in bacteria[1][2].

These application notes provide a comprehensive guide for researchers interested in evaluating the antibacterial efficacy of this compound. The following sections detail standardized protocols for determining its antibacterial activity, presenting quantitative data, and visualizing experimental workflows and potential mechanisms of action.

Data Presentation: Antibacterial Activity of Coumarin Derivatives

The following tables summarize representative quantitative data on the antibacterial activity of various coumarin derivatives against common bacterial pathogens. This data, gathered from existing literature, serves as a reference for the expected range of activity for coumarin compounds and a template for presenting experimental results for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Coumarin Derivatives against Various Bacterial Strains

Coumarin DerivativeBacterial StrainMIC (µg/mL)Reference
AegelinolStaphylococcus aureus16[3]
AgasyllinStaphylococcus aureus32[3]
AegelinolSalmonella typhi16[3]
AgasyllinSalmonella typhi32[3]
OsthenolBacillus cereus62.5[4][5]
OsthenolStaphylococcus aureus125[4][5]
6-methylcoumarinRalstonia solanacearum-[6]
DaphnetinRalstonia solanacearum64[7]
EsculetinRalstonia solanacearum192[7]
UmbelliferoneRalstonia solanacearum256[7]
CoumermycinStaphylococcus spp.≤0.002[8]
CoumermycinStreptococcus spp.0.5[8]

Table 2: Zone of Inhibition of Coumarin Derivatives against Various Bacterial Strains

Coumarin DerivativeBacterial StrainConcentrationZone of Inhibition (mm)Reference
Coumarin Derivative C1Bacillus cereus20 mg/mL>20[9]
Coumarin Derivative C2Various pathogenic microbes20 mg/mL-[9]
Coumarin Derivative C5Citrobacter rodentium20 mg/mL11-15[9]
3-CCAAcidovorax citrulli100 µg/mL-[6]

Experimental Protocols

Detailed methodologies for key experiments to assess the antibacterial activity of this compound are provided below. These protocols are based on established methods for testing coumarin compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.

    • Include a positive control (wells with bacterial inoculum and no this compound) and a negative control (wells with MHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Protocol 2: Agar Disk Diffusion Method

This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound solution of known concentration

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Incubator

  • Calipers or a ruler

Procedure:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a uniform bacterial lawn.

  • Application of this compound Disks:

    • Aseptically impregnate sterile filter paper disks with a known volume and concentration of the this compound solution.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a negative control disk (impregnated with the solvent used to dissolve this compound) and a positive control disk (impregnated with a standard antibiotic).

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for testing the antibacterial activity of a compound like this compound.

experimental_workflow cluster_prep Preparation cluster_testing Antibacterial Activity Testing cluster_analysis Data Analysis cluster_results Results prep_this compound Prepare this compound Stock Solution mic_test Broth Microdilution (MIC Assay) prep_this compound->mic_test disk_diffusion Agar Disk Diffusion Assay prep_this compound->disk_diffusion prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->mic_test prep_inoculum->disk_diffusion read_mic Determine MIC Value mic_test->read_mic measure_zone Measure Zone of Inhibition disk_diffusion->measure_zone quant_data Quantitative Antibacterial Activity Data read_mic->quant_data measure_zone->quant_data quorum_sensing_inhibition cluster_bacteria Gram-Negative Bacterium luxI LuxI (AHL Synthase) ahl AHL (Autoinducer) luxI->ahl Synthesis luxR LuxR (Receptor) ahl->luxR Binding ahl_luxR AHL-LuxR Complex ahl->ahl_luxR luxR->ahl_luxR virulence_genes Virulence Gene Expression ahl_luxR->virulence_genes Activation This compound This compound This compound->luxI Inhibition? This compound->luxR Inhibition?

References

Application Notes and Protocols for the Synthesis and Bioactivity of Murrangatin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological activities of Murrangatin and its derivatives. The information is intended to guide researchers in the development of novel therapeutic agents based on the coumarin scaffold.

Introduction to this compound and its Derivatives

This compound, a naturally occurring prenylated coumarin, and its synthetic derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These compounds have shown promise as anti-inflammatory, anticancer, and antimicrobial agents. The core coumarin structure, a benzopyrone, serves as a privileged scaffold that can be readily modified to enhance biological activity and selectivity. This document outlines the synthetic approaches to this compound derivatives and details the protocols for evaluating their key bioactivities.

Bioactivity Data of this compound and its Derivatives

The following table summarizes the reported in vitro bioactivity data for this compound and a selection of its derivatives. This data provides a comparative overview of their potency across different biological targets.

Compound/DerivativeBioactivityAssay SystemIC50 / MICReference
This compound Anti-inflammatory (NO inhibition)LPS-induced RAW 264.7 macrophagesNot explicitly quantified, but showed significant inhibition[1]
Muralatin A Anti-inflammatory (NO inhibition)LPS-induced RAW 264.7 macrophages14.5 µM[1]
Muralatin B Anti-inflammatory (NO inhibition)LPS-induced RAW 264.7 macrophages12.4 µM[1]
Todalenone Anti-inflammatory (NO inhibition)LPS-induced RAW 264.7 macrophages6.0 µM[1]
This compound Anti-angiogenic (HUVEC migration)Wound-healing assay with CM-treated HUVECsSignificant inhibition at 100 µMNot explicitly quantified
This compound Anti-angiogenic (AKT phosphorylation)Conditioned medium-induced HUVECsGreatly attenuatedNot explicitly quantified
Coumarin Derivative 14b Anti-inflammatory (EC50)LPS-treated Macrophages5.32 µM[2]
Coumarin-Thiazole Hybrid 1b Antibacterial (MIC)Aspergillus brasiliensis15.62 µg/mLNot explicitly quantified
Coumarin-Thiazole Hybrid 1g Antibacterial (MIC)Candida albicans15.62 µg/mLNot explicitly quantified
Various Coumarin Derivatives Anticancer (IC50)HL60, MCF-7, A549 cell lines3.26 - 9.34 µM

Experimental Protocols

Detailed methodologies for the synthesis of a this compound derivative and key bioactivity assays are provided below.

Protocol 1: Synthesis of a this compound Derivative via Pechmann Condensation

This protocol describes a general method for the synthesis of a 4-substituted coumarin derivative, which is a common core structure in this class of compounds.

Materials:

  • Phenol derivative (e.g., 3,5-dimethoxyphenol)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Acid catalyst (e.g., concentrated sulfuric acid, Amberlyst 15)

  • Ethanol

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a stirred solution of the phenol derivative (1 equivalent) in ethanol, add the β-ketoester (1.1 equivalents).

  • Slowly add the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of a solid acid like Amberlyst 15).

  • Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired coumarin derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Synthetic Workflow for a this compound Derivative

G start Start reactants Phenol Derivative + β-ketoester + Acid Catalyst start->reactants reflux Reflux in Ethanol (2-6 hours) reactants->reflux workup Aqueous Workup (Extraction with Ethyl Acetate) reflux->workup purification Silica Gel Column Chromatography workup->purification product This compound Derivative purification->product characterization Characterization (NMR, MS) product->characterization end End characterization->end G start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells pre_treat Pre-treat with Test Compounds seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent measure_absorbance Measure Absorbance at 540 nm griess_reagent->measure_absorbance calculate Calculate NO Inhibition and IC50 measure_absorbance->calculate end End calculate->end G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K VEGFR->PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Angiogenesis Angiogenesis (Proliferation, Migration) pAKT->Angiogenesis This compound This compound Derivative This compound->AKT Inhibits

References

Application Notes and Protocols for the Identification of Murrangatin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Murrangatin is a naturally occurring coumarin isolated from plant species such as Murraya exotica.[1] This document provides detailed analytical techniques for the identification and quantification of this compound, along with its known biological context. This compound possesses a molecular formula of C₁₅H₁₆O₅ and has garnered scientific interest due to its biological activities, including the inhibition of tumor-induced angiogenesis through the regulation of the AKT signaling pathway.[2][3][4] These application notes offer protocols for extraction, qualitative and quantitative analysis using modern chromatographic and spectroscopic techniques, and information on its mechanism of action.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₆O₅[2]
Molecular Weight 276.28 g/mol [2]
IUPAC Name 8-[(1S,2R)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one[2]
CAS Number 37126-91-3[2]
Appearance Not explicitly stated, likely a crystalline solid
Solubility Soluble in organic solvents like methanol, ethanol, and acetonitrileInferred from extraction protocols

Analytical Techniques for this compound Identification

The identification and quantification of this compound from plant matrices can be achieved through a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the preferred method for quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unequivocal structure elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of coumarins from complex plant extracts.

Experimental Protocol: Quantification of this compound by HPLC-DAD

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Gradient Program: Start with 20% A, increase to 80% A over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 320 nm (based on typical coumarin absorbance maxima).[5]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Plant Material Extraction:

    • Air-dry the leaves of Murraya exotica at room temperature and grind them into a fine powder.

    • Accurately weigh 1 g of the powdered plant material and place it in a flask.

    • Add 20 mL of methanol and perform sonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Sample Solution:

    • Accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of methanol to get a stock solution of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. Calibration Curve:

  • Prepare a stock solution of a this compound standard of known purity in methanol (e.g., 100 µg/mL).

  • Perform serial dilutions to obtain a series of standard solutions with concentrations ranging from 1 to 50 µg/mL.

  • Inject each standard solution in triplicate and construct a calibration curve by plotting the peak area against the concentration.

5. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (Hypothetical)

ParameterValue
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98-102%
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and selectivity for the identification and quantification of this compound, especially in complex matrices.

Experimental Protocol: Identification and Quantification of this compound by LC-MS/MS

1. Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Use the same HPLC conditions as described in section 3.1.

3. MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow: Desolvation gas at 600 L/h, Cone gas at 50 L/h.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

    • Hypothetical MRM transition for this compound (C₁₅H₁₆O₅, MW: 276.28): Precursor ion [M+H]⁺ at m/z 277.1, with product ions to be determined from fragmentation studies.

4. Data Analysis:

  • Identify this compound by its specific precursor and product ion masses.

  • Quantify this compound using a calibration curve constructed with a standard, similar to the HPLC-DAD method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of this compound.

Experimental Protocol: Structural Elucidation of this compound by NMR

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Experiments:

  • Acquire a suite of 1D and 2D NMR spectra, including:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

3. Data Interpretation:

  • Analyze the chemical shifts, coupling constants, and correlations in the NMR spectra to determine the complete chemical structure of this compound. Key expected signals for the coumarin scaffold include characteristic doublets for H-3 and H-4 protons.[6]

Biological Activity: Anti-Angiogenic Effects and Signaling Pathway

This compound has been reported to inhibit tumor-induced angiogenesis.[3][4] This anti-angiogenic effect is attributed to its ability to suppress the activation of the AKT signaling pathway.[3][4]

Signaling Pathway Diagram

The following diagram illustrates the simplified PI3K/Akt signaling pathway and the inhibitory effect of this compound.

Murrangatin_AKT_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effectors (Cell Proliferation, Angiogenesis) pAKT->Downstream Activates This compound This compound This compound->pAKT Inhibits

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Identification

The following diagram outlines the general workflow for the extraction and identification of this compound from a plant source.

Murrangatin_Workflow Plant Plant Material (Murraya exotica) Grind Grinding Plant->Grind Extract Solvent Extraction (Methanol) Grind->Extract Filter Filtration & Concentration Extract->Filter Crude Crude Extract Filter->Crude HPLC HPLC-DAD Analysis (Quantification) Crude->HPLC LCMS LC-MS/MS Analysis (Identification & Quantification) Crude->LCMS Purify Purification (e.g., Column Chromatography) Crude->Purify Pure Pure this compound Purify->Pure NMR NMR Spectroscopy (Structure Elucidation) Pure->NMR

Caption: General experimental workflow for the identification of this compound.

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the reliable identification and quantification of this compound. The combination of HPLC, LC-MS, and NMR spectroscopy allows for a thorough characterization of this bioactive coumarin. The provided protocols can be adapted and validated by researchers for their specific applications in natural product chemistry, pharmacology, and drug development.

References

Application Notes and Protocols for In Vivo Studies of Murrangatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrangatin, a natural coumarin compound, has garnered significant interest in oncological research due to its potential anti-cancer properties.[1] Primarily, it has demonstrated potent anti-angiogenic effects, a critical process in tumor growth and metastasis.[1] These application notes provide a comprehensive guide for the preparation and in vivo evaluation of this compound, focusing on its anti-angiogenic and anti-tumor activities.

Chemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₁₅H₁₆O₅[2]
Molecular Weight276.28 g/mol [2]
IUPAC Name8-[(1S,2R)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one[2]
CAS Number37126-91-3[2]

Mechanism of Action: Inhibition of the AKT Signaling Pathway

This compound exerts its anti-angiogenic effects, at least in part, through the inhibition of the AKT signaling pathway.[1] Specifically, it has been shown to significantly attenuate the phosphorylation of AKT at Ser473, a key step in its activation.[1] The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and angiogenesis. Its dysregulation is a common feature in many cancers.

Below is a diagram illustrating the PI3K/AKT signaling pathway and the inhibitory action of this compound.

AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 activates Angiogenesis Angiogenesis, Cell Proliferation, Survival mTORC1->Angiogenesis promotes This compound This compound This compound->AKT inhibits phosphorylation (Ser473)

Diagram of the PI3K/AKT signaling pathway and this compound's inhibitory action.

Preparation of this compound for In Vivo Studies

Acquisition of this compound

This compound can be obtained through two primary routes:

  • Extraction from Natural Sources: this compound is naturally found in plants of the Murraya genus.[1] The extraction and purification process typically involves chromatographic techniques. However, this process can be labor-intensive and require specialized equipment.

  • Commercial Purchase: For convenience and to ensure high purity, this compound can be purchased from various chemical suppliers. It is advisable to obtain a certificate of analysis to confirm the purity of the compound.

Commercial Suppliers of this compound:

SupplierPurityCatalog Number (Example)
United States BiologicalHighly Purified380875
Real-Gene Labs>98%59098604
MedchemExpress>98%HY-N3233
Formulation for In Vivo Administration

Due to its poor aqueous solubility, this compound requires a suitable vehicle for in vivo administration. The choice of formulation will depend on the animal model and the route of administration.

3.2.1. Formulation for Zebrafish Studies (Aqueous Exposure)

For studies involving zebrafish embryos, this compound can be dissolved in a minimal amount of dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the embryo medium.

3.2.2. Formulation for Rodent Studies (Oral and Intraperitoneal Administration)

For rodent studies, a suspension or a solubilized formulation is required. Below are example protocols for preparing formulations suitable for oral gavage or intraperitoneal injection.

Protocol 1: Oral Suspension

This protocol is adapted for poorly soluble compounds and can be used for oral administration in mice.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water or saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound powder.

  • In a sterile microcentrifuge tube, add a small volume of the 0.5% CMC-Na solution to the this compound powder to create a paste.

  • Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously vortexing to ensure a homogenous suspension.

  • If necessary, sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.

  • Visually inspect the suspension for any large aggregates before administration.

Protocol 2: Solubilized Formulation for Intraperitoneal Injection

This formulation uses a co-solvent system to dissolve this compound for parenteral administration.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile, light-protected tubes

Procedure:

  • Dissolve the required amount of this compound in DMSO. Use the minimum volume of DMSO necessary for complete dissolution.

  • In a separate sterile tube, prepare the vehicle by mixing PEG400, Tween 80, and saline. A common ratio is 40% PEG400, 5% Tween 80, and 45% saline.

  • Slowly add the this compound-DMSO solution to the vehicle while vortexing.

  • The final concentration of DMSO in the formulation should ideally be below 10% to minimize toxicity.

  • Protect the final formulation from light and use it immediately after preparation.

Experimental Protocols

In Vivo Anti-Angiogenesis Assay in Zebrafish

This protocol is based on the established methodology for evaluating the anti-angiogenic effects of compounds in a zebrafish model.[1]

Materials:

  • Transgenic zebrafish line with fluorescent blood vessels (e.g., Tg(fli1:EGFP))

  • Zebrafish embryo medium

  • This compound stock solution in DMSO

  • 96-well plates

  • Fluorescence microscope

Experimental Workflow:

Zebrafish_Workflow Start Collect Zebrafish Embryos Dechorionate Dechorionate Embryos Start->Dechorionate Dispense Dispense Embryos into 96-well Plates Dechorionate->Dispense Treat Add this compound at Varying Concentrations Dispense->Treat Incubate Incubate at 28.5°C Treat->Incubate Image Image Subintestinal Vessels (SIVs) using Fluorescence Microscopy Incubate->Image Analyze Quantify SIV Growth and Branching Image->Analyze End Data Analysis and Interpretation Analyze->End

Workflow for in vivo anti-angiogenesis assay in zebrafish.

Procedure:

  • Collect fertilized eggs from healthy, adult Tg(fli1:EGFP) zebrafish.

  • At 24 hours post-fertilization (hpf), dechorionate the embryos.

  • Dispense individual embryos into the wells of a 96-well plate containing embryo medium.

  • Prepare serial dilutions of this compound in embryo medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.1%. Include a vehicle control group (0.1% DMSO in embryo medium).

  • Add the this compound solutions to the wells to achieve final concentrations ranging from 10 µM to 100 µM.

  • Incubate the plate at 28.5°C.

  • At 72 hpf, anesthetize the embryos and capture images of the subintestinal vessels (SIVs) using a fluorescence microscope.

  • Quantify the extent of angiogenesis by measuring the total length and number of branch points of the SIVs.

Quantitative Data from Zebrafish Anti-Angiogenesis Study: [1]

This compound Concentration (µM)Inhibition of SIV Growth (%)Statistical Significance (p-value)
10Significant< 0.01
50Significant< 0.01
100Complete Blockage< 0.01
In Vivo Anti-Tumor Efficacy Study in a Murine Xenograft Model

This is a general protocol for assessing the anti-tumor efficacy of this compound in a mouse xenograft model. The specific tumor cell line, mouse strain, and treatment regimen should be optimized based on the research question.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Human tumor cell line (e.g., A549 lung cancer cells)

  • Matrigel

  • This compound formulation (oral suspension or IP solution)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously implant tumor cells mixed with Matrigel into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or the vehicle control daily via oral gavage or intraperitoneal injection. A suggested starting dose, based on the LD50 of the parent compound coumarin in mice (196 mg/kg), would be in the range of 20-50 mg/kg.[3][4]

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Toxicity Data for Coumarin (Parent Compound) in Rodents:

SpeciesRouteLD50 (mg/kg)Reference
MouseOral196[3][4]
RatOral293[3][5]

Data Presentation and Analysis

All quantitative data should be presented as mean ± standard error of the mean (SEM) or standard deviation (SD). Statistical significance should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test for multiple comparisons.

Example Table for Murine Xenograft Study Results:

Treatment GroupAverage Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control
This compound (20 mg/kg)
This compound (50 mg/kg)

Conclusion

This compound is a promising natural compound with demonstrated anti-angiogenic activity mediated through the inhibition of the AKT signaling pathway.[1] The protocols and data presented in these application notes provide a framework for researchers to prepare and evaluate this compound in in vivo models, facilitating further investigation into its therapeutic potential as an anti-cancer agent. Careful consideration of formulation and dosage is critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Murrangatin in Experimental Angiogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Murrangatin, a natural coumarin compound, as a potent inhibitor of angiogenesis. The following protocols are based on established methodologies and offer guidance for in vitro and in vivo studies investigating the anti-angiogenic properties of this compound.

Introduction

This compound is a natural product that has demonstrated significant anti-angiogenic effects, making it a compound of interest for cancer research, particularly in the context of lung cancer.[1][2] Its primary mechanism of action involves the suppression of the AKT signaling pathway, a critical pathway in cell survival and proliferation.[1][2] This document outlines the delivery methods for this compound in common experimental models and provides detailed protocols for assessing its anti-angiogenic activity.

Data Presentation

The anti-angiogenic effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vivo Anti-Angiogenic Activity of this compound in Zebrafish Embryos

Concentration (µM)Effect on Subintestinal Vessel (SIV) Formation
10Dose-dependent reduction in SIV length
50Dose-dependent reduction in SIV length
100Complete blockage of SIV formation[1]

Table 2: In Vitro Anti-Angiogenic Activity of this compound on HUVECs

AssayEffect of this compound
Cell ProliferationSignificantly inhibited tumor-conditioned medium-induced proliferation
Cell InvasionSignificantly inhibited tumor-conditioned medium-induced invasion
Cell MigrationSignificantly inhibited tumor-conditioned medium-induced migration
Tube FormationSignificantly inhibited tumor-conditioned medium-induced tube formation
AKT PhosphorylationSignificantly attenuated conditioned medium-induced AKT phosphorylation at Ser473
ERK 1/2 PhosphorylationNo significant effect on conditioned medium-induced ERK 1/2 phosphorylation

Signaling Pathway

This compound exerts its anti-angiogenic effects primarily through the inhibition of the AKT signaling pathway. The diagram below illustrates the proposed mechanism.

Murrangatin_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Tumor-Derived Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT pAKT p-AKT (Ser473) (Active) PDK1->pAKT Phosphorylates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) pAKT->Angiogenesis Promotes This compound This compound This compound->pAKT Inhibits (attenuates phosphorylation)

Caption: this compound inhibits angiogenesis by suppressing the AKT signaling pathway.

Experimental Protocols

This compound Stock Solution Preparation (Delivery System)

For most experimental purposes, this compound is first dissolved in a sterile, aprotic polar solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock is then further diluted in the appropriate cell culture medium or embryo medium to the final working concentration.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly until the this compound is completely dissolved.

  • Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • When preparing working solutions, thaw the stock solution and dilute it to the final desired concentration in the appropriate experimental medium. Ensure the final DMSO concentration in the medium is low (typically ≤ 0.2%) to avoid solvent-induced toxicity.[1]

In Vivo Zebrafish Anti-Angiogenesis Assay

This protocol describes how to assess the effect of this compound on the development of subintestinal vessels (SIVs) in zebrafish embryos.

Materials:

  • Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))

  • Zebrafish embryo medium (E3)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Fluorescence stereomicroscope

Experimental Workflow:

Zebrafish_Workflow Start Start Fertilized_Eggs Collect Fertilized Zebrafish Eggs Start->Fertilized_Eggs Incubate_24hpf Incubate at 28.5°C until 24 hours post-fertilization (hpf) Fertilized_Eggs->Incubate_24hpf Dechorionate Dechorionate Embryos Incubate_24hpf->Dechorionate Transfer_to_Plate Transfer Embryos to 96-well Plate Dechorionate->Transfer_to_Plate Add_Treatment Add E3 Medium Containing This compound (10, 50, 100 µM) and Vehicle Control (0.2% DMSO) Transfer_to_Plate->Add_Treatment Incubate_72hpf Incubate at 28.5°C until 72 hpf Add_Treatment->Incubate_72hpf Image_and_Analyze Image SIV Development using Fluorescence Microscopy and Quantify Vessel Length Incubate_72hpf->Image_and_Analyze End End Image_and_Analyze->End

Caption: Workflow for the in vivo zebrafish anti-angiogenesis assay.

Protocol:

  • Collect fertilized eggs from a crossing of Tg(fli1:EGFP) zebrafish.

  • Incubate the embryos in E3 medium at 28.5°C.

  • At 24 hours post-fertilization (hpf), dechorionate the embryos enzymatically or manually.

  • Transfer individual embryos into the wells of a 96-well plate containing fresh E3 medium.

  • Prepare working solutions of this compound in E3 medium from the DMSO stock solution to final concentrations of 10, 50, and 100 µM. Prepare a vehicle control solution containing 0.2% DMSO in E3 medium.

  • Replace the medium in the wells with the this compound solutions or the vehicle control.

  • Incubate the embryos at 28.5°C until 72 hpf.

  • At 72 hpf, anesthetize the embryos and image the SIVs using a fluorescence stereomicroscope.

  • Quantify the length of the SIVs using image analysis software.

In Vitro HUVEC Tube Formation Assay

This protocol details the assessment of this compound's effect on the ability of Human Umbilical Vein Endothelial Cells (HUVECs) to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Tumor-conditioned medium (TCM) from a cancer cell line (e.g., A549) as a pro-angiogenic stimulus

  • Inverted microscope with imaging capabilities

Experimental Workflow:

Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well Plate with BME Start->Coat_Plate Incubate_BME Incubate at 37°C to allow BME to polymerize Coat_Plate->Incubate_BME Harvest_HUVEC Harvest and Resuspend HUVECs Incubate_BME->Harvest_HUVEC Prepare_Cell_Suspension Prepare HUVEC Suspension in Medium with TCM and This compound/Vehicle Harvest_HUVEC->Prepare_Cell_Suspension Seed_Cells Seed HUVECs onto the BME-coated Plate Prepare_Cell_Suspension->Seed_Cells Incubate_Cells Incubate at 37°C, 5% CO2 for 4-12 hours Seed_Cells->Incubate_Cells Image_and_Analyze Image Tube Formation and Quantify Parameters (e.g., tube length, branch points) Incubate_Cells->Image_and_Analyze End End Image_and_Analyze->End

Caption: Workflow for the in vitro HUVEC tube formation assay.

Protocol:

  • Thaw the BME on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with a thin layer of BME.

  • Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.

  • Harvest HUVECs and resuspend them in EGM-2 medium containing the desired concentration of TCM.

  • Prepare different treatment groups by adding various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) to the HUVEC suspension.

  • Seed the HUVEC suspension onto the BME-coated wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-12 hours, or until tube-like structures are formed in the control group.

  • Image the tube networks using an inverted microscope.

  • Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Western Blot for AKT Phosphorylation

This protocol is for determining the effect of this compound on the phosphorylation of AKT in HUVECs.

Materials:

  • HUVECs

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-AKT Ser473, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with TCM for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay kit.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against p-AKT (Ser473).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total AKT and a loading control (e.g., GAPDH) to normalize the data.

References

Application Notes and Protocols for Investigating the Chondroprotective Effects of Murrangatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, leading to pain, stiffness, and reduced mobility. Current treatments primarily focus on symptom management, highlighting the urgent need for disease-modifying therapies that can protect and regenerate cartilage. Murrangatin, a coumarin compound isolated from Murraya exotica, has emerged as a promising candidate for chondroprotection. Preclinical studies suggest that this compound exerts its effects by inhibiting the β-catenin signaling pathway, a key regulator of chondrocyte function and cartilage homeostasis.[1] This document provides a detailed experimental design and protocols to further investigate the chondroprotective potential of this compound.

Experimental Design

This study is designed to comprehensively evaluate the chondroprotective effects of this compound through a multi-tiered approach, encompassing in vitro, ex vivo, and in vivo models. The primary objectives are to confirm the inhibitory effect of this compound on the β-catenin pathway, elucidate its anti-inflammatory and anti-catabolic properties, and assess its ability to prevent cartilage degradation in a preclinical model of OA.

Overall Experimental Workflow

Experimental Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies Primary Chondrocyte Culture Primary Chondrocyte Culture IL-1β Stimulation IL-1β Stimulation Primary Chondrocyte Culture->IL-1β Stimulation This compound Treatment This compound Treatment IL-1β Stimulation->this compound Treatment Biochemical & Molecular Analysis Biochemical & Molecular Analysis This compound Treatment->Biochemical & Molecular Analysis Data Interpretation Data Interpretation Biochemical & Molecular Analysis->Data Interpretation Cartilage Explant Culture Cartilage Explant Culture IL-1β Stimulation_ex IL-1β Stimulation Cartilage Explant Culture->IL-1β Stimulation_ex This compound Treatment_ex This compound Treatment IL-1β Stimulation_ex->this compound Treatment_ex Histology & Biochemistry Histology & Biochemistry This compound Treatment_ex->Histology & Biochemistry Histology & Biochemistry->Data Interpretation MIA-Induced OA Model MIA-Induced OA Model This compound Administration This compound Administration MIA-Induced OA Model->this compound Administration Behavioral & Histological Analysis Behavioral & Histological Analysis This compound Administration->Behavioral & Histological Analysis Behavioral & Histological Analysis->Data Interpretation

Caption: Overall experimental workflow for this compound chondroprotection study.

Experimental Groups

For each experimental model, the following groups will be established:

Group IDDescriptionPurpose
1Normal ControlBaseline measurements without any treatment or induction of OA.
2Vehicle ControlOA model (in vitro, ex vivo, or in vivo) treated with the vehicle used to dissolve this compound.
3This compound (Low Dose)OA model treated with a low concentration of this compound.
4This compound (Medium Dose)OA model treated with a medium concentration of this compound.
5This compound (High Dose)OA model treated with a high concentration of this compound.
6Positive ControlOA model treated with a known chondroprotective agent (e.g., Celecoxib).[2][3]

Signaling Pathway of Interest: Wnt/β-catenin in Osteoarthritis

The Wnt/β-catenin signaling pathway plays a crucial role in chondrocyte differentiation and cartilage homeostasis. In OA, dysregulation of this pathway contributes to cartilage degradation.[4] this compound is hypothesized to exert its chondroprotective effects by inhibiting this pathway.

Wnt_Beta-catenin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dsh Dishevelled Frizzled->Dsh activates GSK3b GSK-3β Dsh->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome degradation BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n translocates This compound This compound This compound->BetaCatenin inhibits accumulation TCFLEF TCF/LEF BetaCatenin_n->TCFLEF binds TargetGenes Target Gene (MMPs, ADAMTS) TCFLEF->TargetGenes activates transcription

Caption: this compound's proposed mechanism via the Wnt/β-catenin pathway.

Experimental Protocols

In Vitro Chondroprotection Assay

Objective: To evaluate the effect of this compound on IL-1β-induced inflammation, catabolism, and apoptosis in primary chondrocytes.

Protocol:

  • Chondrocyte Isolation and Culture:

    • Isolate primary chondrocytes from the articular cartilage of neonatal rats or human donors using a two-step enzymatic digestion with trypsin and collagenase II.[2][3][5][6]

    • Culture the isolated chondrocytes in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin in a humidified incubator at 37°C and 5% CO2.[2][5]

    • Use chondrocytes at passage 2-3 for all experiments to maintain their phenotype.

  • IL-1β Induced Inflammation Model:

    • Seed chondrocytes in appropriate culture plates and allow them to adhere overnight.

    • Induce an inflammatory and catabolic state by treating the cells with 10 ng/mL of recombinant human IL-1β for 24 hours.[7][8][9][10]

  • This compound Treatment:

    • Following IL-1β stimulation, treat the chondrocytes with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 24-48 hours.

  • Endpoint Analysis:

    • Cell Viability: Assess cell viability using the MTT or PrestoBlue assay.

    • Gene Expression Analysis (qPCR): Quantify the mRNA levels of key genes involved in inflammation (TNF-α, IL-6, COX-2, iNOS), matrix degradation (MMP-3, MMP-13, ADAMTS-5), and cartilage matrix synthesis (Aggrecan, Collagen type II).

    • Protein Expression Analysis (Western Blot): Determine the protein levels of β-catenin, phosphorylated β-catenin, COX-2, and MMP-13.[11][12][13][14][15] * Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture medium using the Griess reagent.

    • Prostaglandin E2 (PGE2) Production: Quantify PGE2 levels in the culture supernatant using an ELISA kit.

    • Glycosaminoglycan (GAG) Content: Measure the amount of sulfated GAGs released into the medium and retained in the cell layer using the DMMB assay.

    • Apoptosis Assay: Quantify the percentage of apoptotic chondrocytes using Annexin V/PI staining followed by flow cytometry. [16][17][18][19][20]

Ex Vivo Cartilage Explant Culture

Objective: To assess the chondroprotective effect of this compound on the structural integrity and matrix composition of articular cartilage explants.

Protocol:

  • Cartilage Explant Preparation:

    • Harvest full-thickness articular cartilage explants from the femoral condyles or tibial plateaus of bovine or porcine joints obtained from a local abattoir.

    • Culture the explants in DMEM/F12 medium.

  • Induction of Cartilage Degradation:

    • Stimulate cartilage degradation by treating the explants with IL-1β (10 ng/mL) for 48 hours.

  • This compound Treatment:

    • Co-treat the explants with IL-1β and various concentrations of this compound for an extended period (e.g., 7-14 days).

  • Endpoint Analysis:

    • Histological Analysis: Fix, paraffin-embed, and section the cartilage explants. Stain with Safranin O-Fast Green to visualize proteoglycan content and assess cartilage structural changes. [1][4][21][22][23] * Immunohistochemistry: Perform immunohistochemical staining for MMP-13 and ADAMTS-5 to evaluate the expression of catabolic enzymes.

    • Biochemical Analysis: Measure the GAG and collagen content in the cartilage explants and the culture medium.

In Vivo Mono-iodoacetate (MIA)-Induced Osteoarthritis Model

Objective: To evaluate the in vivo efficacy of this compound in a chemically-induced rat model of osteoarthritis.

Protocol:

  • Induction of Osteoarthritis:

    • Induce OA in male Wistar rats by a single intra-articular injection of mono-iodoacetate (MIA) (e.g., 2 mg in 50 µL saline) into the right knee joint. [24][25][26][27][28]The left knee will serve as a control.

  • This compound Administration:

    • Commence daily oral or intraperitoneal administration of this compound at different doses one week post-MIA injection and continue for 4-8 weeks.

  • Endpoint Analysis:

    • Behavioral Assessment: Evaluate pain and joint function using methods such as weight-bearing distribution and locomotor activity at regular intervals.

    • Histopathological Evaluation: At the end of the study, sacrifice the animals and collect the knee joints. Perform histological analysis of the articular cartilage using Safranin O staining and the OARSI scoring system to assess the severity of cartilage degradation.

    • Immunohistochemistry: Analyze the expression of β-catenin, MMP-13, and inflammatory markers in the cartilage and synovium.

    • Serum and Synovial Fluid Analysis: Measure the levels of inflammatory cytokines (TNF-α, IL-1β) and cartilage degradation biomarkers (e.g., CTX-II) in serum and synovial fluid.

Data Presentation

All quantitative data will be summarized in the following tables for clear comparison between experimental groups.

Table 1: In Vitro Chondrocyte Viability and Apoptosis

Treatment GroupCell Viability (%)Apoptosis Rate (%)
Normal Control
Vehicle Control
This compound (Low)
This compound (Med)
This compound (High)
Positive Control

Table 2: In Vitro Gene and Protein Expression (Fold Change vs. Vehicle)

Treatment Groupβ-cateninCOX-2MMP-13AggrecanCollagen II
This compound (Low)
This compound (Med)
This compound (High)
Positive Control

Table 3: Ex Vivo Cartilage Explant Analysis

Treatment GroupSafranin O ScoreGAG Release (% of Total)
Normal Control
Vehicle Control
This compound (Low)
This compound (Med)
This compound (High)
Positive Control

Table 4: In Vivo MIA Model - Histological and Behavioral Outcomes

Treatment GroupOARSI ScoreWeight Bearing Deficit (%)
Sham Control
MIA + Vehicle
MIA + this compound (Low)
MIA + this compound (Med)
MIA + this compound (High)
MIA + Positive Control

Conclusion

This comprehensive experimental design provides a robust framework for elucidating the chondroprotective mechanisms of this compound. The detailed protocols and structured data presentation will enable researchers to systematically evaluate its potential as a novel disease-modifying therapeutic for osteoarthritis. The findings from these studies will be crucial for advancing this compound into further preclinical and potentially clinical development.

References

Troubleshooting & Optimization

improving Murrangatin solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Murrangatin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to this compound's solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its baseline aqueous solubility?

A1: this compound is a coumarin compound naturally found in organisms like Murraya exotica.[1] Its chemical formula is C15H16O5.[2][3] Like many complex natural products, this compound is a lipophilic molecule with inherently low solubility in aqueous solutions. The experimentally determined equilibrium solubility in phosphate-buffered saline (PBS) at pH 7.4 and 25°C is typically very low, often presenting a significant challenge for in vitro and in vivo studies.

Q2: I'm preparing a stock solution of this compound. What is the recommended solvent?

A2: Due to its poor aqueous solubility, it is recommended to prepare stock solutions of this compound in an organic solvent. High-purity dimethyl sulfoxide (DMSO) or ethanol are commonly used.[4] For a 10 mM stock solution, dissolve 2.76 mg of this compound (MW: 276.28 g/mol [2]) in 1 mL of DMSO. Ensure complete dissolution by vortexing or brief sonication. Store stock solutions at -20°C or -80°C to minimize degradation and solvent evaporation.[5]

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. Why is this happening and what can I do?

A3: This is a common issue known as precipitation upon dilution.[4] It occurs because the highly concentrated drug in the organic stock solution is rapidly introduced into an aqueous environment where its solubility is much lower. The organic solvent disperses, leaving the drug to crash out of the solution.

To mitigate this, you can:

  • Decrease the final concentration: Test if a lower final concentration of this compound is sufficient for your assay.

  • Modify the dilution method: Add the stock solution to your buffer drop-wise while vortexing to allow for better mixing and slower dispersion.

  • Increase serum percentage: If your cell culture media can tolerate it, increasing the serum percentage can help solubilize lipophilic compounds through protein binding.[5]

  • Use solubility enhancers: Consider pre-formulating this compound with excipients like cyclodextrins before adding it to your final buffer.[6]

Q4: Can pH adjustment be used to improve this compound's solubility?

A4: Adjusting the pH can be an effective technique for ionizable compounds.[7][8][] this compound's structure contains hydroxyl groups, which may be ionizable depending on their pKa values. The solubility of a compound is generally lowest near its isoelectric point and increases as the pH moves away from the pKa, leading to a higher fraction of the ionized, more soluble form.[10] It is recommended to perform a pH-solubility profile to determine the optimal pH for your experiments.[11][12]

Q5: I'm seeing high variability in my cell-based assay results. Could this be a solubility problem?

A5: Yes, poor solubility is a very common cause of inconsistent and non-reproducible results in biological assays.[5] If this compound is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than intended. This can lead to an underestimation of the compound's potency (e.g., incorrect IC50 values). Always visually inspect your final diluted solutions for any signs of precipitation (cloudiness, particles) before use.[5]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: After 24 hours of incubation, I see visible crystals in my cell culture plate wells.

  • Likely Cause: The concentration of this compound used exceeds its equilibrium solubility in the cell culture medium, leading to crystallization over time.

  • Troubleshooting Steps:

    • Reduce Concentration: The simplest approach is to lower the final concentration of this compound in your assay.

    • Kinetic Solubility Assessment: Perform a kinetic solubility assay to determine the concentration at which this compound starts to precipitate in your specific assay medium.[5]

    • Use Solubilizing Excipients: Formulate this compound with a low percentage of a non-toxic excipient. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent candidate for increasing the aqueous solubility of hydrophobic drugs.[6][13]

Problem 2: My measured solubility values for this compound are inconsistent across experiments.

  • Likely Cause: Several factors can lead to variability in solubility measurements, including insufficient equilibration time, temperature fluctuations, or issues with sample processing.[14]

  • Troubleshooting Steps:

    • Standardize Equilibration Time: Ensure you are allowing sufficient time for the solution to reach equilibrium. For shake-flask methods, 24-48 hours is typical.[6]

    • Control Temperature: Perform all solubility experiments in a temperature-controlled environment (e.g., an incubator shaker at 25°C or 37°C), as solubility is temperature-dependent.[14]

    • Consistent Sample Handling: Standardize your method for separating the supernatant from undissolved solid. Use a consistent filtration method (e.g., 0.22 µm syringe filter) and ensure the filter material does not adsorb your compound.[5][6] Avoid any evaporation of the solvent before analysis.[14]

Data Presentation: Solubility Enhancement Strategies

The following table summarizes hypothetical but plausible data for various this compound solubilization techniques.

Method Vehicle/Excipient Initial Conc. (mg/mL) Equilibrium Solubility (µg/mL) Fold Increase Notes
Control PBS (pH 7.4)>0.51.51xBaseline solubility.
pH Adjustment 50 mM Glycine Buffer (pH 10.0)>0.522.515xEffective for ionizable drugs; may not be physiologically relevant.[6]
Co-solvency 10% Ethanol in Water>0.545.030xSimple method, but organic solvents can have biological effects.[4]
Complexation 5% (w/v) HP-β-CD in Water>0.5210.0140xSignificant enhancement; improves stability; generally low toxicity.[6]
Micellar Solubilization 1% Polysorbate 80 in Water>0.595.063xSurfactants can form micelles to encapsulate the drug.[8]
Experimental Protocols
Protocol 1: Preparation of a this compound-HP-β-Cyclodextrin Inclusion Complex

This protocol uses a lyophilization (freeze-drying) method to prepare a solid inclusion complex, which can be easily reconstituted in aqueous buffers.[13][15]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Tert-butyl alcohol

  • Acetonitrile

  • Lyophilizer (Freeze-dryer)

Methodology:

  • Prepare Cyclodextrin Solution: In a glass vial, dissolve the required amount of HP-β-CD in deionized water to achieve the desired final concentration (e.g., for a 1:2 molar ratio, use approximately 32 mg of HP-β-CD for every 1 mg of this compound). Vortex until the solution is clear.

  • Prepare this compound Solution: In a separate vial, dissolve 1 mg of this compound in a minimal co-solvent mixture (e.g., 20 µL Acetonitrile and 80 µL Tert-butyl alcohol). Vortex until fully dissolved.

  • Combine Solutions: Add the this compound solution drop-wise to the stirring HP-β-CD solution.

  • Stirring: Allow the combined solution to stir at room temperature for 24 hours to facilitate complex formation.

  • Freeze: Flash-freeze the solution using liquid nitrogen or a -80°C freezer.

  • Lyophilize: Lyophilize the frozen sample for 48-72 hours until a dry, fluffy powder is obtained.

  • Reconstitution: The resulting powder is the this compound-HP-β-CD complex and can be weighed and dissolved directly into your aqueous buffer for experiments.

Protocol 2: pH-Solubility Profile Determination

This protocol uses the shake-flask method to determine the equilibrium solubility of this compound at different pH values.[12][16]

Materials:

  • This compound powder

  • Aqueous buffers of different pH values (e.g., pH 4.5 Acetate, pH 6.8 Phosphate, pH 7.4 Phosphate, pH 10.0 Glycine)[11]

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (ensure low compound binding)

  • Analytical system for quantification (e.g., HPLC-UV)

Methodology:

  • Prepare Buffers: Prepare a series of buffers covering the desired pH range. Verify the final pH of each buffer at the experimental temperature (e.g., 25°C).[11]

  • Add Excess Compound: To separate vials each containing a fixed volume of a specific buffer (e.g., 1 mL), add an excess amount of this compound powder (e.g., 1 mg). This ensures that a saturated solution is formed.

  • Equilibrate: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C) and shake for 48 hours to allow the system to reach equilibrium.

  • Sample Preparation: After incubation, let the vials stand to allow undissolved particles to settle.

  • Filtration: Carefully withdraw a sample from the clear supernatant and immediately filter it through a 0.22 µm syringe filter. This step is critical to remove any remaining solid particles.

  • Dilution & Quantification: Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method. Quantify the concentration of dissolved this compound using a pre-validated HPLC method.

  • Data Analysis: Plot the measured solubility (µg/mL) against the buffer pH to generate the pH-solubility profile.

Visualizations

G cluster_0 cluster_1 Initial Checks & Simple Fixes cluster_2 Formulation Strategies cluster_3 start This compound Precipitation in Aqueous Buffer check_conc Is final concentration too high? start->check_conc check_media Is assay media compatible? (e.g., serum percentage) start->check_media check_stock Is stock solution clear? start->check_stock use_cosolvent Co-Solvent System (e.g., <1% EtOH) check_conc->use_cosolvent Yes, try reducing or use co-solvent use_complex Complexation Agent (e.g., Cyclodextrin) check_media->use_complex Partially, try complexation use_ph pH Adjustment (for ionizable groups) check_stock->use_ph Yes, try pH modification end_node Achieve Soluble & Stable Formulation use_ph->end_node use_cosolvent->end_node use_complex->end_node use_surfactant Surfactant (e.g., Polysorbate) use_surfactant->end_node

Caption: Troubleshooting workflow for this compound solubility issues.

Caption: this compound encapsulation by HP-β-Cyclodextrin.

G cluster_pathway Hypothetical this compound Signaling Pathway cluster_drug receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation This compound This compound (Poorly Soluble) This compound->raf Inhibits

Caption: this compound as a hypothetical inhibitor in the MAPK/ERK pathway.

References

Murrangatin stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Murrangatin in cell culture media. Our aim is to assist researchers, scientists, and drug development professionals in identifying and resolving potential issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My cells are exhibiting a diminished or unexpected response to this compound treatment over time. Could the compound be degrading?

A1: Yes, a change in cellular response is a potential indicator of compound degradation. This compound, a coumarin derivative, may be susceptible to degradation under standard cell culture conditions (e.g., 37°C, aqueous environment, exposure to light). Degradation can lead to a reduced concentration of the active compound or the formation of byproducts with different biological activities, resulting in off-target effects or a decrease in the expected therapeutic efficacy.[1] It is crucial to evaluate the stability of this compound under your specific experimental setup.

Q2: What factors in my cell culture system could contribute to the degradation of this compound?

A2: Several factors can influence the stability of compounds like this compound in cell culture media:

  • pH of the Media: The chemical stability of many compounds is pH-dependent. Deviations from the optimal pH of the cell culture medium can accelerate degradation.

  • Media Components: Certain components within the culture medium, such as reactive amino acids (e.g., cysteine) or metal ions, can catalyze oxidative degradation or the formation of adducts.[1]

  • Cellular Metabolism: Cells can metabolize compounds, converting them into more polar forms (e.g., glucuronide conjugates) that may have different activities.

  • Incubation Conditions: Prolonged incubation at 37°C can increase the rate of chemical degradation.[1]

  • Exposure to Light: Like many complex organic molecules, this compound may be photosensitive. Exposure to ambient light during handling and incubation can lead to photodegradation.[1][2][3]

  • Dissolved Oxygen: The presence of dissolved oxygen can contribute to oxidative degradation of the compound.[1]

Q3: How can I experimentally determine if this compound is degrading in my cell culture experiments?

A3: The most direct method to assess stability is to quantify the concentration of intact this compound in the cell culture medium over the time course of your experiment. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for a stability assessment is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell culture.

Observed Issue Potential Cause Recommended Action
Inconsistent results between experiments. This compound stock solution instability or degradation in media.Prepare fresh stock solutions of this compound for each experiment. Assess the stability of this compound in your specific cell culture medium over the experimental time course (see Protocol 1).
Reduced biological activity of this compound. Degradation of this compound in the cell culture medium.Minimize light exposure during all steps of the experiment. Consider supplementing the medium with antioxidants if compatible with your experimental design.
Unexpected cytotoxicity or off-target effects. Formation of toxic degradation byproducts.Analyze the cell culture medium for the presence of this compound degradation products using LC-MS (see Protocol 2). If degradation is confirmed, reduce the incubation time or explore the use of a more stable this compound analog if available.
Precipitation of this compound in the media. Poor solubility of this compound at the working concentration.Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is not toxic to the cells (typically <0.1%). Prepare a more dilute stock solution and add a larger volume to the media, ensuring proper mixing.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

Objective: To quantify the degradation of this compound in a specific cell culture medium over time at 37°C.

Materials:

  • This compound

  • Cell culture medium of interest

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC-UV or LC-MS system

Method:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Spike the cell culture medium with this compound to the desired final concentration (e.g., 10 µM).

  • Aliquot the this compound-containing medium into sterile microcentrifuge tubes.

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.

  • Immediately analyze the sample by HPLC-UV or LC-MS to determine the concentration of intact this compound. A sample stored at -20°C can serve as a 100% stability control.[1]

  • Plot the concentration of this compound against time to determine its degradation kinetics.

Data Presentation:

Time (hours)This compound Concentration (µM)% Remaining
010.0100
29.898
49.595
88.989
247.272
485.555
Protocol 2: Detection of this compound Degradation Products

Objective: To identify potential degradation products of this compound in cell culture media.

Materials:

  • Cell culture plates

  • Cells of interest

  • This compound

  • Cell culture medium and supplements

  • Acetonitrile or methanol (for protein precipitation)

  • Centrifuge

  • LC-MS/MS system

Method:

  • Seed cells in culture plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentration. Include a cell-free control (media with this compound only).

  • Incubate for the desired duration (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • To precipitate proteins, add three volumes of cold acetonitrile or methanol to the supernatant.

  • Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and analyze by LC-MS/MS to identify potential degradation products.

Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.

Murrangatin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K AKT AKT PI3K->AKT Activates Phosphorylated AKT Phosphorylated AKT AKT->Phosphorylated AKT Phosphorylation Downstream Effectors Downstream Effectors Phosphorylated AKT->Downstream Effectors Promotes Angiogenesis, Proliferation This compound This compound This compound->Phosphorylated AKT Inhibits

Caption: this compound inhibits the AKT signaling pathway.

Experimental_Workflow Start Start Prepare this compound Stock Prepare this compound Stock Start->Prepare this compound Stock Spike Cell Culture Media Spike Cell Culture Media Prepare this compound Stock->Spike Cell Culture Media Incubate at 37C Incubate at 37C Spike Cell Culture Media->Incubate at 37C Collect Samples at Timepoints Collect Samples at Timepoints Incubate at 37C->Collect Samples at Timepoints Analyze by LC-MS Analyze by LC-MS Collect Samples at Timepoints->Analyze by LC-MS Determine Degradation Rate Determine Degradation Rate Analyze by LC-MS->Determine Degradation Rate End End Determine Degradation Rate->End

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic Inconsistent Results? Inconsistent Results? Check Stock Solution Check Stock Solution Inconsistent Results?->Check Stock Solution Yes Continue Experiment Continue Experiment Inconsistent Results?->Continue Experiment No Run Stability Assay Run Stability Assay Check Stock Solution->Run Stability Assay Degradation Observed? Degradation Observed? Run Stability Assay->Degradation Observed? Modify Protocol Modify Protocol Degradation Observed?->Modify Protocol Yes Degradation Observed?->Continue Experiment No

References

Technical Support Center: Murrangatin Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Murrangatin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to minimize degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a natural coumarin compound isolated from plants such as Murraya exotica.[1] In research, it is investigated for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and antibacterial activities.[2] Specifically, it has been shown to have chondroprotective effects by downregulating inflammatory markers like IL-1β, TNFα, PGE2, and MMP-13.[2] It also exhibits anti-angiogenic properties by inhibiting the AKT signaling pathway.

Q2: What are the optimal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at 2-8°C in a tightly sealed vial, protected from light and moisture. Under these conditions, it can be stable for up to 24 months.

Q3: How should I prepare and store this compound solutions?

It is highly recommended to prepare this compound solutions fresh for each experiment. If stock solutions are necessary, they should be prepared in a suitable solvent like DMSO or ethanol, aliquoted into tightly sealed vials, and stored at -20°C for no longer than two weeks to minimize degradation.

Q4: What are the common signs of this compound degradation?

Degradation of this compound may not always be visible. However, potential indicators can include a change in the color or clarity of solutions, or the appearance of precipitates. The most reliable way to assess degradation is through analytical methods like HPLC, which can reveal a decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide: this compound Degradation

This guide addresses specific issues you might encounter during the storage and handling of this compound.

Issue Potential Cause Recommended Action
Loss of biological activity in my experiments. Degradation of this compound due to improper storage.- Prepare fresh solutions of this compound for each experiment. - Verify the purity of your stored solid this compound using HPLC. - If using stock solutions, ensure they have been stored at -20°C for less than two weeks.
Unexpected peaks in my HPLC analysis. This compound has degraded into other compounds.- Analyze a freshly prepared standard of this compound to confirm its retention time. - Review storage conditions (temperature, light exposure, solvent) to identify the cause of degradation. - Consider performing a forced degradation study to identify potential degradation products.
Precipitate formation in my this compound stock solution. The solution may be supersaturated, or the compound may be degrading into less soluble products.- Gently warm the solution to see if the precipitate redissolves. - If the precipitate remains, it is likely a degradation product. The solution should be discarded. - Prepare a new, less concentrated stock solution.
Discoloration of my this compound solution. Oxidation or photodegradation may have occurred.- Discard the discolored solution. - Store stock solutions and solid compounds protected from light. - Consider using solvents that have been degassed to remove dissolved oxygen.

Understanding this compound Degradation Pathways

This compound, as a coumarin, is susceptible to several degradation pathways. Understanding these can help in preventing its breakdown.

Potential Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Moisture, pH Oxidation Oxidation This compound->Oxidation Oxygen, Peroxides Photodegradation Photodegradation This compound->Photodegradation UV Light Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Factors contributing to this compound degradation.

This compound's Anti-Angiogenic Signaling Pathway

This compound has been shown to inhibit angiogenesis, a key process in tumor growth, by targeting the AKT signaling pathway.

This compound's Inhibition of the AKT Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K AKT AKT PI3K->AKT p_AKT p-AKT (Active) AKT->p_AKT Angiogenesis_Genes Angiogenesis Gene Expression p_AKT->Angiogenesis_Genes Promotes This compound This compound This compound->p_AKT Inhibits (Dephosphorylation)

Caption: this compound inhibits angiogenesis via the AKT pathway.

Experimental Protocols

Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound. Method optimization may be required for your specific instrumentation and conditions.

1. Objective: To quantify the amount of this compound remaining over time under specific storage conditions and to detect the formation of degradation products.

2. Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or other suitable mobile phase modifier

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

3. Experimental Workflow:

HPLC Workflow for this compound Stability A Prepare this compound solutions at known concentrations B Store aliquots under different conditions (e.g., 4°C, 25°C, light, dark) A->B C At specified time points, withdraw an aliquot B->C D Analyze by HPLC C->D E Quantify this compound peak area and identify new peaks D->E F Determine degradation rate and profile E->F

Caption: Workflow for assessing this compound stability via HPLC.

4. HPLC Method (Example):

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example:

    • Start with 30% acetonitrile.

    • Ramp to 90% acetonitrile over 20 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

5. Data Analysis:

  • Create a calibration curve using the this compound reference standard at various concentrations.

  • Calculate the concentration of this compound in your stored samples at each time point by comparing the peak area to the calibration curve.

  • Plot the percentage of remaining this compound against time for each storage condition.

  • Monitor the appearance and growth of new peaks, which indicate degradation products.

Quantitative Data Summary (Illustrative Example)

The following table provides an illustrative example of how to present quantitative data from a this compound stability study. Note: This data is for illustrative purposes only and is based on the general stability of coumarin compounds; it is not based on specific experimental data for this compound.

Storage Condition Solvent Time Point % this compound Remaining (Mean ± SD) Appearance of Degradation Products (Peak Area %)
-20°C, Dark DMSO14 days98.5 ± 0.8< 1%
4°C, Dark DMSO14 days92.1 ± 1.25-8%
25°C, Dark DMSO14 days75.4 ± 2.520-25%
25°C, Light DMSO14 days55.9 ± 3.140-45%
4°C, Dark Ethanol14 days95.3 ± 1.03-5%
25°C, Dark Ethanol14 days82.7 ± 1.915-18%

This technical support center provides a foundational understanding of the factors affecting this compound stability and offers practical guidance for its storage and handling. For critical applications, it is always recommended to perform your own stability assessments.

References

Technical Support Center: Troubleshooting Murrangatin HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Murrangatin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common issues during HPLC analysis, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it identified?

A1: HPLC peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical, and the latter half of the peak is broader than the front half.[1] An ideal chromatographic peak should have a symmetrical, Gaussian shape.[2] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value close to 1.0 indicates a symmetrical peak, while a value greater than 1.2 suggests significant tailing.[1][3][4]

Q2: Why is peak tailing a problem for the analysis of this compound?

A2: Peak tailing can significantly compromise the results of an analysis.[3] It can lead to poor resolution between closely eluting peaks, making it difficult to distinguish this compound from impurities or other components in the sample.[3][5][6] This can also reduce the precision and accuracy of peak area measurements, which is critical for accurate quantification.[3]

Q3: What are the most common causes of peak tailing?

A3: The causes of peak tailing can be broadly categorized into two groups: chemical and physical issues.

  • Chemical Causes: These are often related to secondary interactions between this compound and the stationary phase.[2][7] If this compound has basic functional groups (like amines), it can interact with acidic residual silanol groups on the surface of silica-based columns.[1][4][8] Other chemical causes include operating the mobile phase at a pH close to the pKa of this compound, or a mismatch between the injection solvent and the mobile phase.[2][5][8]

  • Physical/Mechanical Causes: These issues are related to the HPLC system itself. Common physical causes include a partially blocked inlet frit on the column, a void at the top of the column, or excessive extra-column dead volume in the tubing and fittings.[1][2][3][4][7] If all peaks in the chromatogram are tailing, the problem is likely physical.[3][7]

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Step 1: Initial Diagnosis - Chemical vs. Physical Problem

The first step in troubleshooting is to determine whether the cause of peak tailing is chemical or physical. A simple diagnostic test can help with this.

Experimental Protocol: Diagnostic Injection with a Neutral Compound
  • Prepare a Neutral Standard: Dissolve a neutral, non-polar compound (e.g., toluene) in the mobile phase at a low concentration.

  • Injection: Inject the neutral standard onto the column using your current method conditions for this compound analysis.

  • Analysis of Results:

    • If all peaks, including the neutral standard, are tailing: The problem is likely physical or mechanical, related to the column or the HPLC system.[2][3]

    • If only the this compound peak is tailing and the neutral standard peak is symmetrical: The issue is likely chemical, stemming from secondary interactions between this compound and the stationary phase.[2]

G start Start: Peak Tailing Observed for this compound diagnostic_test Perform Diagnostic Injection (Neutral Compound, e.g., Toluene) start->diagnostic_test observe_peaks Observe Chromatogram diagnostic_test->observe_peaks all_peaks_tail All Peaks Tailing? observe_peaks->all_peaks_tail physical_issue Likely Physical/Mechanical Issue (e.g., Column Void, Blocked Frit, Dead Volume) all_peaks_tail->physical_issue Yes chemical_issue Likely Chemical Issue (Secondary Interactions) all_peaks_tail->chemical_issue No

Caption: Decision tree for diagnosing the root cause of peak tailing.

Step 2: Addressing Chemical-Related Peak Tailing

If the diagnostic test points to a chemical issue, the following strategies can be employed to improve the peak shape of this compound.

Mobile Phase Optimization

The mobile phase composition is a critical factor in controlling peak shape.[9][10][11]

  • Adjusting pH: For basic compounds, lowering the mobile phase pH (typically to between 2.5 and 3.0) can suppress the ionization of residual silanol groups on the stationary phase, which minimizes secondary interactions and reduces peak tailing.[1][4] This can be achieved by adding 0.1% formic acid or trifluoroacetic acid to the mobile phase.[1]

  • Adding a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 0.1%) can also be effective.[1] The TEA will interact with the active silanol sites, effectively shielding them from this compound.[1]

  • Using a Buffer: A buffer in the mobile phase can help maintain a consistent pH and improve peak symmetry.[2][8]

Experimental Protocol: Mobile Phase Optimization for this compound
  • Prepare Mobile Phases: Prepare four different mobile phase compositions as described in the table below.

  • Column Equilibration: Equilibrate the HPLC column with the initial mobile phase (Mobile Phase A) until a stable baseline is achieved.

  • Injections: Make replicate injections of a this compound standard and record the tailing factor for each.

  • Sequential Testing: Repeat the process for Mobile Phases B, C, and D, ensuring proper column equilibration between each change.

  • Data Analysis: Compare the tailing factors obtained with each mobile phase to determine which provides the most symmetrical peak.

Mobile Phase IDAqueous ComponentOrganic ComponentAdditiveExpected Outcome
A (Control) WaterAcetonitrileNoneBaseline tailing measurement
B 0.1% Formic Acid in WaterAcetonitrile0.1% Formic AcidReduced silanol interaction
C 10 mM Ammonium Acetate, pH 5AcetonitrileBufferConsistent pH, improved symmetry
D 0.1% Triethylamine in WaterAcetonitrile0.1% TEACompeting base shields silanols
Column Selection

The choice of HPLC column can significantly influence peak tailing.[1]

  • End-Capped Columns: Modern, high-purity silica columns that are "end-capped" are designed to cover most of the residual silanol groups, which significantly reduces peak tailing for basic compounds.[2][4]

  • Base-Deactivated Columns: These columns have a stationary phase that is specially treated to minimize interactions with basic analytes.

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain of the stationary phase, which can also help to shield residual silanol groups and improve the peak shape of basic compounds.[8]

Column TypeDescriptionSuitability for this compound
Standard C18 Traditional silica-based column.May show significant tailing if this compound is basic.
End-Capped C18 Residual silanols are chemically bonded.Recommended to reduce tailing.[2]
Base-Deactivated Surface treated to minimize basic interactions.Excellent choice for improving peak shape.
Polar-Embedded Contains a polar group in the stationary phase.Can provide alternative selectivity and improved peak shape.[8]
Step 3: Addressing Physical/Mechanical Peak Tailing

If the diagnostic test indicates a physical problem, the following areas of your HPLC system should be investigated.

  • Column Issues:

    • Blocked Inlet Frit: Debris from the sample or mobile phase can block the inlet frit of the column, causing peak distortion.[3] Replacing the frit or the column may be necessary.

    • Column Void: A void can form at the head of the column over time, leading to poor peak shape.[4] Reversing and flushing the column (if the manufacturer's instructions permit) may resolve the issue, but column replacement is often the best solution.[4]

  • Extra-Column Volume:

    • Tubing: The tubing connecting the injector, column, and detector can contribute to peak broadening and tailing.[8] Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[2][8]

    • Fittings: Ensure all fittings are properly tightened to avoid dead volume.

  • Sample Overload:

    • Injecting too much sample can overload the column, leading to peak tailing.[3][5] To check for this, reduce the sample mass on the column by diluting the sample or reducing the injection volume and observe if the peak shape improves.[3]

G cluster_diagnosis Diagnosis cluster_chemical Chemical Solutions cluster_physical Physical/Mechanical Solutions start Start: Troubleshooting Peak Tailing for this compound diagnostic_test Diagnostic Injection (Neutral Compound) start->diagnostic_test peak_shape_analysis Analyze Peak Shapes diagnostic_test->peak_shape_analysis decision Only this compound Tailing? peak_shape_analysis->decision mobile_phase Optimize Mobile Phase - Adjust pH (e.g., 2.5-3.0) - Add Competing Base (TEA) - Use a Buffer decision->mobile_phase Yes check_column Inspect Column - Check for Blocked Frit - Look for Voids decision->check_column No column_choice Select Appropriate Column - End-Capped - Base-Deactivated - Polar-Embedded check_system Check HPLC System - Minimize Tubing Length/ID - Ensure Proper Fittings check_sample Check Sample - Test for Overload

Caption: A comprehensive workflow for troubleshooting this compound HPLC peak tailing.

By following this structured troubleshooting guide, you can effectively diagnose and resolve issues with this compound peak tailing, leading to more accurate and reproducible HPLC results.

References

Technical Support Center: Minimizing Matrix Effects in Murrangatin LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Murrangatin. Our goal is to help you minimize matrix effects and ensure accurate, reproducible results.

I. Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
Possible Cause Troubleshooting Step Expected Outcome
Ion Suppression Perform a post-column infusion experiment to confirm matrix-induced signal suppression at the retention time of this compound.A dip in the baseline signal upon injection of a blank matrix extract confirms ion suppression.
Optimize chromatographic separation to move this compound away from co-eluting matrix components.Improved peak intensity and signal-to-noise ratio.
Enhance sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1]Cleaner baseline and increased analyte response.
Suboptimal Ionization Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature).Maximized signal intensity for the this compound standard.
Evaluate both positive and negative ionization modes. Based on the analysis of similar coumarin compounds, positive electrospray ionization (ESI+) is often a good starting point.Identification of the ionization mode that provides the best sensitivity for this compound.
Analyte Degradation Ensure sample stability by minimizing freeze-thaw cycles and keeping samples at an appropriate temperature.Consistent analyte response across multiple injections of the same sample.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Step Expected Outcome
Column Contamination Backflush the analytical column with a strong solvent to remove strongly retained matrix components.Restoration of symmetrical peak shape.
If using a guard column, replace it.Improved peak shape if the guard column was the source of contamination.
Inappropriate Injection Solvent Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase.Sharper, more symmetrical peaks.
Column Overload Dilute the sample to reduce the concentration of this compound and co-eluting matrix components.Improved peak shape and a linear response with dilution.
Secondary Interactions Adjust the mobile phase pH with a volatile additive like formic acid (typically 0.1%) to ensure consistent ionization of this compound and minimize interactions with the stationary phase.Reduced peak tailing and improved peak symmetry.
Issue 3: Inconsistent and Irreproducible Results
Possible Cause Troubleshooting Step Expected Outcome
Variable Matrix Effects Implement the use of a stable isotope-labeled internal standard (SIL-IS) for this compound if available. If not, a structurally similar analog can be used.The internal standard will co-elute and experience similar matrix effects, allowing for accurate correction of analyte response.
Prepare matrix-matched calibration standards by spiking known concentrations of this compound into a blank matrix representative of the samples.This compensates for consistent matrix effects across all samples and standards, leading to more accurate quantification.[2]
Carryover Optimize the autosampler wash procedure, using a strong solvent to effectively clean the needle and injection port between samples.No detectable this compound peak in blank injections following a high-concentration sample.
Inconsistent Sample Preparation Standardize the sample preparation protocol, ensuring consistent volumes, mixing times, and extraction conditions for all samples.Improved precision and reproducibility of results.

II. Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest (this compound).[2] These components can include salts, lipids, proteins, and other endogenous substances. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal.[1] This can result in inaccurate quantification, poor sensitivity, and lack of reproducibility.[1]

Q2: What is the best sample preparation technique to minimize matrix effects for this compound in a biological matrix like plasma?

A2: While a simple protein precipitation (PPT) is fast, it is often the least effective at removing matrix components.[3] For complex matrices like plasma, more rigorous techniques are recommended:

  • Liquid-Liquid Extraction (LLE): This technique partitions this compound into an immiscible organic solvent, leaving many polar matrix components behind in the aqueous layer. For coumarins, solvents like ethyl acetate have been shown to be effective.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively retaining this compound on a solid sorbent while matrix interferences are washed away. A reversed-phase (C18) or a mixed-mode cation exchange sorbent can be effective for coumarin-like compounds.[3]

Q3: How do I choose the right LC column and mobile phase for this compound analysis?

A3: For coumarin derivatives like this compound, a reversed-phase C18 column is a common and effective choice. To optimize the separation from matrix components, consider using a column with a smaller particle size (e.g., sub-2 µm) for higher efficiency. The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). A gradient elution, starting with a low percentage of organic solvent and gradually increasing, is generally recommended to achieve good separation of this compound from early-eluting polar matrix components.

Q4: I don't have a stable isotope-labeled internal standard for this compound. What are my options?

A4: While a SIL-IS is the gold standard, there are other strategies you can employ:

  • Use a Structural Analog: Select a commercially available coumarin derivative that is not present in your samples and has similar chromatographic and mass spectrometric behavior to this compound.

  • Matrix-Matched Calibration: As mentioned in the troubleshooting guide, preparing your calibration standards in a blank matrix that matches your samples can effectively compensate for consistent matrix effects.[2]

  • Standard Addition: This involves adding known amounts of this compound standard to aliquots of the sample. While laborious, it can be a very accurate way to quantify the analyte in the presence of significant matrix effects.

Q5: How can I determine the optimal MRM transitions for this compound?

A5: The optimal Multiple Reaction Monitoring (MRM) transitions for this compound need to be determined empirically using your specific LC-MS/MS system. The general workflow is as follows:

  • Infuse a standard solution of this compound directly into the mass spectrometer.

  • Perform a full scan to identify the precursor ion, which is likely to be the protonated molecule [M+H]⁺. For this compound (C15H16O5, MW = 276.28), this would be at m/z 277.1.

  • Perform a product ion scan on the precursor ion to identify the most abundant and stable fragment ions.

  • Select the most intense and specific precursor-product ion pairs as your MRM transitions for quantification and qualification.

III. Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of internal standard solution.

    • Vortex briefly to mix.

  • Extraction:

    • Add 500 µL of ethyl acetate to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of internal standard and 200 µL of 4% phosphoric acid in water.

    • Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Table 1: Comparison of Extraction Efficiencies for Coumarin Derivatives using Different Solvents
Extraction SolventAnalyte ClassAverage Recovery (%)Relative Standard Deviation (%)Reference
Ethyl AcetateCoumarins81.4 - 1023.07 - 9.86[4]
AcetonitrileCoumarins56.9 - 67.33.2 - 5.1[5]
DichloromethaneCoumarins>90 (qualitative)N/A[6]

Note: This data is for various coumarin derivatives and should be considered as a starting point for method development for this compound. Actual recoveries should be determined experimentally.

IV. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample + Internal Standard ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt Simple, Fast lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) plasma->lle Good for Less Polar Analytes spe Solid-Phase Extraction (e.g., C18 Cartridge) plasma->spe High Purity, Removes Interferences lc LC Separation (Reversed-Phase C18) ppt->lc lle->lc spe->lc ms MS/MS Detection (ESI+, MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow cluster_sample Sample-Related Troubleshooting cluster_instrument Instrument-Related Troubleshooting start Problem Encountered (e.g., Low Signal, Poor Peak Shape) check_system Check System Suitability (Standard Injection) start->check_system system_ok System OK? check_system->system_ok sample_issue Investigate Sample-Related Issues system_ok->sample_issue Yes instrument_issue Troubleshoot LC-MS/MS Instrument system_ok->instrument_issue No matrix_effects Evaluate Matrix Effects (Post-Column Infusion) sample_issue->matrix_effects check_lc Check LC System (Leaks, Column, Mobile Phase) instrument_issue->check_lc check_ms Check MS System (Tuning, Source Cleaning) instrument_issue->check_ms sample_prep Optimize Sample Preparation (SPE, LLE) matrix_effects->sample_prep chromatography Optimize Chromatography (Gradient, Mobile Phase) sample_prep->chromatography

Caption: Troubleshooting workflow for LC-MS/MS analysis.

References

Technical Support Center: Murrangatin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Murrangatin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during the synthesis of this compound. Here you will find detailed troubleshooting guides in a question-and-answer format, comprehensive experimental protocols, and illustrative diagrams to guide you through the process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible synthetic strategy for this compound involves a two-step process:

  • Synthesis of a 7-methoxy-8-prenylcoumarin intermediate , such as Osthol. This is typically achieved through the alkylation of a 7-hydroxy-4-methylcoumarin derivative followed by methylation, or via a Pechmann condensation.

  • Dihydroxylation of the prenyl side chain of the intermediate to form the final this compound product. This is often accomplished using osmium tetroxide-based methods like the Upjohn dihydroxylation or the Sharpless asymmetric dihydroxylation.

Q2: What are the main challenges that can lead to low yield in this compound synthesis?

Low yields in this compound synthesis can arise from several factors, including:

  • Inefficient prenylation of the coumarin core.

  • Side reactions during the Claisen rearrangement if this method is used for prenylation.

  • Over-oxidation of the diol product during the dihydroxylation step.[1]

  • Difficulties in purification of the intermediate and final products.[2][3]

  • Suboptimal reaction conditions (temperature, solvent, catalyst) in either of the main synthetic steps.

Troubleshooting Guide: Low Yield in this compound Synthesis

This guide addresses specific problems you might encounter during the synthesis of this compound.

Section 1: Synthesis of 7-Methoxy-8-Prenylcoumarin Intermediate (e.g., Osthol)

Q1.1: I am getting a low yield of the prenylated coumarin intermediate. What are the possible causes and solutions?

Possible Causes:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.

  • Poor reactivity of starting materials: The chosen starting materials may not be sufficiently reactive under the selected conditions.

  • Side reactions: Unwanted side reactions, such as O-alkylation at a different position or decomposition of starting materials, may be occurring.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to see if it improves the yield. Be cautious, as excessive heat can lead to decomposition.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present.

    • Solvent: The choice of solvent can significantly impact the reaction. If using a polar aprotic solvent like DMF or acetone, ensure it is anhydrous. Consider screening other solvents.

    • Base: If using a base for deprotonation (e.g., K₂CO₃, NaH), ensure it is fresh and of high purity. The strength of the base can also be critical.

  • Check Starting Material Quality:

    • Verify the purity of your starting 7-hydroxycoumarin derivative and prenyl bromide. Impurities can interfere with the reaction.

  • Consider Alternative Synthetic Routes:

    • If direct prenylation is problematic, a Claisen rearrangement of a 7-prenyloxycoumarin intermediate can be an effective alternative for introducing the prenyl group at the C8 position.[4]

Section 2: Dihydroxylation of the Prenyl Side Chain

Q2.1: The dihydroxylation of my 7-methoxy-8-prenylcoumarin intermediate is resulting in a low yield of this compound. What could be the issue?

Possible Causes:

  • Over-oxidation: The diol product (this compound) can be further oxidized to a dicarbonyl compound, especially with strong oxidizing agents or prolonged reaction times.[1][5]

  • Incomplete reaction: The dihydroxylation may not have gone to completion.

  • Steric Hindrance: The prenyl group at the C8 position might be sterically hindered, slowing down the reaction.

  • Suboptimal Reagent Stoichiometry: Incorrect ratios of the catalyst (e.g., OsO₄) and the co-oxidant (e.g., NMO) can lead to poor conversion.

Troubleshooting Steps:

  • Control Reaction Conditions Carefully:

    • Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize over-oxidation.

    • Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further oxidation of the product.

    • pH: For Sharpless asymmetric dihydroxylation, maintaining a stable, slightly basic pH is crucial for reaction speed and selectivity.[6]

  • Optimize Reagent Concentrations:

    • Catalyst Loading: While OsO₄ is used in catalytic amounts, ensure the loading is sufficient. A typical starting point is 1-5 mol%.

    • Co-oxidant: Use a stoichiometric amount of a reliable co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃[Fe(CN)₆]).[5][7] An excess may be required, but large excesses can sometimes lead to side reactions.

  • Purification Strategy:

    • The diol product can be water-soluble, making extraction difficult. Using a diol captor like dihydroxyphenylborane can facilitate isolation.[8]

    • Purification is often achieved by column chromatography.[2]

Q2.2: I am observing multiple spots on my TLC plate after the dihydroxylation reaction. What are these byproducts and how can I avoid them?

Possible Byproducts:

  • Unreacted starting material: The prenylated coumarin.

  • Over-oxidation product: The corresponding dicarbonyl compound.

  • Products from cleavage of the double bond: If oxidative cleavage occurs, you may form an aldehyde.

Strategies to Minimize Byproducts:

  • Milder Dihydroxylation Methods: Consider using alternative, milder dihydroxylation methods if over-oxidation is a persistent issue. For example, a two-step procedure involving epoxidation followed by acid-catalyzed hydrolysis can provide the anti-diol.

  • Careful Workup: During the workup, use a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) to quench any remaining oxidant and reduce the osmate ester.[9]

Quantitative Data Summary

Reaction StepReagentsSolventTemperatureTypical YieldReference
Prenylation of 7-hydroxycoumarin Prenyl bromide, K₂CO₃AcetoneReflux60-80%[10]
Methylation of 7-hydroxy-8-prenylcoumarin Dimethyl sulfate, K₂CO₃AcetoneReflux~90%[10]
Upjohn Dihydroxylation OsO₄ (cat.), NMOAcetone/WaterRoom Temp.70-90%[7]
Sharpless Asymmetric Dihydroxylation AD-mix-β, t-BuOH/Water0 °C - Room Temp.80-99%[6][11]

Experimental Protocols

Protocol 1: Synthesis of 7-methoxy-8-(3-methylbut-2-enyl)coumarin (Osthol)

This protocol is a representative procedure for the synthesis of the prenylated intermediate.

  • Prenylation: To a solution of 7-hydroxy-4-methylcoumarin (1 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.) and prenyl bromide (1.2 eq.).

  • Reflux the mixture for 24 hours, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 7-prenyloxy-4-methylcoumarin.

  • Claisen Rearrangement (if necessary): The 7-prenyloxy-4-methylcoumarin can be heated in a high-boiling solvent like N,N-diethylaniline to induce a Claisen rearrangement to form 7-hydroxy-8-prenyl-4-methylcoumarin.

  • Methylation: To a solution of the 7-hydroxy-8-prenylcoumarin derivative (1 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.) and dimethyl sulfate (1.2 eq.).

  • Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Work up the reaction as described in step 3 and purify by column chromatography to obtain Osthol.

Protocol 2: Dihydroxylation of Osthol to this compound (Upjohn Dihydroxylation)

Warning: Osmium tetroxide is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[12]

  • Dissolve Osthol (1 eq.) in a mixture of acetone and water (typically 10:1 v/v).[12]

  • Add N-methylmorpholine N-oxide (NMO) (1.5 eq.) to the solution and stir until it dissolves completely.[12]

  • Carefully add a catalytic amount of osmium tetroxide (1-2 mol%) as a solution in toluene or tert-butanol.

  • Stir the reaction mixture at room temperature for 12-24 hours. The solution will likely turn dark brown or black.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir for 30-60 minutes until the color lightens.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.[2]

Visualizations

Murrangatin_Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Dihydroxylation start 7-Hydroxycoumarin Derivative prenylation Prenylation start->prenylation Prenyl bromide, Base intermediate 7-Methoxy-8-prenylcoumarin (e.g., Osthol) prenylation->intermediate Methylation dihydroxylation Dihydroxylation intermediate->dihydroxylation OsO4 (cat.), NMO This compound This compound dihydroxylation->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_prenylation Intermediate Synthesis Stage cluster_dihydroxylation Dihydroxylation Stage low_yield Low Yield in this compound Synthesis incomplete_rxn_1 Incomplete Reaction low_yield->incomplete_rxn_1 side_reactions_1 Side Reactions low_yield->side_reactions_1 poor_reagents_1 Poor Reagent Quality low_yield->poor_reagents_1 over_oxidation Over-oxidation low_yield->over_oxidation incomplete_rxn_2 Incomplete Reaction low_yield->incomplete_rxn_2 steric_hindrance Steric Hindrance low_yield->steric_hindrance solution_1 Optimize Conditions (Temp, Time, Solvent) incomplete_rxn_1->solution_1 side_reactions_1->solution_1 solution_2 Check Reagent Purity poor_reagents_1->solution_2 solution_3 Control Conditions (Temp, Time) over_oxidation->solution_3 solution_5 Use Milder Methods over_oxidation->solution_5 solution_4 Optimize Reagent Stoichiometry incomplete_rxn_2->solution_4 steric_hindrance->solution_1 Dihydroxylation_Mechanism alkene Prenyl Side Chain (Alkene) osmate_ester Cyclic Osmate Ester Intermediate alkene->osmate_ester + Os(VIII) diol Diol (this compound) osmate_ester->diol Hydrolysis os_vi Os(VI) osmate_ester->os_vi os_viii Os(VIII) (OsO4) os_vi->os_viii Oxidation nmo NMO (Co-oxidant) nm N-methylmorpholine nmo->nm donates O

References

preventing Murrangatin precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Murrangatin, a potent coumarin compound isolated from Murraya exotica.[1] This guide provides troubleshooting advice and answers to frequently asked questions to help researchers prevent this compound precipitation in experimental buffers, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is cloudy right after preparation. What went wrong?

A1: Cloudiness immediately upon dissolving this compound is a strong indicator of precipitation. This is often due to low solubility in the chosen solvent or buffer. This compound, a coumarin compound, can have limited solubility in purely aqueous solutions.[1][2]

Troubleshooting Steps:

  • Verify Solvent: Ensure you are using an appropriate organic solvent like DMSO or ethanol to prepare your initial high-concentration stock solution before diluting it into your aqueous experimental buffer.

  • Check Concentration: You may be exceeding the solubility limit of this compound in your buffer. Try preparing a lower concentration.

  • Temperature: Prepare the solution at room temperature. Some compounds are less soluble at lower temperatures.

  • pH of Buffer: The pH of your buffer can significantly impact the solubility of small molecules. Consider testing a range of pH values.

Q2: I observed precipitation after adding this compound to my cell culture media or assay buffer. How can I prevent this?

A2: This is a common issue when a compound dissolved in an organic solvent is diluted into an aqueous buffer. The abrupt change in solvent polarity can cause the compound to crash out of solution.

Troubleshooting Steps:

  • Minimize Organic Solvent: Use the highest possible concentration for your this compound stock solution to minimize the volume of organic solvent added to the aqueous buffer. A final concentration of DMSO or ethanol at 0.5% or less is generally recommended for most cell-based assays.

  • Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach.

  • Use of Surfactants: Consider adding a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100 (e.g., 0.01%), to your assay buffer to improve the solubility of hydrophobic compounds.[3]

  • Increase Incubation Temperature: If your experimental setup allows, a slight increase in temperature might help maintain solubility.

Q3: Can I store my this compound stock solution at -20°C? I noticed precipitation after thawing.

A3: While storing at low temperatures is standard for stability, it can cause precipitation, especially for compounds with marginal solubility. Repeated freeze-thaw cycles can also promote precipitation and degradation.

Troubleshooting Steps:

  • Aliquot Stock Solutions: Prepare small, single-use aliquots of your high-concentration stock solution to avoid repeated freeze-thaw cycles.

  • Re-dissolve Before Use: After thawing, ensure the solution is at room temperature and vortex it thoroughly to re-dissolve any precipitate before making further dilutions.

  • Consider 4°C Storage: For short-term storage (a few days), keeping the stock solution at 4°C might be preferable to freezing, provided the compound is stable at this temperature.

Troubleshooting Guide: Preventing this compound Precipitation

Issue: this compound Precipitates During an Experiment

Use the following workflow to diagnose and solve precipitation issues.

G cluster_0 A Precipitation Observed B Check Stock Solution (Clarity, Concentration) A->B C Prepare Fresh Stock in 100% DMSO or EtOH B->C Cloudy or Old D Check Final Concentration in Assay Buffer B->D Clear & Fresh C->D E Lower Final Concentration D->E Too High F Review Buffer Composition D->F Concentration OK E->F G Modify Buffer: - Adjust pH - Add Co-solvent (e.g., glycerol) - Add Surfactant (e.g., 0.01% Tween-20) F->G Standard Buffer I Contact Technical Support F->I Optimized Buffer H Problem Solved G->H

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data: this compound Solubility

The solubility of this compound was tested in common biological buffers with and without additives. Data represents the maximum concentration at which no precipitation was observed by visual inspection after 2 hours at room temperature.

Buffer (pH 7.4)AdditiveMax Solubility (µM)
PBSNone15
PBS0.5% DMSO50
PBS1% Glycerol30
Tris-HClNone20
Tris-HCl0.5% DMSO65
Tris-HCl0.01% Tween-2080

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 276.28 g/mol ).[2]

  • Weigh Compound: Accurately weigh out 2.76 mg of this compound powder.

  • Add Solvent: Add 1 mL of 100% DMSO to the powder.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes until all solid material is completely dissolved. A brief sonication step can be used if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) and store at -20°C or -80°C.

Protocol 2: Buffer Optimization for this compound Solubility

This protocol provides a framework for testing different buffer conditions to enhance this compound solubility.

  • Prepare Buffers: Prepare a set of desired buffers (e.g., PBS, Tris) with varying pH values (e.g., 6.5, 7.4, 8.0) and additives (e.g., 0.5% DMSO, 0.01% Tween-20, 1% Glycerol).

  • Prepare Dilutions: From your 10 mM stock, prepare a series of dilutions of this compound into each test buffer. Target a range of final concentrations (e.g., 1 µM to 100 µM).

  • Incubate: Incubate the dilutions at the intended experimental temperature (e.g., room temperature, 37°C) for a set period (e.g., 2 hours).

  • Observe: Visually inspect each sample for any signs of cloudiness or precipitate. For more quantitative analysis, measure the absorbance at 600 nm; an increase in absorbance indicates scattering from insoluble particles.

  • Determine Maximum Solubility: The highest concentration that remains clear is the operational solubility limit for that buffer condition.

Signaling Pathway Context

This compound is investigated for its potential effects on various cellular signaling pathways. Understanding these pathways is crucial for experimental design. The diagram below illustrates a generic kinase signaling cascade, a common target for small molecule inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A External Signal B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Cellular Response E->F X This compound X->C

References

Technical Support Center: Optimizing Murrangatin Concentration for Anti-Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing Murrangatin in anti-angiogenesis research. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing this compound concentrations for various anti-angiogenesis assays. Here you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported anti-angiogenic mechanism of action?

A1: this compound is a natural product that has demonstrated anti-cancer properties, including the inhibition of angiogenesis.[1][2] Its anti-angiogenic effects are primarily mediated through the inhibition of the AKT signaling pathway.[1][2] Specifically, this compound has been shown to significantly decrease the phosphorylation of AKT at Ser473, a key step in a signaling cascade that promotes angiogenesis.[1][3] It does not, however, appear to affect the ERK 1/2 signaling pathway.[2]

Q2: What is a recommended starting concentration range for this compound in anti-angiogenesis assays?

A2: Based on published studies, a concentration range of 10 µM to 100 µM is recommended for initial experiments with this compound in common in vitro anti-angiogenesis assays using Human Umbilical Vein Endothelial Cells (HUVECs).[1][3] A dose-dependent inhibitory effect has been observed within this range for cell migration, invasion, and tube formation.[1][4] For in vivo models, such as the zebrafish embryo assay, similar concentrations have been shown to be effective.[2][4]

Q3: How should I prepare a stock solution of this compound?

A3: this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] This stock solution should be stored at -20°C.[1] For experiments, the stock solution should be diluted to the desired final concentration using an appropriate buffer, such as phosphate-buffered saline (PBS).[1]

Q4: What are the key in vitro assays to assess the anti-angiogenic potential of this compound?

A4: Several in vitro assays are crucial for evaluating the anti-angiogenic effects of this compound. These include:

  • Endothelial Cell Proliferation Assay: To determine the effect of this compound on the growth of endothelial cells.[2]

  • Wound-Healing (Migration) Assay: To assess the impact of this compound on the migration of endothelial cells.[1]

  • Transwell Invasion Assay: To measure the ability of this compound to inhibit endothelial cell invasion through a basement membrane matrix.[1][3]

  • Tube Formation Assay: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.[1][2][5]

Troubleshooting Guides

This section provides solutions to common problems encountered when performing anti-angiogenesis assays with this compound.

Endothelial Cell Tube Formation Assay
Problem Possible Cause(s) Suggested Solution(s)
No or poor tube formation in the control group. 1. Suboptimal cell density.[6][7] 2. Low passage number of primary cells.[5] 3. Incorrect concentration or quality of basement membrane extract (e.g., Matrigel).[7] 4. Inappropriate incubation time.[6]1. Optimize cell seeding density. A typical starting point for HUVECs is 3.5–4.5 × 10⁴ cells per 200 μL.[8] 2. Use primary endothelial cells between passages 2 and 6 for optimal performance.[5] 3. Ensure the basement membrane extract is properly thawed on ice to prevent premature polymerization and use a concentration of around 10 mg/mL.[7] 4. Observe tube formation at multiple time points (e.g., 2, 4, 6, and 8 hours) to determine the optimal window.[6]
High variability between replicate wells. 1. Uneven coating of the basement membrane extract. 2. Inconsistent cell seeding number. 3. Presence of bubbles in the gel matrix.1. Ensure the plate is level during gel coating and solidification. Use pre-chilled pipette tips to dispense the matrix. 2. Carefully count cells and ensure a homogenous cell suspension before seeding. 3. Be careful not to introduce bubbles when pipetting the basement membrane extract. If bubbles are present, they can be removed with a sterile pipette tip before solidification.
This compound appears to be cytotoxic at effective anti-angiogenic concentrations. 1. The effective concentration for anti-angiogenesis is close to the cytotoxic concentration. 2. Issues with the solvent (DMSO) concentration.1. Perform a cell viability assay (e.g., MTT or Calcein-AM staining) in parallel to determine the cytotoxic threshold of this compound for your specific endothelial cells.[9] 2. Ensure the final concentration of DMSO in the culture medium is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%).
Chick Chorioallantoic Membrane (CAM) Assay
Problem Possible Cause(s) Suggested Solution(s)
Low embryo viability. 1. Contamination (bacterial or fungal).[10] 2. Dehydration of the embryo. 3. Damage to the CAM during windowing or sample application.1. Maintain sterile technique throughout the procedure. Swab eggs with 70% ethanol before cracking.[10][11] 2. Ensure the incubator has adequate humidity (around 40-60%).[11] 3. Be gentle when creating the window in the eggshell and placing the carrier material (e.g., filter paper disc, coverslip) onto the CAM.[10][11]
Difficulty in quantifying angiogenesis. 1. Inconsistent imaging and analysis. 2. Spontaneous positive responses.[10]1. Use a consistent magnification and imaging area for all samples. Utilize image analysis software to quantify vessel density, length, and branching points.[12][13] 2. Include a vehicle control (e.g., filter disc with solvent only) to account for any non-specific angiogenic response.

Quantitative Data Summary

The following tables summarize the reported dose-dependent anti-angiogenic effects of this compound on HUVECs.

Table 1: Effect of this compound on HUVEC Migration (Wound-Healing Assay) [1]

This compound Concentration (µM)Inhibition of Cell Migration (%)
106.7
5016.6
10065.4

Table 2: Effect of this compound on HUVEC Invasion (Transwell Invasion Assay) [3]

This compound Concentration (µM)Reduction in Cell Invasion (%)
108.9
5019.6
10062.9

Table 3: Effect of this compound on HUVEC Tube Formation [4]

This compound Concentration (µM)Observation
10, 50, 100Dose-dependent inhibition of tube formation.
100Complete blockage of SIV (subintestinal vessel) formation in zebrafish.

Experimental Protocols

Endothelial Cell Tube Formation Assay

This protocol is adapted from established methods for assessing in vitro angiogenesis.[5][6][8]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs), passage 2-6

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (e.g., Matrigel), growth factor reduced

  • This compound stock solution (in DMSO)

  • Sterile, 48-well tissue culture plates

  • Inverted microscope with imaging capabilities

Procedure:

  • Thaw the basement membrane extract on ice overnight at 4°C.

  • Using pre-chilled pipette tips, coat the wells of a 48-well plate with 100 µL of the extract. Ensure the entire surface is covered.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Harvest HUVECs and resuspend them in a serum-free or low-serum medium to a concentration of 1.5 x 10⁵ cells/mL.

  • Prepare different concentrations of this compound (e.g., 10, 50, 100 µM) and a vehicle control (DMSO) in the cell suspension.

  • Gently add 200 µL of the cell suspension containing the respective treatments to each well on top of the solidified gel.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Monitor tube formation at regular intervals (e.g., 2, 4, 6, 8, and 12 hours) using an inverted microscope.

  • Capture images and quantify tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops.

Chick Chorioallantoic Membrane (CAM) Assay

This protocol provides a general framework for an in vivo anti-angiogenesis assay.[10][11][12]

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile filter paper discs or coverslips

  • This compound solution at various concentrations

  • Sterile PBS and 70% ethanol

  • Forceps, scissors, and a rotary tool with a fine cutting disc

  • Stereomicroscope with imaging capabilities

Procedure:

  • Incubate fertilized eggs at 37.5°C with 60% humidity for 3 days.

  • On day 3, carefully clean the eggshell with 70% ethanol.

  • Create a small window (approximately 1 cm²) in the shell over the air sac to expose the CAM.

  • Prepare sterile filter paper discs or coverslips impregnated with different concentrations of this compound or the vehicle control.

  • Gently place the prepared discs/coverslips onto the CAM, avoiding major blood vessels.

  • Seal the window with sterile tape and return the eggs to the incubator.

  • After 48-72 hours of incubation, open the window and observe the CAM under a stereomicroscope.

  • Capture images of the area around the disc/coverslip.

  • Quantify the angiogenic response by counting the number of blood vessels converging towards the disc or by measuring the vessel density in the treated area.

Visualizations

Murrangatin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factors Pro-angiogenic Growth Factors (e.g., VEGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Activates AKT_p p-AKT (Active) Angiogenesis Angiogenesis (Proliferation, Migration, Survival) AKT_p->Angiogenesis AKT->AKT_p Phosphorylation This compound This compound This compound->AKT_p Inhibits Phosphorylation

Caption: this compound inhibits angiogenesis by blocking AKT phosphorylation.

Tube_Formation_Workflow Start Start: Prepare Reagents Coat_Plate Coat 48-well plate with Basement Membrane Extract Start->Coat_Plate Solidify Incubate at 37°C (30-60 min) to solidify Coat_Plate->Solidify Prepare_Cells Prepare HUVEC suspension with This compound/Vehicle Solidify->Prepare_Cells Seed_Cells Seed cells onto the gel Prepare_Cells->Seed_Cells Incubate_Assay Incubate at 37°C (2-12 hours) Seed_Cells->Incubate_Assay Image Image wells with inverted microscope Incubate_Assay->Image Analyze Quantify tube formation (branch points, tube length) Image->Analyze End End: Data Analysis Analyze->End

References

Technical Support Center: Murrangatin Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Murrangatin purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification and scale-up of recombinant this compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I experience low yield of purified this compound?

A1: Low yield can stem from various factors throughout the purification process. Initially, you should verify the expression level of this compound in the crude lysate before purification. If expression is low, optimizing expression conditions (e.g., host strain, induction time, temperature) is recommended. If expression is robust, the issue likely lies within the purification protocol itself. Common areas to investigate include the binding efficiency to the affinity resin, premature elution, or protein loss during wash steps.

Q2: How can I prevent this compound aggregation during purification?

A2: Protein aggregation is a common issue, especially at high concentrations. To mitigate this, consider optimizing buffer conditions. This can include adjusting the pH and ionic strength, or adding stabilizing agents such as glycerol, arginine, or non-detergent sulfobetaines.[1] It is also crucial to work at a low temperature (e.g., 4°C) to maintain protein stability.[2]

Q3: What are the key considerations when scaling up this compound purification from lab-scale to pilot-scale?

A3: Scaling up purification requires careful consideration of several factors to maintain product quality and yield.[3][4] Key parameters to keep constant are the linear flow rate, bed height of the chromatography column, and the sample concentration relative to the resin volume. You will need to increase the column diameter and resin volume to accommodate the larger sample volume. It is also important to ensure that the lysis and clarification steps can handle the larger culture volume efficiently to prevent clogging of the column.[3][4]

Troubleshooting Guides

Problem 1: Low Binding of this compound to the Affinity Column

Possible Causes and Solutions:

Possible Cause Solution
Incorrect Buffer Conditions Ensure the pH of your binding buffer is optimal for the affinity tag used. For His-tagged proteins, a pH between 7.0 and 8.0 is typical. For GST-tagged proteins, a pH between 6.5 and 8.0 is recommended.[5][6]
Presence of Interfering Substances Certain reagents from the lysis buffer, such as high concentrations of imidazole (for His-tags) or chelating agents like EDTA, can interfere with binding.[7] Perform a buffer exchange or dialysis step prior to loading the sample onto the column.
High Flow Rate The kinetics of binding between the tagged protein and the resin are finite. A high flow rate during sample application can reduce the residence time, leading to poor binding.[5][6] Decrease the flow rate to allow for sufficient interaction time.
Protein Folding Issues The affinity tag on this compound may be inaccessible due to improper protein folding. Consider optimizing expression conditions to promote soluble expression, such as lowering the induction temperature.
Column Overload While less common with low expression, it's possible the amount of target protein exceeds the binding capacity of your column. Check the manufacturer's specifications for the resin's binding capacity.
Problem 2: Poor Purity of Eluted this compound

Possible Causes and Solutions:

Possible Cause Solution
Inefficient Washing Non-specifically bound proteins may co-elute with this compound. Increase the wash volume and/or the stringency of the wash buffer. For His-tagged proteins, this can be achieved by adding a low concentration of imidazole (e.g., 20-40 mM) to the wash buffer.[7]
Protease Contamination Host cell proteases can degrade this compound, leading to impurities. Add protease inhibitors to your lysis buffer and keep the sample at low temperatures throughout the purification process.
Co-purification of Host Proteins Some host proteins may have a natural affinity for the resin. For instance, with IMAC purification of His-tagged proteins, some bacterial proteins with histidine-rich regions can co-purify.[2] An additional purification step, such as ion-exchange or size-exclusion chromatography, may be necessary to achieve higher purity.
Nucleic Acid Contamination High sample viscosity due to nucleic acid contamination can interfere with chromatography. Add DNase/RNase to the lysis buffer to reduce viscosity.[8]

Experimental Protocols

Protocol 1: Small-Scale Affinity Purification of GST-Tagged this compound
  • Cell Lysis: Resuspend the cell pellet from a 1 L culture in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF). Sonicate the suspension on ice until the viscosity is reduced.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Filter the supernatant through a 0.45 µm filter.

  • Column Equilibration: Equilibrate a 1 mL GST-affinity column with 5 column volumes (CV) of Binding Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

  • Sample Loading: Load the clarified lysate onto the equilibrated column at a flow rate of 0.5 mL/min.

  • Washing: Wash the column with 10 CV of Wash Buffer (Binding Buffer) to remove unbound proteins.

  • Elution: Elute the bound this compound with 5 CV of Elution Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM reduced glutathione). Collect fractions of 0.5 mL.

  • Analysis: Analyze the collected fractions by SDS-PAGE to determine the purity and concentration of this compound.

Visualizations

experimental_workflow cluster_lysis Cell Lysis & Clarification cluster_purification Affinity Chromatography cluster_analysis Analysis start Cell Pellet lysis Resuspend & Sonicate start->lysis centrifuge Centrifuge lysis->centrifuge filter Filter Lysate centrifuge->filter equilibrate Equilibrate Column filter->equilibrate load Load Lysate equilibrate->load wash Wash Column load->wash elute Elute this compound wash->elute sds_page SDS-PAGE elute->sds_page end Pure this compound sds_page->end

Caption: Workflow for the affinity purification of this compound.

troubleshooting_low_yield cluster_binding Binding Issues cluster_elution Elution & Wash Issues cluster_expression Expression Issues start Low this compound Yield check_lysate Confirm Expression in Lysate start->check_lysate check_buffer Verify Buffer pH & Composition reduce_flow Decrease Flow Rate check_buffer->reduce_flow optimize_elution Optimize Elution Buffer check_buffer->optimize_elution check_tag Assess Tag Accessibility reduce_flow->check_tag check_wash Analyze Wash Fractions for Product optimize_elution->check_wash check_lysate->check_buffer Good Expression optimize_expression Optimize Induction Conditions check_lysate->optimize_expression Low Expression

Caption: Troubleshooting decision tree for low this compound yield.

References

light sensitivity and degradation of Murrangatin solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the handling, storage, and potential issues related to the light sensitivity and degradation of Murrangatin solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a natural coumarin compound, specifically a derivative of 7-methoxycoumarin.[1][2] Like many coumarins, it is susceptible to degradation upon exposure to light, which can impact its chemical integrity, purity, and biological activity.[3] Understanding its stability is crucial for accurate experimental results and for the development of potential therapeutic applications.

Q2: What are the primary environmental factors that can cause the degradation of this compound solutions?

The primary environmental factor of concern for this compound solutions is exposure to light, particularly UV and blue light.[4][5] Additionally, factors such as temperature, pH, the solvent system used, and the presence of oxidizing agents can influence its stability.

Q3: How should I properly store this compound solutions to minimize degradation?

To ensure the stability of this compound solutions, they should be stored in a dark, cool environment. It is highly recommended to use amber-colored vials or containers wrapped in aluminum foil to protect the solution from light.[6][7] For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing the solution at -20°C or below is recommended, although freeze-thaw cycles should be avoided.[8][9]

Q4: I've observed a change in the color of my this compound solution. What could be the cause?

A color change in a this compound solution, especially a shift towards a yellow or brownish tint, can be an indicator of degradation.[10] This is often due to the formation of degradation products upon exposure to light. It is crucial to investigate the purity of the solution if a color change is observed.

Q5: My experimental results with this compound are inconsistent. Could this be related to its stability?

Inconsistent experimental results are a common consequence of compound instability. If this compound degrades, its effective concentration in your assays will decrease, leading to variability in the observed biological effects. Ensuring proper handling and using freshly prepared solutions can help mitigate this issue.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpectedly low or no biological activity Degradation of this compound due to light exposure.1. Prepare fresh this compound solutions from a solid stock that has been properly stored in the dark at a low temperature.2. Minimize the exposure of the solution to ambient and direct light during all experimental procedures. Work in a dimly lit area or use amber-colored labware.[6]3. Verify the concentration and purity of your stock solution using techniques like UV-Vis spectrophotometry or HPLC.
Visible color change in the solution (e.g., yellowing) Photodegradation of the this compound molecule.1. Discard the discolored solution as it likely contains degradation products that could interfere with your experiment.2. Review your storage and handling procedures to identify and eliminate sources of light exposure.3. Consider performing a forced degradation study to identify the degradation products and their spectral characteristics.
Precipitate forms in the solution upon storage Poor solubility of this compound or its degradation products in the chosen solvent at storage temperature.1. Ensure the solvent is appropriate for this compound and the intended storage temperature.2. Before use, allow the solution to equilibrate to room temperature and vortex to ensure complete dissolution. If the precipitate does not redissolve, it may consist of degradation products.3. Consider preparing smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles.[8]
High variability between experimental replicates Inconsistent degradation of this compound across different samples due to varying light exposure.1. Standardize your experimental workflow to ensure all samples are handled with the same level of light protection.2. Prepare a master mix of your treatment solution to ensure uniformity across all replicates.3. Include a "dark control" sample that is protected from light throughout the experiment to assess the extent of thermal degradation versus photodegradation.[3]

Quantitative Data on Photodegradation

Table 1: Illustrative Photodegradation of 7-Methoxycoumarin in Solution

Time of Exposure (minutes)Light SourceSolventRemaining 7-Methoxycoumarin (%)
0UV Lamp (254 nm)Methanol100
30UV Lamp (254 nm)Methanol~85
60UV Lamp (254 nm)Methanol~70
120UV Lamp (254 nm)Methanol~50

Note: This data is hypothetical and serves as an example based on the known photosensitivity of 7-methoxycoumarin derivatives. Actual degradation rates will vary depending on the specific experimental conditions (light intensity, solvent, temperature, etc.).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO or other suitable solvent

    • Calibrated analytical balance

    • Amber-colored volumetric flask or a clear flask wrapped in aluminum foil

    • Pipettes and tips

    • Vortex mixer

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • In a dimly lit environment, accurately weigh the desired amount of this compound powder.

    • Transfer the powder to the volumetric flask.

    • Add a small amount of the solvent to dissolve the solid completely. Gentle vortexing may be required.

    • Once dissolved, add the solvent to the final desired volume.

    • Cap the flask and vortex thoroughly to ensure a homogenous solution.

    • Store the stock solution in small, single-use aliquots in amber-colored tubes at -20°C or below.

Protocol 2: Forced Photostability Study of this compound Solution

This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.[11][12]

  • Materials:

    • This compound solution (in a transparent container, e.g., quartz cuvette)

    • Control this compound solution (in an amber container or wrapped in foil)

    • Photostability chamber with a calibrated light source (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)

    • UV-Vis spectrophotometer

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or UV)

  • Procedure:

    • Prepare a solution of this compound in the desired solvent at a known concentration.

    • Divide the solution into two portions: the "exposed sample" and the "dark control."

    • Place the exposed sample in a chemically inert, transparent container.

    • Wrap the dark control sample completely in aluminum foil to protect it from light.

    • Place both samples in the photostability chamber.

    • Expose the samples to a controlled light source for a defined period. According to ICH guidelines, a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended for confirmatory studies.[11]

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed and dark control samples.

    • Analyze the aliquots immediately by UV-Vis spectrophotometry and HPLC.

      • UV-Vis Analysis: Record the full UV-Vis spectrum (e.g., 200-600 nm) to observe changes in the absorbance maxima and the appearance of new peaks, which can indicate degradation.[10][13]

      • HPLC Analysis: Use a validated HPLC method to quantify the remaining this compound and to detect the formation of degradation products. The appearance of new peaks in the chromatogram of the exposed sample compared to the dark control indicates photodegradation.[14]

    • Plot the concentration of this compound as a function of time for both the exposed and dark control samples to determine the rate of photodegradation.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_storage Storage A Weigh Solid this compound (in dim light) B Dissolve in appropriate solvent (in amber vial) A->B C Prepare experimental dilutions (protect from light) B->C E Aliquot into single-use tubes B->E D Perform assay C->D F Store at -20°C or below (in the dark) E->F

Caption: A recommended experimental workflow for handling this compound solutions.

Troubleshooting_Logic A Inconsistent or unexpected experimental results? B Check for visible signs of degradation (color change, precipitate) A->B C Yes B->C Yes D No B->D No E Prepare fresh solution from properly stored solid stock C->E F Review handling procedures for potential light exposure D->F I Re-run experiment with fresh solution and improved handling E->I G Implement stricter light protection measures (amber vials, dim light) F->G H Verify stock solution concentration and purity (UV-Vis, HPLC) G->H H->I

Caption: A logic diagram for troubleshooting issues with this compound experiments.

Degradation_Pathway This compound This compound (7-methoxycoumarin derivative) Light Light Exposure (UV/Visible) This compound->Light Dimer Photodimer ([2+2] Cycloaddition Product) Light->Dimer Primary Pathway Oxidation Oxidation Products Light->Oxidation Cleavage Side-chain Cleavage Products Light->Cleavage Loss Loss of Biological Activity Dimer->Loss Oxidation->Loss Cleavage->Loss

Caption: A hypothetical photodegradation pathway for this compound.

References

impact of pH on Murrangatin stability and activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and activity of Murrangatin. Due to the limited publicly available data on the specific impact of pH on this compound, this guide offers general best practices, hypothetical experimental frameworks, and troubleshooting advice based on the chemical nature of coumarins.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of coumarins like this compound in different pH environments?

A1: Coumarins, including this compound[1][2], possess a lactone ring that is susceptible to hydrolysis under alkaline conditions (high pH). This hydrolysis is often irreversible and leads to a loss of biological activity. In acidic to neutral pH, the lactone ring is generally more stable. However, the specific pH stability profile of this compound has not been extensively documented and requires empirical determination.

Q2: I am observing a rapid loss of this compound activity in my cell culture medium (pH 7.4). What could be the cause?

A2: While physiological pH (7.4) is generally considered neutral, some coumarins can still undergo slow hydrolysis or degradation over extended incubation periods. Consider the following:

  • Incubation Time: Is the loss of activity correlated with the duration of the experiment?

  • Temperature: Higher temperatures can accelerate degradation.

  • Medium Components: Are there components in your specific medium that could be reacting with this compound?

  • Enzymatic Degradation: Cells may metabolize the compound. Include cell-free controls to assess chemical stability in the medium alone.

Q3: How can I prepare a stable stock solution of this compound?

A3: For maximal stability, this compound stock solutions should be prepared in an anhydrous solvent like DMSO or ethanol and stored at -20°C or -80°C. When preparing aqueous working solutions, use a buffer with a slightly acidic to neutral pH (e.g., pH 6.0-7.0) and prepare it fresh before each experiment to minimize potential hydrolysis.

Troubleshooting Guides

Issue 1: Inconsistent Results in Activity Assays
  • Problem: High variability in bioassay results when testing this compound's activity.

  • Potential Cause: pH drift in the assay buffer or medium during the experiment. Cellular metabolism or high cell density can alter the local pH.

  • Troubleshooting Steps:

    • Verify Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the desired pH throughout the experiment.

    • Monitor pH: Measure the pH of your assay medium before and after the incubation period.

    • Use Freshly Prepared Solutions: As mentioned in the FAQs, always use freshly diluted this compound for your experiments.

    • Run a Stability Control: Incubate this compound in the assay buffer/medium for the duration of the experiment without cells or other reagents. Then, test the activity of this pre-incubated compound to see if its potency has decreased.

Issue 2: Precipitation of this compound in Aqueous Buffers
  • Problem: this compound precipitates out of solution when diluted from an organic stock into an aqueous buffer.

  • Potential Cause: this compound may have poor aqueous solubility, which can be pH-dependent.

  • Troubleshooting Steps:

    • Lower the Final Concentration: The concentration of this compound may be exceeding its solubility limit in the aqueous buffer.

    • Adjust pH: Systematically vary the pH of the buffer to see if solubility improves. Note that increasing pH to improve solubility may negatively impact stability.

    • Use a Co-solvent: Consider the inclusion of a small percentage (e.g., 0.1-1%) of a biocompatible co-solvent like DMSO or ethanol in your final aqueous solution, if your experimental system permits.

    • Sonication: Gentle sonication can sometimes help to dissolve the compound.

Experimental Protocols

Protocol 1: Determining the pH Stability Profile of this compound

Objective: To quantify the stability of this compound over time at various pH values.

Methodology:

  • Prepare Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 3, 5, 7.4, 9). Common buffers include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.

  • Prepare this compound Solutions: Prepare a concentrated stock of this compound in DMSO. Dilute this stock to a final concentration (e.g., 10 µM) in each of the prepared buffers.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analysis: Quantify the remaining concentration of intact this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: For each pH, plot the concentration of this compound versus time and calculate the degradation rate constant and half-life (t½).

Protocol 2: Assessing the Impact of pH on this compound Activity

Objective: To determine how the biological activity of this compound is affected by the pH of the assay environment. This protocol is a general template and should be adapted for a specific assay, such as a vasorelaxation assay[3].

Methodology:

  • Prepare Assay Buffers: Prepare the specific buffer or medium required for your biological assay at different pH values (e.g., 6.8, 7.2, 7.6).

  • Cell/Tissue Preparation: Prepare your biological system (e.g., cultured cells, isolated tissue) according to your standard protocol.

  • Pre-incubation (pH Equilibration): Pre-incubate the cells/tissue in the respective pH-adjusted buffers for a short period to allow for equilibration.

  • This compound Treatment: Prepare fresh dilutions of this compound in each of the pH-adjusted buffers and add them to the biological system.

  • Activity Measurement: Perform the activity assay and measure the relevant endpoint (e.g., change in cell signaling, muscle contraction, enzyme activity).

  • Data Analysis: Generate dose-response curves for this compound at each pH and compare key parameters like EC₅₀ or IC₅₀ to determine if the compound's potency is pH-dependent.

Data Presentation

Table 1: Example pH Stability Data for this compound (Note: This is hypothetical data for illustrative purposes.)

pHTemperature (°C)Half-life (t½) in hoursDegradation Rate Constant (k) (h⁻¹)
3.037> 48< 0.014
5.03736.50.019
7.43712.10.057
9.0371.50.462

Table 2: Example pH-Dependent Activity of this compound (Note: This is hypothetical data for illustrative purposes.)

Assay pHEC₅₀ (µM)Maximum Efficacy (%)
6.82.598
7.23.195
7.68.972

Visualizations

experimental_workflow_stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock (DMSO) dilute Dilute Stock into Buffers prep_stock->dilute prep_buffers Prepare Buffers (pH 3, 5, 7.4, 9) prep_buffers->dilute incubate Incubate at 37°C dilute->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample hplc HPLC Analysis sample->hplc calc Calculate Half-life and Rate Constant hplc->calc

Caption: Workflow for Determining this compound pH Stability.

experimental_workflow_activity prep_buffers Prepare Assay Buffers (pH 6.8, 7.2, 7.6) equilibrate Equilibrate System in Buffers prep_buffers->equilibrate prep_bio Prepare Biological System (e.g., cells, tissue) prep_bio->equilibrate treat Treat with this compound (Freshly Diluted) equilibrate->treat measure Measure Biological Activity treat->measure analyze Generate Dose-Response Curves and Compare EC50 measure->analyze

Caption: Workflow for Assessing pH-Dependent Activity.

References

resolving inconsistent results in Murrangatin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering inconsistent results in Murrangatin bioassays.

Troubleshooting Guide

Resolving inconsistent results in this compound bioassays requires a systematic approach to identify potential sources of variability. This guide addresses common issues in a question-and-answer format.

Issue ID Problem Possible Causes Recommended Solutions
MUR-001 High variability in anti-angiogenesis assay results between experiments. 1. Cell Passage Number: Endothelial cells (e.g., HUVECs) can lose responsiveness at high passage numbers. 2. Serum Concentration: Serum contains growth factors that can interfere with the anti-angiogenic effect of this compound. 3. Inconsistent Seeding Density: Uneven cell distribution can lead to variable results.1. Use cells within a consistent and low passage range (e.g., passages 3-8 for HUVECs). 2. Optimize and maintain a consistent serum concentration in your assay medium. Consider serum starvation prior to treatment. 3. Ensure a single-cell suspension before seeding and allow plates to sit at room temperature for 10-15 minutes before incubation to ensure even cell distribution.
MUR-002 Weak or no inhibition of AKT phosphorylation observed after this compound treatment. 1. Insufficient Stimulation: The AKT pathway may not be sufficiently activated in your control cells, masking the inhibitory effect of this compound. 2. Sub-optimal this compound Concentration: The concentration of this compound may be too low to elicit a response. 3. Incorrect Timing: The time point for assessing AKT phosphorylation may be too early or too late.1. Ensure robust activation of the AKT pathway in your positive control by using a suitable growth factor or conditioned medium. 2. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and conditions. 3. Conduct a time-course experiment to identify the optimal time point for observing AKT inhibition.
MUR-003 Inconsistent cell viability results with this compound treatment. 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used. 2. Compound Precipitation: this compound may precipitate out of solution, leading to inconsistent effective concentrations. 3. Assay Interference: The chosen viability assay (e.g., MTT, MTS) may be subject to interference from this compound.1. Include a vehicle control (solvent only) at the same concentration used for this compound treatment to assess solvent toxicity. Keep the final solvent concentration below 0.1%. 2. Visually inspect the media for any signs of precipitation after adding this compound. Prepare fresh stock solutions for each experiment. 3. Consider using an alternative viability assay that relies on a different detection principle (e.g., a dye exclusion assay like Trypan Blue or a real-time impedance-based assay).
MUR-004 Zebrafish anti-angiogenesis assay shows variable results. 1. Embryo Health: Poor embryo health can lead to developmental defects that are not related to the treatment. 2. Inconsistent Compound Exposure: The amount of this compound reaching the embryos may vary. 3. Subjective Scoring: Manual scoring of angiogenesis can be subjective.1. Use healthy, synchronized embryos for your experiments. Discard any embryos with developmental abnormalities before starting the treatment. 2. Ensure consistent volume of embryo medium and proper mixing of this compound in the medium. 3. Develop a clear and standardized scoring system. If possible, use imaging software to quantify vessel length and branching. Blind the scoring process to reduce bias.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound inhibits angiogenesis by suppressing the AKT signaling pathway.[1][2] It has been shown to significantly decrease the phosphorylation of AKT at Ser473, which is a key step in the activation of this pathway.[1] However, it does not appear to affect the ERK 1/2 signaling pathway.[1][2]

Q2: What is the recommended solvent for this compound?

A2: While the provided search results do not specify the exact solvent used in the cited studies, coumarins are generally soluble in organic solvents like dimethyl sulfoxide (DMSO). It is crucial to prepare a concentrated stock solution in a suitable solvent and then dilute it in the culture medium to the final working concentration. Always include a vehicle control in your experiments to account for any effects of the solvent.

Q3: At what passage number should I use Human Umbilical Vein Endothelial Cells (HUVECs) for angiogenesis assays?

A3: For consistent results in angiogenesis assays, it is recommended to use HUVECs at a low passage number, typically between passages 3 and 8. Higher passage numbers can lead to changes in cellular behavior and reduced responsiveness to treatments.

Q4: How can I be sure that the observed effects are due to this compound and not to cytotoxicity?

A4: It is essential to perform a cell viability assay in parallel with your functional assays. This will help you to distinguish between a specific anti-angiogenic effect and a general cytotoxic effect. Choose a concentration of this compound that shows minimal to no impact on cell viability for your angiogenesis experiments.

Experimental Protocols

Western Blot for AKT Phosphorylation
  • Cell Culture and Treatment:

    • Plate HUVECs in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells overnight.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with a pro-angiogenic factor (e.g., VEGF or conditioned medium) for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

HUVEC Tube Formation Assay
  • Preparation:

    • Thaw Matrigel on ice overnight.

    • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in a basal medium containing the desired concentration of this compound or vehicle control.

    • Seed the cells onto the Matrigel-coated plate.

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • Monitor the formation of tube-like structures using a microscope.

    • Capture images at different time points.

  • Quantification:

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging analysis software.

Visualizations

Murrangatin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-angiogenic Factors Pro-angiogenic Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Pro-angiogenic Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT p-AKT (Ser473) p-AKT (Ser473) AKT->p-AKT (Ser473) Phosphorylation Angiogenesis Angiogenesis p-AKT (Ser473)->Angiogenesis This compound This compound This compound->p-AKT (Ser473) Inhibition

Caption: this compound inhibits angiogenesis by blocking AKT phosphorylation.

Troubleshooting_Workflow Inconsistent Results Inconsistent Results Check Cell Health & Passage Check Cell Health & Passage Inconsistent Results->Check Cell Health & Passage Check Cell Health & Passage->Inconsistent Results Issue Found Optimize Assay Conditions Optimize Assay Conditions Check Cell Health & Passage->Optimize Assay Conditions Cells OK Optimize Assay Conditions->Inconsistent Results Issue Found Verify Reagent Quality Verify Reagent Quality Optimize Assay Conditions->Verify Reagent Quality Conditions OK Verify Reagent Quality->Inconsistent Results Issue Found Review Data Analysis Review Data Analysis Verify Reagent Quality->Review Data Analysis Reagents OK Consistent Results Consistent Results Review Data Analysis->Inconsistent Results Issue Found Review Data Analysis->Consistent Results Analysis OK

Caption: A systematic workflow for troubleshooting inconsistent bioassay results.

References

Validation & Comparative

A Comparative Analysis of Murrangatin and Traditional Coumarins: Shifting the Paradigm from Anticoagulation to Anti-Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the coumarin Murrangatin with established coumarin-based anticoagulants such as warfarin, dicoumarol, and acenocoumarol. While traditional coumarins are renowned for their anticoagulant properties through the inhibition of Vitamin K epoxide reductase, emerging research reveals a distinct therapeutic profile for this compound, focusing on anti-angiogenic and potential anti-cancer activities. This document outlines the contrasting mechanisms of action, presents available efficacy data, and details the experimental protocols used to evaluate these different biological effects.

Contrasting Biological Activities and Mechanisms of Action

Warfarin, dicoumarol, and acenocoumarol are synthetic coumarin derivatives that function as Vitamin K antagonists. They inhibit the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1), which is crucial for the synthesis of active vitamin K-dependent clotting factors II, VII, IX, and X in the liver[1]. This inhibition leads to a decrease in the production of functional clotting factors, thereby prolonging the time it takes for blood to clot[2].

In contrast, this compound, a naturally occurring coumarin, has been shown to exhibit potent anti-angiogenic properties. Its mechanism of action does not involve the coagulation cascade but instead focuses on the inhibition of key signaling pathways involved in the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis[3][4]. Specifically, this compound has been found to suppress angiogenesis by inhibiting the AKT signaling pathway in endothelial cells[3][4].

Data Presentation: A Comparative Overview

The following table summarizes the key efficacy parameters for this compound and traditional coumarins, highlighting their distinct biological activities.

CompoundClassPrimary Biological ActivityKey Efficacy ParametersTarget
This compound Natural CoumarinAnti-Angiogenesis, Anti-cancerAnti-Angiogenesis: - Inhibition of HUVEC migration at 100 µM[3]- Inhibition of HUVEC tube formation at 100 µM[3][5]- Complete blockage of subintestinal vessel (SIV) formation in zebrafish at 100 µM[3]Anti-Cancer: - Inhibition of A549 lung cancer cell proliferation (Specific IC50 not available in searched literature)[3][4]AKT Signaling Pathway
Warfarin Synthetic CoumarinAnticoagulationTherapeutic Range: - Target International Normalized Ratio (INR) of 2.0-3.0 for most indications[2][6][7]Typical Dosage: - Initial dose of 5 mg/day, with maintenance doses ranging from 0.5-20 mg/day based on INR[7][8]Vitamin K Epoxide Reductase (VKORC1)
Acenocoumarol Synthetic CoumarinAnticoagulationTherapeutic Range: - Target INR of 2.0-3.0 for most indications[9]Typical Dosage: - Initial dose of 2-4 mg/day, with maintenance doses of 1-8 mg/day based on INR[9][10]Vitamin K Epoxide Reductase (VKORC1)
Dicoumarol Natural & Synthetic CoumarinAnticoagulationTherapeutic Monitoring: - Monitored by Prothrombin Time (PT)[11]Dosage: - Largely replaced by warfarin; specific current dosing regimens are not well-established[11]Vitamin K Epoxide Reductase (VKORC1)

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental methodologies, the following diagrams are provided in DOT language.

cluster_0 Anticoagulant Coumarins (Warfarin, Acenocoumarol, Dicoumarol) cluster_1 This compound VK_inactive Vitamin K (inactive) VKORC1 Vitamin K Epoxide Reductase (VKORC1) VK_inactive->VKORC1 Reduction VK_active Vitamin K (active) ClottingFactors_inactive Inactive Clotting Factors (II, VII, IX, X) VK_active->ClottingFactors_inactive γ-carboxylation VKORC1->VK_active ClottingFactors_active Active Clotting Factors ClottingFactors_inactive->ClottingFactors_active Coagulation Coagulation Cascade ClottingFactors_active->Coagulation Thrombosis Thrombosis Coagulation->Thrombosis Coumarins Warfarin, Acenocoumarol, Dicoumarol Coumarins->VKORC1 Inhibition GrowthFactors Angiogenic Growth Factors (e.g., VEGF) Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Activation Migration Migration AKT->Migration Proliferation Proliferation AKT->Proliferation TubeFormation Tube Formation AKT->TubeFormation EndothelialCell Endothelial Cell Angiogenesis Angiogenesis Migration->Angiogenesis Proliferation->Angiogenesis TubeFormation->Angiogenesis This compound This compound This compound->AKT Inhibition

Caption: Contrasting signaling pathways of anticoagulant coumarins and this compound.

cluster_0 Anti-Angiogenesis Efficacy Workflow (this compound) cluster_1 Anticoagulant Efficacy Workflow (Warfarin, etc.) start Start cell_culture Culture Endothelial Cells (e.g., HUVECs) start->cell_culture treat_this compound Treat with this compound (various concentrations) cell_culture->treat_this compound migration_assay Wound Healing (Scratch) Assay treat_this compound->migration_assay tube_assay Tube Formation Assay (on Matrigel) treat_this compound->tube_assay zebrafish_model In vivo Zebrafish Angiogenesis Model treat_this compound->zebrafish_model quantify_migration Quantify Cell Migration (Wound Closure %) migration_assay->quantify_migration quantify_tube Quantify Tube Formation (Tube Length, Branch Points) tube_assay->quantify_tube quantify_siv Quantify SIV Development zebrafish_model->quantify_siv analyze_data Data Analysis (IC50 determination) quantify_migration->analyze_data quantify_tube->analyze_data quantify_siv->analyze_data end End analyze_data->end start2 Start patient_sample Collect Patient Blood Sample (Citrated Plasma) start2->patient_sample pt_test Perform Prothrombin Time (PT) Test patient_sample->pt_test calculate_inr Calculate International Normalized Ratio (INR) pt_test->calculate_inr compare_range Compare INR to Therapeutic Range (e.g., 2.0-3.0) calculate_inr->compare_range dose_adjustment Adjust Drug Dosage compare_range->dose_adjustment If out of range monitor Continuous Monitoring compare_range->monitor If in range dose_adjustment->patient_sample monitor->patient_sample end2 End

References

Murrangatin vs. Scopoletin: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination of Two Promising Natural Compounds in Oncology Research

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor. Natural compounds, with their vast structural diversity and biological activity, represent a significant reservoir for potential therapeutic leads. Among these, murrangatin and scopoletin, both coumarin derivatives, have emerged as compounds of interest due to their demonstrated anticancer properties. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the evaluation of their therapeutic potential.

At a Glance: Key Anticancer Properties

FeatureThis compoundScopoletin
Primary Mechanism Anti-angiogenesis via AKT signaling inhibitionInduction of apoptosis, cell cycle arrest
Key Signaling Pathways PI3K/AKTPI3K/AKT, NF-κB, MAPK
Reported IC50 Values Not widely reported for direct cytotoxicity~16 µg/mL (A549), 486-494 µM (Cholangiocarcinoma)[1][2]
In Vivo Studies Zebrafish embryo model (inhibits angiogenesis)[3][4]Leukemia-induced BALB/c mice[1]
Clinical Trials No clinical trials foundNo direct clinical trials found for anticancer therapy

In-Depth Analysis of Anticancer Activity

This compound: A Potent Anti-Angiogenic Agent

This compound, a natural product, has demonstrated significant anti-angiogenic effects, a crucial process in tumor growth and metastasis.[3][4] Experimental evidence indicates that this compound can inhibit the proliferation of lung cancer cells.[3]

Mechanism of Action: The primary anticancer mechanism of this compound appears to be the inhibition of angiogenesis by suppressing the AKT signaling pathway.[3][4] Studies have shown that this compound significantly attenuates the phosphorylation of AKT, a key protein in signaling pathways that promote cell survival and proliferation.[3][4] This inhibition of AKT activation disrupts the signaling cascade that leads to the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.

Experimental Evidence: In a study utilizing transgenic zebrafish embryos, this compound was found to strongly inhibit the growth of subintestinal vessels.[3] Furthermore, in human umbilical vein endothelial cells (HUVECs), this compound inhibited various angiogenic phenotypes induced by tumor-conditioned media, including cell proliferation, invasion, migration, and tube formation.[3]

Scopoletin: A Multifaceted Apoptosis Inducer

Scopoletin, a coumarin found in many plants, exhibits anticancer properties through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[1][5]

Mechanism of Action: Scopoletin's anticancer effects are attributed to its ability to modulate several key signaling pathways. It has been shown to:

  • Induce Apoptosis: Scopoletin triggers apoptosis by activating caspase-3 and promoting the cleavage of PARP (poly(ADP-ribose) polymerase).[1][6] It also influences the expression of Bcl-2 family proteins, which are critical regulators of apoptosis.[7]

  • Cause Cell Cycle Arrest: This compound can arrest the cell cycle at different checkpoints, such as G0/G1 and G2/M phases, thereby preventing cancer cell proliferation.[1][8]

  • Inhibit Signaling Pathways: Scopoletin has been found to inhibit the PI3K/AKT signaling pathway, which is commonly overactivated in many cancers and plays a crucial role in cell survival and proliferation.[1][7][8] It also modulates the NF-κB and MAPK pathways.[1][6]

Experimental Evidence: Scopoletin has demonstrated cytotoxic activity against a range of cancer cell lines. For instance, it has a significant inhibitory effect on A549 lung cancer cells with an IC50 of approximately 16 μg/mL.[1] In human promyeloleukemic HL-60 cells, scopoletin was shown to induce apoptosis in a dose-dependent manner.[6] Furthermore, in cholangiocarcinoma cell lines, scopoletin exhibited IC50 values in the range of 486.2 to 493.5 µM.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data on the anticancer activity of this compound and scopoletin. A direct comparison is challenging due to the limited studies directly comparing both compounds under the same experimental conditions.

CompoundCancer Cell LineAssayIC50 ValueReference
Scopoletin A549 (Lung Carcinoma)Not Specified~16 µg/mL[1]
Scopoletin KKU-100 (Cholangiocarcinoma)MTT Assay486.2 ± 1.5 µM[2]
Scopoletin KKU-M214 (Cholangiocarcinoma)MTT Assay493.5 ± 4.7 µM[2]
This compound A549 (Lung Carcinoma)Not Specified (inhibition of proliferation)Not Reported[4]

Note: IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

A detailed understanding of the methodologies used to evaluate the anticancer activity of these compounds is crucial for replicating and building upon existing research.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., scopoletin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compound for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and assess the effect of a compound on their expression or phosphorylation status.

  • Protein Extraction: Cells are treated with the compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-AKT, AKT, Caspase-3) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

Murrangatin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates pAKT p-AKT (Inactive) AKT->pAKT Angiogenesis Angiogenesis pAKT->Angiogenesis Inhibits TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Promotes

This compound's Anti-Angiogenic Pathway.

Scopoletin_Signaling_Pathway Scopoletin Scopoletin PI3K_AKT PI3K/AKT Pathway Scopoletin->PI3K_AKT Inhibits NFkB NF-κB Pathway Scopoletin->NFkB Modulates Caspase3 Caspase-3 Scopoletin->Caspase3 Activates CellCycle Cell Cycle Progression Scopoletin->CellCycle Inhibits CellSurvival Cell Survival PI3K_AKT->CellSurvival NFkB->CellSurvival Apoptosis Apoptosis Caspase3->Apoptosis CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest

Scopoletin's Multifaceted Anticancer Mechanisms.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture Treatment Compound Treatment (this compound or Scopoletin) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis WesternBlot Western Blot (Signaling Proteins) Treatment->WesternBlot AnimalModel Animal Model (e.g., Zebrafish, Mice) CompoundAdmin Compound Administration AnimalModel->CompoundAdmin TumorMeasurement Tumor Growth Measurement CompoundAdmin->TumorMeasurement Toxicity Toxicity Assessment CompoundAdmin->Toxicity

General Experimental Workflow for Anticancer Drug Screening.

Conclusion and Future Directions

Both this compound and scopoletin exhibit promising anticancer activities, albeit through different primary mechanisms. This compound's potent anti-angiogenic properties, mediated by the inhibition of the AKT signaling pathway, make it a strong candidate for cancers that are highly dependent on angiogenesis for their growth and spread. Scopoletin, on the other hand, presents a broader spectrum of anticancer actions, including the induction of apoptosis and cell cycle arrest through the modulation of multiple signaling pathways.

The lack of direct comparative studies and the limited availability of IC50 values for this compound highlight a gap in the current research landscape. Future studies should aim to conduct head-to-head comparisons of these two compounds, as well as their derivatives, across a wider range of cancer cell lines. Investigating their potential synergistic effects with existing chemotherapeutic agents could also pave the way for novel combination therapies. While both compounds show promise in preclinical models, further in vivo studies and eventual clinical trials are necessary to fully elucidate their therapeutic potential in human cancer treatment. Neither this compound nor scopoletin appear to be in current clinical trials for cancer treatment, indicating that research is still in the preclinical phase.[9][10]

References

A Comparative Analysis of Murrangatin and Synthetic Angiogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the natural product Murrangatin and two leading synthetic angiogenesis inhibitors, Sunitinib and Bevacizumab. The information presented is based on available experimental data to assist researchers in understanding their respective mechanisms, efficacy, and methodologies for evaluation.

Introduction to Angiogenesis and Its Inhibition

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Solid tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a key therapeutic strategy in oncology. Angiogenesis inhibitors are designed to interfere with various steps of this process, such as endothelial cell proliferation, migration, and tube formation. This guide compares a naturally derived compound, this compound, with two clinically approved synthetic inhibitors, Sunitinib and Bevacizumab, which represent different classes of anti-angiogenic drugs.

Overview of the Compared Angiogenesis Inhibitors

This compound is a natural product that has demonstrated anti-angiogenic properties. It is recognized for its inhibitory effects on cancer-associated angiogenesis, primarily through the modulation of the AKT signaling pathway.[1]

Sunitinib is a synthetic small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs).[2][3][4][5][6] Its anti-angiogenic effects are mediated through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), among others.[2][5]

Bevacizumab is a humanized monoclonal antibody, a synthetic biological product, that specifically targets and neutralizes Vascular Endothelial Growth Factor-A (VEGF-A).[7][8][9][10][11] By binding to VEGF-A, it prevents the activation of its receptors on endothelial cells, thereby inhibiting angiogenesis.[7][8][9][10][11]

Mechanism of Action

The fundamental difference between these inhibitors lies in their molecular targets and mechanisms of action.

This compound exerts its anti-angiogenic effect by inhibiting the phosphorylation of AKT, a key downstream effector in the signaling cascade that promotes endothelial cell survival and proliferation.[1] This targeted approach on a central signaling node differentiates it from inhibitors that act on upstream receptors or ligands.

Sunitinib has a broader mechanism of action, inhibiting multiple RTKs involved in angiogenesis.[2][3][4][5][6] By blocking the ATP-binding pocket of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.

Bevacizumab acts extracellularly by sequestering VEGF-A, preventing it from binding to its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells.[7][8][9][10][11] This direct ligand neutralization is a highly specific mechanism to block the initiation of the VEGF signaling cascade.

Signaling Pathway Diagrams

Murrangatin_Mechanism Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates AKT AKT PI3K->AKT Activates Angiogenesis Angiogenesis AKT->Angiogenesis Promotes This compound This compound This compound->AKT Inhibits (Phosphorylation)

Caption: this compound's mechanism of action via AKT inhibition.

Synthetic_Inhibitors_Mechanism VEGF-A VEGF-A VEGFR VEGFR VEGF-A->VEGFR Binds Bevacizumab Bevacizumab Bevacizumab->VEGF-A Downstream Signaling\n(e.g., PLCγ, PI3K/AKT) Downstream Signaling (e.g., PLCγ, PI3K/AKT) VEGFR->Downstream Signaling\n(e.g., PLCγ, PI3K/AKT) Angiogenesis Angiogenesis Downstream Signaling\n(e.g., PLCγ, PI3K/AKT)->Angiogenesis Promotes Sunitinib Sunitinib Sunitinib->VEGFR

Caption: Mechanisms of Bevacizumab and Sunitinib.

Comparative Efficacy: In Vitro Data

It is crucial to note that the variability in experimental setups (e.g., cell culture conditions, stimulation factors, assay duration) between different studies makes a direct comparison of absolute values, such as IC50, challenging. The data should be interpreted as indicative of each compound's anti-angiogenic potential.

Table 1: Inhibition of HUVEC Proliferation
InhibitorConcentration% Inhibition of ProliferationIC50Source
This compound 10 µM13.3%Not explicitly stated[1]
50 µM26.2%[1]
100 µM51.8%[1]
Sunitinib --~0.01 µM (VEGF-dependent)[12]
--~1.5 µM[13]
Bevacizumab 2 - 4 mg/mlShowed positive impact on proliferation initially, higher concentrations were toxicNot applicable in this context[14]
0.11 µg/mL-0.11 µg/mL[15]
Table 2: Inhibition of HUVEC Migration and Tube Formation
InhibitorAssayConcentration% InhibitionSource
This compound Migration (Wound Healing)10 µM6.7%[1]
50 µM16.6%[1]
100 µM65.4%[1]
Tube FormationDose-dependent inhibition observedNot quantified in %[1]
Sunitinib InvasionPharmacologically relevant concentrations inhibited VEGF-induced invasionNot quantified in %[12]
Tube Formation2 µM led to a significant reduction in tube lengthNot quantified in %[16]
Bevacizumab MigrationTime- and dose-dependent inhibitionNot quantified in %[17]
Tube FormationDose-dependent inhibitionNot quantified in %[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common in vitro angiogenesis assays.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Angiogenesis Assays cluster_analysis Data Analysis HUVEC_Culture HUVEC Culture Proliferation Proliferation Assay (e.g., MTT, BrdU) HUVEC_Culture->Proliferation Migration Migration Assay (e.g., Wound Healing, Transwell) HUVEC_Culture->Migration Invasion Invasion Assay (e.g., Transwell with Matrigel) HUVEC_Culture->Invasion Tube_Formation Tube Formation Assay (on Matrigel) HUVEC_Culture->Tube_Formation Inhibitor_Prep Inhibitor Preparation (this compound, Sunitinib, Bevacizumab) Inhibitor_Prep->Proliferation Inhibitor_Prep->Migration Inhibitor_Prep->Invasion Inhibitor_Prep->Tube_Formation Stimulation Angiogenic Stimulation (e.g., VEGF, Conditioned Medium) Stimulation->Proliferation Stimulation->Migration Stimulation->Invasion Stimulation->Tube_Formation Quantification Quantitative Analysis (e.g., Cell counting, IC50 calculation, Tube length measurement) Proliferation->Quantification Migration->Quantification Invasion->Quantification Tube_Formation->Quantification Mechanism Mechanistic Studies (e.g., Western Blot for p-AKT) Quantification->Mechanism

Caption: General workflow for in vitro angiogenesis assays.

HUVEC Tube Formation Assay
  • Preparation: Thaw basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Harvest HUVECs and resuspend them in a basal medium containing the test inhibitor (this compound, Sunitinib, or Bevacizumab) at various concentrations and a pro-angiogenic stimulus (e.g., VEGF).

  • Incubation: Seed the HUVEC suspension onto the solidified Matrigel. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Analysis: Visualize and photograph the formation of capillary-like structures (tubes) using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Cell Migration Assay (Wound Healing)
  • Monolayer Formation: Seed HUVECs in a 6-well or 24-well plate and grow them to full confluence.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add a medium containing the test inhibitor and a pro-angiogenic stimulus.

  • Image Acquisition: Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours).

  • Analysis: Measure the width of the wound at different points for each time point. The rate of cell migration is determined by the closure of the wound over time.

Cell Invasion Assay (Transwell)
  • Chamber Preparation: Use a Transwell insert with a porous membrane (e.g., 8 µm pores) coated with a layer of basement membrane extract (Matrigel) to simulate the extracellular matrix.

  • Cell Seeding: Seed HUVECs in the upper chamber of the Transwell insert in a serum-free medium containing the test inhibitor.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., VEGF) to the lower chamber.

  • Incubation: Incubate the plate for 12-24 hours to allow for cell invasion through the Matrigel and the porous membrane.

  • Analysis: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells in several microscopic fields to quantify cell invasion.

Summary and Conclusion

This guide provides a comparative overview of the natural angiogenesis inhibitor this compound and the synthetic inhibitors Sunitinib and Bevacizumab.

  • This compound presents a distinct mechanism of action by targeting the intracellular AKT signaling pathway. The available data indicates its potential as an anti-angiogenic agent, though more extensive quantitative studies are needed to establish its potency relative to synthetic counterparts.

  • Sunitinib is a potent, multi-targeted inhibitor of key receptor tyrosine kinases involved in angiogenesis. Its broad-spectrum activity makes it an effective anti-angiogenic and anti-tumor agent.

  • Bevacizumab offers a highly specific, extracellular mechanism of action by neutralizing VEGF-A. This specificity can minimize off-target effects but may be circumvented by tumors that utilize alternative pro-angiogenic pathways.

The choice of an angiogenesis inhibitor for research or therapeutic development will depend on the specific context, including the tumor type, the desire for a targeted versus a multi-targeted approach, and the potential for combination therapies. The experimental protocols and data presented here serve as a foundational resource for researchers in the field of angiogenesis and cancer drug development. Further head-to-head studies are warranted to provide a more direct and definitive comparison of the efficacy of these promising natural and synthetic inhibitors.

References

Validating Murrangatin's Anti-Angiogenic Effect In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-angiogenic effects of Murrangatin with the established therapeutic agent, Bevacizumab. The following sections present supporting in vivo experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.

Comparative Analysis of Anti-Angiogenic Activity

The anti-angiogenic potential of this compound was evaluated in vivo using a transgenic zebrafish model (Tg(fli1:EGFP)), which allows for the direct visualization of blood vessel development. The primary endpoint for this analysis was the inhibition of subintestinal vessel (SIV) formation. For a robust comparison, the effects of this compound are presented alongside data for Bevacizumab, a well-established anti-angiogenic drug, tested in a similar zebrafish model.

Table 1: Quantitative Comparison of this compound and Bevacizumab on Zebrafish Subintestinal Vessel (SIV) Formation

CompoundConcentrationEndpointResult% Inhibition (relative to control)
This compound 10 µMSIV Length (µm)Mean ± SEMSignificant reduction
50 µMSIV Length (µm)Mean ± SEMStronger reduction
100 µMSIV Length (µm)Mean ± SEMComplete inhibition[1]
Bevacizumab 1 mg/mLSIV AreaSignificant decreaseNot specified
2 mg/mLSIV AreaMore significant decrease[2][3]Not specified
1 mg/mLNumber of SIVsSignificant decreaseNot specified
2 mg/mLNumber of SIVsMore significant decrease[2][3]Not specified
Control (DMSO) 0.1%SIV Length (µm)Baseline0%
Control (PBS) -SIV Area/NumberBaseline0%

Note: Direct percentage comparison is challenging due to different endpoints (length vs. area/number) and reporting metrics in the source studies. However, both compounds demonstrate a clear dose-dependent inhibitory effect on SIV formation.

Experimental Protocols

A detailed methodology is crucial for the replication and validation of experimental findings. The following protocol outlines the key steps for the in vivo zebrafish angiogenesis assay used to evaluate the anti-angiogenic properties of this compound and Bevacizumab.

In Vivo Zebrafish Subintestinal Vessel (SIV) Angiogenesis Assay

Objective: To quantitatively assess the inhibitory effect of a test compound on the formation of subintestinal vessels in zebrafish embryos.

Materials:

  • Transgenic zebrafish line Tg(fli1:EGFP)y1, which expresses green fluorescent protein in endothelial cells.[4]

  • E3 embryo medium.

  • Pronase.

  • 1-phenyl-2-thiourea (PTU) solution to prevent pigmentation.

  • Test compounds (this compound, Bevacizumab) and vehicle controls (DMSO, PBS).

  • Multi-well plates.

  • Stereomicroscope with fluorescence imaging capabilities.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Embryo Collection and Preparation:

    • Collect freshly fertilized eggs from adult Tg(fli1:EGFP)y1 zebrafish.

    • Dechorionate the embryos using a brief treatment with pronase.

    • Incubate the embryos at 28.5°C in E3 embryo medium.

    • At 24 hours post-fertilization (hpf), add 0.003% PTU to the E3 medium to inhibit pigment formation, ensuring clear visualization of the vasculature.[5]

  • Compound Administration:

    • At 48 hpf, select healthy and normally developing embryos.

    • Prepare different concentrations of the test compounds (e.g., this compound at 10, 50, and 100 µM; Bevacizumab at 1 and 2 mg/mL) and the corresponding vehicle controls in E3 medium.

    • Transfer the embryos to the wells of a multi-well plate and replace the medium with the respective treatment solutions.

  • Incubation:

    • Incubate the treated embryos for 24 hours at 28.5°C.

  • Imaging and Quantification:

    • At 72 hpf, anesthetize the embryos.

    • Mount the embryos laterally on a microscope slide.

    • Capture fluorescent images of the subintestinal vein (SIV) plexus using a stereomicroscope.

    • Quantify the anti-angiogenic effect by measuring parameters such as the total length of the SIVs, the area of the SIV plexus, or the number of vessel branches using image analysis software.[1][2][3]

  • Data Analysis:

    • Compare the measurements from the compound-treated groups with the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.

Visualizing the Mechanisms of Action

To understand the molecular basis of the anti-angiogenic effects, it is essential to visualize the signaling pathways targeted by each compound. This compound has been shown to inhibit the AKT signaling pathway, while Bevacizumab targets the Vascular Endothelial Growth Factor (VEGF) pathway.

experimental_workflow cluster_prep Embryo Preparation cluster_treatment Treatment cluster_analysis Analysis egg_collection Collect Tg(fli1:EGFP) Embryos dechorionation Dechorionate egg_collection->dechorionation incubation_24hpf Incubate to 24 hpf dechorionation->incubation_24hpf ptu_treatment Add PTU incubation_24hpf->ptu_treatment incubation_48hpf Incubate to 48 hpf ptu_treatment->incubation_48hpf compound_admin Administer Compounds (this compound / Bevacizumab) incubation_48hpf->compound_admin incubation_24h Incubate for 24h compound_admin->incubation_24h imaging Image SIV Plexus at 72 hpf incubation_24h->imaging quantification Quantify Vessel Growth (Length, Area, Number) imaging->quantification data_analysis Statistical Analysis quantification->data_analysis AKT_signaling_pathway cluster_this compound This compound's Point of Intervention cluster_pathway AKT Signaling Pathway in Angiogenesis This compound This compound akt AKT This compound->akt Inhibits Phosphorylation growth_factors Growth Factors (e.g., VEGF) receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Converts PIP2 to PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 pdk1->akt Phosphorylates mtor mTOR akt->mtor downstream Downstream Effectors (e.g., eNOS, Bad, GSK3β) akt->downstream angiogenesis Angiogenesis (Cell Survival, Proliferation, Migration) mtor->angiogenesis downstream->angiogenesis VEGFR_signaling_pathway cluster_bevacizumab Bevacizumab's Point of Intervention cluster_pathway VEGF Signaling Pathway in Angiogenesis bevacizumab Bevacizumab vegf VEGF-A bevacizumab->vegf Sequesters VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 Binds to plc PLCγ vegfr2->plc pi3k_path PI3K/AKT Pathway vegfr2->pi3k_path ras_path Ras/MAPK Pathway vegfr2->ras_path migration Cell Migration plc->migration survival Cell Survival pi3k_path->survival proliferation Cell Proliferation ras_path->proliferation angiogenesis Angiogenesis proliferation->angiogenesis survival->angiogenesis migration->angiogenesis

References

A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Murrangatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Murrangatin, a naturally occurring coumarin. The selection of an appropriate analytical method is critical for accurate quantification in various stages of research and drug development, from phytochemical analysis to pharmacokinetic studies. This document outlines the experimental protocols, presents a comparative analysis of method performance, and offers guidance on selecting the most suitable technique based on specific analytical requirements.

Introduction to Cross-Validation

Cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results when two different methods are used to measure the same analyte.[1][2] The objective is to demonstrate that both methods are suitable for their intended purpose and provide comparable results.[3] This process is essential when transferring methods between laboratories or when comparing data from different analytical techniques, such as HPLC and LC-MS.[4][5] The cross-validation process typically evaluates key parameters including accuracy, precision, selectivity, sensitivity, and linearity.[2]

Experimental Protocols

The following protocols are representative methodologies for the quantification of this compound using HPLC-UV and LC-MS.

Sample Preparation

A generic solid-liquid extraction method suitable for the extraction of coumarins like this compound from a plant matrix is described below. The stability of the analyte during extraction is crucial for accurate quantification.[6][7][8][9][10]

  • Extraction: 1 gram of powdered plant material is extracted with 20 mL of methanol using sonication for 30 minutes.

  • Centrifugation: The mixture is centrifuged at 4000 rpm for 15 minutes.

  • Filtration: The supernatant is collected and filtered through a 0.45 µm syringe filter prior to injection.

HPLC-UV Method

This method is adapted from established protocols for the analysis of coumarin compounds.[11][12]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 20 µL.

  • Quantification: Based on the peak area of a calibration curve prepared from a pure this compound standard.

LC-MS Method

This method offers higher sensitivity and selectivity, which is often required for complex matrices or low concentration samples.[13][14][15][16]

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[2][17]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. The specific precursor and product ions for this compound would be determined via infusion experiments.

  • Quantification: Based on the peak area of a calibration curve prepared from a pure this compound standard.

Data Presentation: Comparative Performance

The following table summarizes the expected performance characteristics of the HPLC-UV and LC-MS methods for the quantification of this compound. These values are based on typical performance for similar coumarin compounds.

Parameter HPLC-UV LC-MS Reference
Linearity (r²) > 0.999> 0.999[11][15]
Accuracy (% Recovery) 95 - 105%98 - 102%[18][19]
Precision (% RSD) < 5%< 3%[18][19]
Limit of Detection (LOD) ~10 ng/mL~0.1 ng/mL[15][18]
Limit of Quantification (LOQ) ~30 ng/mL~0.3 ng/mL[15][18]
Selectivity ModerateHigh[16]
Cost LowerHigher[12]
Complexity LowerHigher[12]

Mandatory Visualization

The following diagrams illustrate the cross-validation workflow and a logical comparison of the two analytical methods.

cluster_0 Cross-Validation Workflow A Define Analytical Requirement (e.g., quantify this compound) B Develop & Validate HPLC Method A->B C Develop & Validate LC-MS Method A->C D Prepare Standard & QC Samples B->D C->D E Analyze Samples by Both Methods D->E F Compare Results (Accuracy, Precision) E->F G Statistical Analysis (e.g., Bland-Altman plot) F->G H Acceptance Criteria Met? G->H I Methods are Cross-Validated H->I Yes J Investigate Discrepancies H->J No J->B J->C

Workflow for the cross-validation of HPLC and LC-MS methods.

cluster_1 Method Comparison: HPLC vs. LC-MS for this compound cluster_hplc HPLC-UV cluster_lcms LC-MS Start Analytical Need HPLC_Adv Advantages: - Lower Cost - Simpler Operation - Robust for High Concentrations Start->HPLC_Adv LCMS_Adv Advantages: - High Sensitivity & Selectivity - Suitable for Complex Matrices - Structural Information Start->LCMS_Adv HPLC_Dis Disadvantages: - Lower Sensitivity - Potential for Matrix Interference HPLC_Adv->HPLC_Dis Decision Select Appropriate Method HPLC_Dis->Decision LCMS_Dis Disadvantages: - Higher Cost - More Complex Operation - Potential for Matrix Suppression LCMS_Adv->LCMS_Dis LCMS_Dis->Decision

References

Murrangatin as a Reference Standard: A Comparative Guide for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of phytochemical analysis, the use of well-characterized reference standards is paramount for accurate quantification and reliable identification of bioactive compounds. This guide provides a comparative overview of Murrangatin, a naturally occurring coumarin, as a potential reference standard. Its performance is evaluated alongside other commonly used coumarin standards, Scopoletin and Osthole, with supporting data from published studies.

Physicochemical Properties of Selected Coumarin Reference Standards

A fundamental aspect of a reference standard is its well-defined chemical and physical identity. The table below summarizes the key physicochemical properties of this compound, Scopoletin, and Osthole.

PropertyThis compoundScopoletinOsthole
Molecular Formula C₁₅H₁₆O₅[1]C₁₀H₈O₄C₁₅H₁₆O₃[2]
Molecular Weight 276.28 g/mol [1]192.17 g/mol 244.29 g/mol
CAS Number 37126-91-3[1]92-61-5[3]484-12-8
Appearance -Crystalline solidCrystalline solid[4]
Melting Point -203-205 °C83-84 °C
Solubility -Soluble in water, acetic acid, or a mixture of benzene and methanol[3].Soluble in ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers[4].
Purity >98% (Information from suppliers, not certified)[5]>98% (HPLC)[3], Certified Reference Material available[6]≥98%[4], ≥95% (HPLC)

Performance Comparison in High-Performance Liquid Chromatography (HPLC)

The performance of a reference standard is critically evaluated through the validation of analytical methods. While no specific HPLC method validation data for this compound as a reference standard is readily available in the public domain, extensive data exists for Scopoletin and Osthole. The following table summarizes key validation parameters from published studies, offering a benchmark for the expected performance of a coumarin reference standard.

Validation ParameterScopoletinOsthole
Linearity (Concentration Range) 0.05-10.0 μg/mL0.1–50 µg/mL
Correlation Coefficient (r²) ≥0.998Not explicitly stated, but linear quantitative calibration plots were obtained.
Accuracy (% Recovery) 99.10% to 100.1%97.12% (RSD: 1.17%)
Precision (RSD%) Intra-day & Inter-day < 4.33%Intra-day: 0.87–1.91%, Inter-day: 1.03–2.43%
Limit of Detection (LOD) 5 ppm-
Limit of Quantification (LOQ) 7.5 ppm-

Note: The absence of published validation data for this compound highlights a significant gap in its characterization as a reliable reference standard. Researchers considering its use should perform a thorough in-house validation.

Experimental Protocols

A standardized and validated experimental protocol is crucial for reproducible phytochemical analysis. Below is a general High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of coumarins, based on established protocols for Scopoletin and Osthole.

Sample Preparation
  • Extraction: Extract the plant material with a suitable solvent (e.g., methanol, ethanol, or a hydroalcoholic mixture) using techniques such as sonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.

HPLC Instrumentation and Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for coumarin separation.

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (often with a small percentage of formic or acetic acid to improve peak shape).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 25°C.

  • Detection Wavelength: Coumarins exhibit strong UV absorbance. A wavelength of around 320-340 nm is often suitable for their detection.

  • Injection Volume: 10-20 µL.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Phytochemical Analysis Workflow

The following diagram illustrates a typical workflow for the analysis of phytochemicals from plant materials, where a reference standard like this compound would be utilized in the quantification step.

Phytochemical_Analysis_Workflow A Plant Material Collection & Preparation B Extraction A->B C Filtration & Concentration B->C D Qualitative Analysis (e.g., TLC, LC-MS) C->D E Quantitative Analysis (e.g., HPLC, GC-MS) C->E G Data Analysis & Interpretation D->G E->G F Reference Standard (e.g., this compound) F->E

Caption: General workflow for phytochemical analysis.

Hypothetical Signaling Pathway Involving Coumarins

Coumarins are known to exhibit a wide range of biological activities. The diagram below represents a hypothetical signaling pathway that could be modulated by a coumarin compound, leading to a physiological response.

Coumarin_Signaling_Pathway Coumarin Coumarin (e.g., this compound) Receptor Cell Surface Receptor Coumarin->Receptor SecondMessenger Second Messenger Cascade Receptor->SecondMessenger Kinase Protein Kinase Activation SecondMessenger->Kinase TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Response Physiological Response GeneExpression->Response

Caption: Hypothetical signaling pathway for coumarins.

References

Evaluating Murrangatin's Chondroprotective Potential: A Comparative Guide to Established In Vivo Models and Alternative Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective disease-modifying osteoarthritis drugs (DMOADs) is a critical area of research. This guide provides a comparative framework for evaluating the in vivo chondroprotective effects of a novel compound, Murrangatin, against several well-documented alternatives. By understanding the experimental validation and mechanisms of action of existing natural compounds, researchers can better position and assess the therapeutic potential of new candidates.

Comparative Analysis of Chondroprotective Agents

The following tables summarize the in vivo efficacy of various natural compounds with demonstrated chondroprotective properties. These data provide a benchmark against which this compound's performance can be objectively measured.

Table 1: In Vivo Efficacy on Cartilage Degeneration and Pain
CompoundAnimal ModelDosageDurationKey Outcomes
Curcumin Rat, Monosodium Iodoacetate (MIA)-induced OA[1]100 & 200 mg/kg4 weeksSignificant reduction in knee joint diameter; improved joint architecture[1].
Rat, surgically-induced OA[2]50 & 100 mg/kg12 weeksSignificantly lower OARSI and Mankin scores, indicating reduced cartilage damage[2].
Boswellia serrata Rat, MIA-induced OA[3][4][5]100 & 200 mg/kg35 daysSignificantly inhibited the severity of osteoarthritis[3][5].
Rat, MIA-induced OA[6]50, 75, & 100 mg/kg BWNot SpecifiedSignificantly mitigated knee joint swelling and cartilage destruction[6].
Withania somnifera Rat, Collagen-induced arthritis (CIA)[7][8]300 mg/kg (WSAq300)Not SpecifiedDecreased inflammation and edema of paw and ankle[8].
Rat, CIA[7][9]600 mg/kg45 daysSignificant decline in paw thickness from day 30 to day 45[7][9].
Gynostemma pentaphyllum Mouse, Destabilization of the Medial Meniscus (DMM)Not Specified8 weeksMaintained intact cartilage with an OARSI score of 5 ± 0.28 at 200 mg/kg, compared to the DMM group's score of 14 ± 0.57[10].
Daphnetin Rabbit, OA model[11]Three different doses4 or 8 weeksProtective effect against IL-1β induced chondrocyte damage[11].
Prolyl-hydroxyproline Mouse, Phosphorus-induced cartilage degradation[12]Not SpecifiedNot SpecifiedInhibited the loss of chondrocytes and thinning of the articular cartilage layer[12].
Table 2: Effects on Inflammatory and Catabolic Markers
CompoundAnimal ModelKey Markers Modulated
Curcumin Rat, surgically-induced OA[2]Significant reduction in IL-1, TNF-α, and IL-6 levels in articular fluid[2].
Boswellia serrata Rat, MIA-induced OA[3][5]Reduced production of pro-inflammatory factors like NF-κB, COX-2, TNF-α, and IL-6[3][5].
Rat, MIA-induced OA[6]Reduced serum levels of nitric oxide, prostaglandin E2, leukotriene B4, IL-6, and TNF-α. Decreased mRNA expression of iNOS, COX-2, 5-lipoxygenase, IL-6, TNF-α, MMP-3, and MMP-13[6].
Withania somnifera Rat, CIA[8]Significant reduction in TNF-α and IL-1β; significant increase in IL-10[8].
Daphnetin Rabbit, OA model[11]Inhibited the expression of IL-6, IL-12, MMP-3, MMP-9, and MMP-13, and stimulated the production of IL-10[11].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of chondroprotective studies. Below are standardized protocols for common in vivo osteoarthritis models.

Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model in Rats

This model is characterized by its rapid induction of cartilage degradation and inflammation, mimicking aspects of human osteoarthritis.

  • Animal Model: Male Sprague-Dawley or Wistar rats (180-220 g).

  • Induction: A single intra-articular injection of monosodium iodoacetate (MIA) into the knee joint. The dosage can be titrated to induce varying degrees of OA severity[13][14]. A common dose is 4 mg of MIA in a 50 μL volume[15].

  • Treatment: Administration of the test compound (e.g., this compound) or vehicle can begin post-MIA injection and continue for a specified duration (e.g., 4-8 weeks).

  • Outcome Assessment:

    • Pain and Function: Assessed using methods like the von Frey test for mechanical allodynia and incapacitance testing to measure weight-bearing distribution[13].

    • Histopathology: Knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O-Fast Green to visualize cartilage proteoglycan content. Cartilage degradation is scored using the Osteoarthritis Research Society International (OARSI) grading system[16].

    • Biochemical Markers: Synovial fluid and serum are collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and cartilage degradation markers (e.g., MMPs, COMP) via ELISA or other immunoassays[6].

Destabilization of the Medial Meniscus (DMM) Model in Mice

This surgical model induces a more slowly progressing osteoarthritis that closely resembles post-traumatic OA in humans.

  • Animal Model: C57BL/6 mice are commonly used.

  • Surgical Procedure: Under anesthesia, a small incision is made to expose the right knee joint. The medial meniscotibial ligament (MMTL) is transected, leading to destabilization of the medial meniscus[17][18][19]. Sham-operated animals undergo the same surgical procedure without MMTL transection.

  • Treatment: The test compound or vehicle is administered for a defined period (e.g., 8-12 weeks) following surgery.

  • Outcome Assessment:

    • Histopathology: Similar to the MIA model, knee joints are processed for histological analysis and graded using the OARSI scoring system to assess cartilage structure, cell populations, and proteoglycan loss[10][16].

    • Pain Assessment: Mechanical sensitivity can be measured using von Frey filaments[10].

    • Micro-CT Analysis: Micro-computed tomography can be used to evaluate changes in subchondral bone architecture and osteophyte formation.

Signaling Pathways and Experimental Workflow

Understanding the molecular mechanisms underlying chondroprotection is essential for targeted drug development. The following diagrams illustrate key signaling pathways implicated in osteoarthritis and a general experimental workflow for in vivo studies.

experimental_workflow cluster_setup Experimental Setup cluster_induction OA Induction cluster_treatment Treatment cluster_assessment Outcome Assessment animal_model Animal Selection (e.g., Rats, Mice) acclimatization Acclimatization (1 week) animal_model->acclimatization grouping Random Grouping (Control, OA, Treatment) acclimatization->grouping induction Induction of OA (e.g., MIA injection, DMM surgery) grouping->induction treatment Compound Administration (e.g., Oral gavage, Intra-articular injection) induction->treatment pain_assessment Behavioral/Pain Assessment treatment->pain_assessment imaging Imaging (X-ray, Micro-CT) treatment->imaging histopathology Histopathological Analysis (Safranin O, OARSI scoring) treatment->histopathology biochemical Biochemical Analysis (ELISA for cytokines, MMPs) treatment->biochemical

General experimental workflow for in vivo OA studies.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) receptor Receptor cytokines->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nfkb_n NF-κB (p65/p50) nfkb->nfkb_n Translocation This compound This compound / Alternatives This compound->ikk Inhibits gene Target Gene Expression nfkb_n->gene catabolic Catabolic Enzymes (MMPs, ADAMTSs) gene->catabolic inflammatory Inflammatory Mediators (COX-2, iNOS) gene->inflammatory Cartilage Degradation Cartilage Degradation catabolic->Cartilage Degradation Inflammation & Pain Inflammation & Pain inflammatory->Inflammation & Pain mapk_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Stress / Cytokines (IL-1β) mapkkk MAPKKK (e.g., TAK1) stimuli->mapkkk mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk mapk MAPK (p38, JNK, ERK) mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription_factors Activates This compound This compound / Alternatives This compound->mapk Inhibits gene_expression Gene Expression transcription_factors->gene_expression mmp MMPs gene_expression->mmp inflammatory_cytokines Inflammatory Cytokines gene_expression->inflammatory_cytokines Cartilage Degradation Cartilage Degradation mmp->Cartilage Degradation Inflammation Inflammation inflammatory_cytokines->Inflammation

References

A Comparative Guide: Murrangatin's Anti-Angiogenic Activity vs. the Antibacterial Mechanisms of Known Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While the quest for novel antibacterial agents is a cornerstone of drug discovery, a comprehensive analysis of the natural compound Murrangatin reveals its significant therapeutic potential lies in a different domain: the inhibition of angiogenesis, the formation of new blood vessels, a critical process in cancer progression. This guide provides a comparative overview of the known molecular mechanism of this compound against those of well-established antibiotics, highlighting its distinct mode of action for researchers, scientists, and drug development professionals.

It is crucial to note that, to date, there is no available scientific literature or experimental data on the antibacterial spectrum of this compound. The focus of current research has been on its anti-cancer and anti-angiogenic properties.[1][2][3] This guide, therefore, contrasts the established anti-angiogenic mechanism of this compound with the antibacterial mechanisms of classic antibiotics to provide a clear distinction of their respective therapeutic targets and pathways.

Section 1: Comparative Analysis of Molecular Mechanisms

This section details the distinct mechanisms of action of this compound and three widely used antibiotics: Penicillin, Tetracycline, and Ciprofloxacin.

This compound: An Inhibitor of Angiogenesis via AKT Signaling

This compound, a natural product, has been shown to potently inhibit angiogenesis.[1][2][3] Its mechanism of action is centered on the inhibition of the AKT signaling pathway, a critical regulator of cell survival, proliferation, and angiogenesis.[1][2][3] Specifically, this compound has been observed to decrease the phosphorylation of AKT at Ser473, thereby disrupting the downstream signaling cascade that promotes the formation of new blood vessels.[1][3] This anti-angiogenic activity has been demonstrated in both in vitro models using Human Umbilical Vein Endothelial Cells (HUVECs) and in vivo with zebrafish embryos.[1][2][3]

Penicillin: An Inhibitor of Bacterial Cell Wall Synthesis

Penicillin, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] It specifically targets penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a key structural component of the cell wall.[4][5] By inactivating these enzymes, Penicillin prevents the formation of a stable cell wall, leading to cell lysis and bacterial death.[4][5]

Tetracycline: An Inhibitor of Bacterial Protein Synthesis

Tetracycline is a broad-spectrum bacteriostatic antibiotic that functions by inhibiting protein synthesis in bacteria.[6][7][8][9][10] It binds to the 30S ribosomal subunit, a crucial component of the bacterial ribosome.[6][7][8][9][10] This binding event physically blocks the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby preventing the addition of amino acids to the growing polypeptide chain and halting protein synthesis.[6][7][8][9][10]

Ciprofloxacin: An Inhibitor of Bacterial DNA Replication

Ciprofloxacin, a fluoroquinolone antibiotic, targets the process of bacterial DNA replication.[11][12][13][14] Its primary targets are two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11][12][13][14] DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for DNA replication and transcription. Topoisomerase IV is involved in the separation of replicated chromosomes. Ciprofloxacin inhibits these enzymes, leading to breaks in the bacterial DNA and ultimately cell death.[11][12][13]

Section 2: Data Presentation

The following table summarizes the key differences in the mechanisms of action between this compound and the selected antibiotics.

CompoundPrimary TargetMolecular MechanismEffect on Target Organism
This compound AKT Signaling PathwayInhibits phosphorylation of AKT at Ser473, disrupting the downstream signaling cascade.Anti-angiogenic (inhibits new blood vessel formation).
Penicillin Penicillin-Binding Proteins (PBPs)Inhibits the cross-linking of peptidoglycan in the bacterial cell wall.Bactericidal (cell lysis).
Tetracycline 30S Ribosomal SubunitBlocks the binding of aminoacyl-tRNA to the ribosomal A-site, inhibiting protein synthesis.Bacteriostatic (inhibits growth and replication).
Ciprofloxacin DNA Gyrase and Topoisomerase IVInhibits the supercoiling and decatenation of bacterial DNA, leading to DNA damage.Bactericidal (DNA damage and cell death).

Section 3: Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanisms of action described above.

This compound: Anti-Angiogenesis and AKT Inhibition Assays
  • Tube Formation Assay: HUVECs are seeded on a basement membrane matrix and treated with various concentrations of this compound. The formation of capillary-like structures (tubes) is observed and quantified to assess the inhibitory effect on angiogenesis.[1][15]

  • Wound-Healing and Transwell Invasion Assays: The effect of this compound on the migration and invasion of HUVECs is measured. In the wound-healing assay, a "scratch" is made in a confluent monolayer of cells, and the rate of cell migration to close the gap is monitored in the presence of this compound.[1][2] The transwell invasion assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant, with and without the compound.[1]

  • Western Blotting for AKT Phosphorylation: HUVECs are treated with this compound, and cell lysates are prepared. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated AKT (Ser473) and total AKT. The relative levels of phosphorylated AKT are then quantified to determine the inhibitory effect of this compound on the AKT signaling pathway.[16][17][18]

Penicillin: Cell Wall Synthesis Inhibition Assay
  • Incorporation of Radiolabeled Peptidoglycan Precursors: This assay measures the effect of Penicillin on the synthesis of new cell wall material. Bacteria are incubated with a radiolabeled precursor of peptidoglycan, such as N-acetylglucosamine or diaminopimelic acid. The amount of radioactivity incorporated into the insoluble cell wall fraction is measured in the presence and absence of Penicillin. A decrease in incorporation indicates inhibition of cell wall synthesis.[19]

Tetracycline: Ribosome Binding Assay
  • Filter-Binding Assay: This method quantifies the binding of radiolabeled Tetracycline to isolated bacterial ribosomes. A mixture of ribosomes and radiolabeled Tetracycline is passed through a nitrocellulose filter. Ribosomes and any bound Tetracycline are retained on the filter, while unbound Tetracycline passes through. The amount of radioactivity on the filter is then measured to determine the extent of binding.[7][8]

  • Photo-affinity Labeling: A photoreactive derivative of Tetracycline is incubated with ribosomes and then exposed to UV light. This causes the derivative to form a covalent bond with nearby ribosomal components. The labeled ribosomal proteins or RNA can then be identified to map the binding site of Tetracycline.[7]

Ciprofloxacin: DNA Gyrase Inhibition Assay
  • In Vitro DNA Supercoiling Assay: This assay directly measures the enzymatic activity of purified DNA gyrase. Relaxed plasmid DNA is incubated with DNA gyrase in the presence of ATP, which results in the introduction of negative supercoils. The different forms of DNA (relaxed, supercoiled) can be separated by agarose gel electrophoresis. The inhibition of DNA gyrase by Ciprofloxacin is observed as a decrease in the amount of supercoiled DNA.[11][12][13][14]

Section 4: Mandatory Visualizations

The following diagrams illustrate the signaling pathways and mechanisms of action discussed.

Murrangatin_Mechanism cluster_cell Endothelial Cell Growth_Factors Growth Factors (e.g., VEGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT_inactive AKT (inactive) PDK1->AKT_inactive phosphorylates AKT_active p-AKT (Ser473) (active) AKT_inactive->AKT_active phosphorylation Downstream_Effectors Downstream Effectors AKT_active->Downstream_Effectors activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream_Effectors->Angiogenesis promotes This compound This compound This compound->AKT_active inhibits

Caption: Mechanism of this compound's anti-angiogenic action.

Penicillin_Mechanism cluster_bacteria Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors PBP Penicillin-Binding Protein (PBP) Peptidoglycan_Precursors->PBP Cell_Wall_Synthesis Cell Wall Cross-linking PBP->Cell_Wall_Synthesis Cell_Lysis Cell Lysis PBP->Cell_Lysis Stable_Cell_Wall Stable Cell Wall Cell_Wall_Synthesis->Stable_Cell_Wall Penicillin Penicillin Penicillin->PBP inhibits

Caption: Mechanism of Penicillin's antibacterial action.

Tetracycline_Mechanism cluster_ribosome Bacterial Ribosome mRNA mRNA Ribosome 70S Ribosome mRNA->Ribosome 30S_Subunit 30S Subunit A_Site A-site Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis tRNA aminoacyl-tRNA tRNA->A_Site binds Tetracycline Tetracycline Tetracycline->A_Site blocks

Caption: Mechanism of Tetracycline's antibacterial action.

Ciprofloxacin_Mechanism cluster_dna Bacterial DNA Replication Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase Bacterial_DNA->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Bacterial_DNA->Topoisomerase_IV Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling DNA_Damage DNA Damage & Cell Death DNA_Gyrase->DNA_Damage Replication DNA Replication Topoisomerase_IV->Replication Topoisomerase_IV->DNA_Damage Supercoiling->Replication Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase inhibits Ciprofloxacin->Topoisomerase_IV inhibits

Caption: Mechanism of Ciprofloxacin's antibacterial action.

References

Murrangatin's Inhibitory Effect on AKT Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the inhibitory effect of Murrangatin on AKT phosphorylation, a critical process in cell signaling pathways frequently dysregulated in diseases like cancer. While quantitative potency data for this compound is not yet publicly available, this document summarizes the existing experimental evidence and places it in the context of other well-characterized AKT inhibitors. Detailed experimental protocols for assessing AKT phosphorylation are also provided to support further research in this area.

This compound and the AKT Signaling Pathway

This compound, a natural product, has demonstrated potential as an inhibitor of angiogenesis, a key process in tumor growth and metastasis.[1][2] Studies have shown that this compound can suppress the growth of subintestinal vessels in zebrafish embryos and inhibit various angiogenic phenotypes in human umbilical vein endothelial cells (HUVECs) induced by tumor cell-conditioned media.[1][2] A key mechanism underlying these anti-angiogenic effects is the inhibition of the AKT signaling pathway.[1][2]

The AKT serine/threonine kinase is a central node in signal transduction pathways that regulate cell survival, proliferation, growth, and metabolism. Its activation is a multi-step process often initiated by growth factors, leading to the phosphorylation of AKT at two key residues: Threonine 308 (T308) and Serine 473 (S473). Activated, phosphorylated AKT (p-AKT) then phosphorylates a multitude of downstream substrates, promoting cellular processes that can contribute to tumorigenesis.

Experimental evidence has shown that this compound significantly attenuates the phosphorylation of AKT at the Serine 473 site in HUVECs.[2] This inhibitory action on a crucial activation site suggests that this compound interferes with the upstream signaling cascade that leads to AKT activation.

Comparative Analysis of AKT Inhibitors

While a specific half-maximal inhibitory concentration (IC50) for this compound's effect on AKT phosphorylation has not been reported in the reviewed literature, its qualitative inhibitory action can be understood in the context of other known AKT inhibitors. These inhibitors are broadly classified based on their mechanism of action, such as ATP-competitive and allosteric inhibitors. The following table provides a comparative overview of several AKT inhibitors, including their targets, mechanisms of action, and reported potencies. This allows for a contextual understanding of where this compound's activity might fit within the landscape of AKT-targeting compounds.

InhibitorTarget(s)Mechanism of ActionIC50 (p-AKT)Clinical Development Stage
This compound p-AKT (Ser473)Not fully elucidatedNot AvailablePreclinical
Ipatasertib (GDC-0068) Pan-AKTATP-competitive~5 nM (cell-based)Phase III clinical trials
Capivasertib (AZD5363) Pan-AKTATP-competitive~10 nM (enzymatic)Phase III clinical trials
MK-2206 Allosteric inhibitor of AKT1/2Allosteric~5-12 nM (cell-based)Clinical trials
Perifosine PH domain of AKTPrevents membrane localization~4.7 µM (cell-based)Clinical trials (terminated for some indications)
A-443654 AKT1ATP-competitive160 pM (enzymatic)Preclinical

Experimental Protocols

To facilitate further research and validation of this compound or other potential AKT inhibitors, detailed experimental protocols are essential. The following is a representative protocol for assessing AKT phosphorylation in HUVECs using Western blotting, a standard technique in cell signaling research.

Western Blotting for p-AKT (Ser473) in HUVECs

1. Cell Culture and Treatment:

  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium supplemented with growth factors.

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in a serum-free medium for 4-6 hours prior to treatment.

  • Pre-treat the cells with various concentrations of this compound (or other inhibitors) for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a known AKT activator, such as Vascular Endothelial Growth Factor (VEGF) or tumor cell-conditioned medium, for a short period (e.g., 15-30 minutes).

  • Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells stimulated with the activator alone.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated AKT at Serine 473 (p-AKT S473) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total AKT and a loading control protein like GAPDH or β-actin.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the p-AKT signal to the total AKT signal and the loading control to determine the relative change in AKT phosphorylation upon treatment with the inhibitor.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the AKT signaling pathway, the experimental workflow, and the comparative logic of this compound's validation.

AKT_Signaling_Pathway cluster_activation AKT Activation GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) pAKT p-AKT (Active) Downstream Downstream Targets (Cell Survival, Proliferation, etc.) pAKT->Downstream Activates This compound This compound This compound->mTORC2 Inhibits? This compound->AKT Inhibits Phosphorylation

Caption: Simplified AKT signaling pathway and the inhibitory point of this compound.

Experimental_Workflow start Start: HUVEC Culture treatment Treatment: 1. Vehicle 2. Activator 3. This compound + Activator start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE & Western Blot Transfer lysis->sds_page immunoblot Immunoblotting: - Primary Ab (p-AKT, Total AKT, GAPDH) - Secondary Ab sds_page->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Densitometry & Data Analysis detection->analysis end End: Assess p-AKT Inhibition analysis->end

Caption: Workflow for validating the inhibitory effect on AKT phosphorylation.

Comparison_Logic This compound This compound Qualitative Qualitative Data: - Inhibition of p-AKT (Ser473) - Anti-angiogenic effects This compound->Qualitative Other_Inhibitors Other AKT Inhibitors (e.g., Ipatasertib, MK-2206) Quantitative Quantitative Data: - IC50 values - Ki values - Clinical trial data Other_Inhibitors->Quantitative Comparison Comparative Analysis Qualitative->Comparison Quantitative->Comparison

Caption: Logical framework for comparing this compound with other AKT inhibitors.

References

Murrangatin's Impact on Angiogenesis: A Look into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Murrangatin's performance and supporting experimental data in the context of its structure-activity relationship (SAR). Current research highlights this compound, a natural coumarin, as a promising anti-angiogenic agent with a specific mechanism of action.

This compound has demonstrated significant potential in inhibiting angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. This activity is primarily attributed to its ability to modulate the AKT signaling pathway, a critical regulator of cell proliferation, survival, and migration.[1][2] While comprehensive SAR studies involving a wide range of this compound analogs are not yet publicly available, existing research provides valuable insights into its biological effects and the experimental methods used to determine them.

Biological Activity and Mechanism of Action

Studies have shown that this compound effectively suppresses angiogenesis in both in vivo and in vitro models. In zebrafish embryos, it has been observed to inhibit the growth of subintestinal vessels.[1] Furthermore, in human umbilical vein endothelial cells (HUVECs), this compound was found to inhibit key angiogenic processes induced by tumor cell-conditioned media, including cell proliferation, migration, invasion, and tube formation.[1]

The anti-angiogenic effects of this compound are linked to its specific inhibition of the AKT signaling pathway. Western blot analyses have revealed that this compound significantly decreases the phosphorylation of AKT at the Ser473 site, a key step in its activation.[1] Notably, it does not affect the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK 1/2), indicating a selective mechanism of action.[1][2]

Quantitative Data Summary

As of the latest available research, quantitative data from comprehensive structure-activity relationship studies comparing this compound with a series of its synthetic analogs is not available. The primary focus of published studies has been on the biological activity of the natural product itself. The table below summarizes the qualitative anti-angiogenic effects of this compound as observed in key experiments.

Biological EffectModel SystemObservationReference
Inhibition of AngiogenesisZebrafish EmbryosInhibition of subintestinal vessel growth[1]
Inhibition of Cell ProliferationHUVECsSignificant reduction in proliferation[1]
Inhibition of Cell MigrationHUVECsSignificant reduction in migration[1]
Inhibition of Cell InvasionHUVECsSignificant reduction in invasion[1]
Inhibition of Tube FormationHUVECsSignificant reduction in tube formation[1]
Inhibition of AKT PhosphorylationHUVECsAttenuation of AKT phosphorylation at Ser473[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature that demonstrate the anti-angiogenic activity of this compound.

Zebrafish Anti-Angiogenesis Assay
  • Organism: Transgenic zebrafish (Tg(fli1:EGFP)) embryos, which have fluorescent blood vessels.

  • Procedure:

    • Embryos at 24 hours post-fertilization (hpf) are placed in 24-well plates.

    • The embryos are treated with varying concentrations of this compound. A control group is treated with the vehicle (e.g., DMSO).

    • After a 24-hour incubation period, the growth of the subintestinal vessels (SIVs) is observed and photographed using a fluorescence microscope.

    • The extent of vessel growth inhibition is quantified and compared between the treated and control groups.

HUVEC Proliferation, Migration, Invasion, and Tube Formation Assays
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Conditioned Medium: Medium collected from cultured tumor cells (e.g., A549 lung cancer cells) is used to stimulate angiogenesis in HUVECs.

  • Proliferation Assay (MTT Assay):

    • HUVECs are seeded in 96-well plates and allowed to attach.

    • The cells are then treated with tumor-conditioned medium in the presence or absence of various concentrations of this compound.

    • After a set incubation period (e.g., 24-48 hours), MTT reagent is added to each well.

    • The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability and proliferation.

  • Migration Assay (Wound Healing Assay):

    • HUVECs are grown to confluence in 6-well plates.

    • A scratch is made through the cell monolayer with a pipette tip.

    • The cells are then treated with tumor-conditioned medium with or without this compound.

    • The closure of the scratch is monitored and photographed at different time points to assess cell migration.

  • Invasion Assay (Transwell Assay):

    • The upper chambers of Transwell inserts are coated with Matrigel.

    • HUVECs, pre-treated with or without this compound, are seeded in the upper chambers in serum-free medium.

    • The lower chambers are filled with tumor-conditioned medium as a chemoattractant.

    • After incubation, non-invading cells on the upper surface of the membrane are removed.

    • Invading cells on the lower surface are fixed, stained, and counted.

  • Tube Formation Assay:

    • 96-well plates are coated with Matrigel.

    • HUVECs, in the presence of tumor-conditioned medium with or without this compound, are seeded onto the Matrigel.

    • After incubation, the formation of capillary-like structures (tubes) is observed and photographed.

    • The extent of tube formation is quantified by measuring parameters such as the number of nodes and total tube length.

Western Blot Analysis for AKT Phosphorylation
  • Procedure:

    • HUVECs are treated with tumor-conditioned medium in the presence or absence of this compound for a specified time.

    • The cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT at Ser473) and total AKT.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the relative levels of p-AKT.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow used in its evaluation.

Murrangatin_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Tumor-Derived\nGrowth Factors Tumor-Derived Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Tumor-Derived\nGrowth Factors->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation (Ser473) Angiogenesis Angiogenesis pAKT->Angiogenesis Promotes This compound This compound This compound->AKT Inhibits Phosphorylation

Caption: this compound inhibits angiogenesis by blocking the phosphorylation and activation of AKT.

Experimental_Workflow cluster_invitro In Vitro Zebrafish_Assay Zebrafish Anti-Angiogenesis Assay HUVEC_Culture HUVEC Culture with Tumor-Conditioned Medium Proliferation Proliferation Assay HUVEC_Culture->Proliferation Migration Migration Assay HUVEC_Culture->Migration Invasion Invasion Assay HUVEC_Culture->Invasion Tube_Formation Tube Formation Assay HUVEC_Culture->Tube_Formation Western_Blot Western Blot for p-AKT/AKT

Caption: Experimental workflow for evaluating the anti-angiogenic activity of this compound.

References

A Comparative Guide to Murrangatin Extraction from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the extraction of Murrangatin, a bioactive coumarin with significant therapeutic potential. This compound has been isolated from several plant species, including Murraya omphalocarpa, Polygala paniculata, and Leionema ralstonii.[1] Its notable biological activities include antiplatelet aggregation and anti-angiogenic effects, the latter being mediated through the inhibition of the AKT signaling pathway.[1] This document outlines and contrasts common extraction techniques, presenting experimental protocols and data to inform the selection of the most suitable method for specific research and development needs.

Comparison of this compound Extraction Methods

The choice of extraction method significantly impacts the yield, purity, and cost-effectiveness of isolating this compound. Below is a comparative analysis of conventional and modern extraction techniques. While direct comparative studies on this compound extraction are limited, this table summarizes the expected performance based on the extraction of similar coumarin compounds from plant matrices.

Table 1: Comparison of Extraction Methods for this compound

Method Principle Typical Solvents Relative Yield Relative Purity Extraction Time Solvent Consumption Advantages Disadvantages
Maceration Soaking the plant material in a solvent to dissolve the target compounds.Ethanol, Methanol, ChloroformModerateModerate24 - 72 hoursHighSimple, low cost, suitable for thermolabile compounds.Time-consuming, large solvent volume, potentially lower efficiency.
Soxhlet Extraction Continuous extraction with a cycling solvent, allowing for efficient extraction with a smaller solvent volume.Hexane, Chloroform, Ethyl Acetate, EthanolHighHigh6 - 24 hoursModerateHigh extraction efficiency, requires less solvent than maceration.Requires heating, not suitable for thermolabile compounds, time-consuming.
Ultrasound-Assisted Extraction (UAE) Utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration.Ethanol, MethanolHighHigh30 - 60 minutesLowFast, efficient, reduced solvent and energy consumption.Requires specialized equipment, potential for localized heating.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the extraction solvent, offering high selectivity.Supercritical CO2, often with a co-solvent like Ethanol or MethanolHighVery High1 - 4 hoursLow (CO2 is recycled)High selectivity, no residual organic solvents, environmentally friendly.High initial equipment cost, requires high pressure.

*Relative Yield and Purity are comparative estimates and can vary based on the specific plant source and optimization of extraction parameters.

Experimental Protocols

Detailed methodologies for the extraction of this compound are provided below. These protocols are based on established methods for the isolation of coumarins from plant materials.

Maceration Protocol

Objective: To extract this compound using a simple soaking method.

Materials:

  • Dried and powdered plant material (e.g., leaves of Murraya omphalocarpa)

  • Solvent (e.g., 95% Ethanol)

  • Erlenmeyer flask

  • Shaker

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 100 g of the dried, powdered plant material.

  • Place the powder in a 1 L Erlenmeyer flask.

  • Add 500 mL of 95% Ethanol to the flask.

  • Seal the flask and place it on a shaker at room temperature for 48 hours.

  • After 48 hours, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • The crude extract can then be subjected to chromatographic techniques for the purification of this compound.

Soxhlet Extraction Protocol

Objective: To achieve a high yield of this compound through continuous extraction.

Materials:

  • Dried and powdered plant material

  • Soxhlet apparatus (including a round-bottom flask, extraction chamber, and condenser)

  • Solvent (e.g., n-Hexane or Chloroform)

  • Heating mantle

  • Cellulose thimble

  • Rotary evaporator

Procedure:

  • Place 50 g of the dried, powdered plant material into a cellulose thimble.

  • Place the thimble inside the extraction chamber of the Soxhlet apparatus.

  • Add 250 mL of the chosen solvent to the round-bottom flask.

  • Assemble the Soxhlet apparatus and place the flask on a heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the extraction chamber, immersing the sample.

  • Continue the extraction for 12-18 hours, allowing the solvent to cycle through the sample multiple times.

  • After extraction, cool the apparatus and collect the solvent containing the extracted compounds from the round-bottom flask.

  • Concentrate the extract using a rotary evaporator to obtain the crude this compound extract.

Ultrasound-Assisted Extraction (UAE) Protocol

Objective: To rapidly extract this compound with high efficiency.

Materials:

  • Dried and powdered plant material

  • Solvent (e.g., 70% Ethanol)

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Filter paper

  • Centrifuge (optional)

  • Rotary evaporator

Procedure:

  • Place 20 g of the dried, powdered plant material in a 250 mL beaker.

  • Add 200 mL of 70% Ethanol to the beaker.

  • Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Apply ultrasonic waves at a frequency of 40 kHz and a power of 300 W for 45 minutes at a controlled temperature of 50°C.

  • After sonication, filter the mixture or centrifuge it to separate the solid residue from the liquid extract.

  • Collect the supernatant and concentrate it using a rotary evaporator to yield the crude extract.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.

Experimental Workflow for this compound Extraction

Extraction_Workflow cluster_source Source Material cluster_prep Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing cluster_purification Purification plant_material Plant Material (e.g., Murraya omphalocarpa leaves) drying Drying plant_material->drying grinding Grinding drying->grinding maceration Maceration grinding->maceration soxhlet Soxhlet Extraction grinding->soxhlet uae Ultrasound-Assisted Extraction grinding->uae sfe Supercritical Fluid Extraction grinding->sfe filtration Filtration maceration->filtration soxhlet->filtration uae->filtration sfe->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract chromatography Column Chromatography crude_extract->chromatography hplc HPLC chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: General workflow for the extraction and purification of this compound.

This compound's Inhibition of the AKT Signaling Pathway

AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates pAKT p-AKT (Active) AKT->pAKT Activation Angiogenesis Angiogenesis pAKT->Angiogenesis Promotes This compound This compound This compound->pAKT Inhibits

Caption: this compound inhibits angiogenesis by blocking AKT phosphorylation.

References

Murrangatin's Off-Target Profile in Cell-Based Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of Murrangatin in cell-based models, with a focus on its impact on key signaling pathways. Data is presented to compare this compound's activity with that of other known inhibitors, supported by detailed experimental protocols to aid in the design and interpretation of future studies.

Executive Summary

This compound, a natural product with anti-cancer properties, has been shown to inhibit angiogenesis by selectively modulating the AKT signaling pathway. A key finding is that while this compound significantly attenuates AKT phosphorylation, it does not affect the phosphorylation of ERK1/2, a parallel signaling molecule also involved in angiogenesis. This indicates a degree of specificity and provides a clear distinction in its off-target profile. This guide will delve into the experimental data supporting these observations and compare this compound's activity with established AKT inhibitors.

Data Presentation: this compound vs. Alternative AKT Inhibitors

The following tables summarize the known effects of this compound and compare its activity with that of well-characterized pan-AKT inhibitors. This comparative data is crucial for researchers considering this compound for their studies and provides context for its potential therapeutic applications.

Table 1: Comparative Effects on Key Signaling Pathways

CompoundPrimary Target(s)Effect on AKT Phosphorylation (Ser473)Effect on ERK1/2 Phosphorylation
This compound AKT Signaling PathwayInhibits [1]No significant effect [1][2]
AZD5363 (Capivasertib) Pan-AKT (AKT1/2/3)InhibitsNot its primary target
MK-2206 Allosteric Pan-AKT (AKT1/2/3)InhibitsNot its primary target
Ipatasertib (GDC-0068) ATP-competitive Pan-AKT (AKT1/2/3)InhibitsNot its primary target

Table 2: Comparative Potency in Cell-Based Assays

CompoundAssay TypeCell LineEndpointObserved IC50 / Effective Concentration
This compound Cell Migration (Wound Healing)HUVECsInhibition of cell migrationSignificant inhibition at 10, 50, and 100 µM[1]
AZD5363 (Capivasertib) Kinase ActivityCell-freeInhibition of AKT1/2/33 nM / 8 nM / 8 nM[3][4]
Cell ProliferationVarious Cancer Cell LinesInhibition of proliferation~0.3 to 0.8 µM for inhibition of AKT substrate phosphorylation[4][5]
MK-2206 Kinase ActivityCell-freeInhibition of AKT1/2/38 nM / 12 nM / 65 nM[6]
Cell GrowthAML Cell LinesInhibition of cell growth0.1 - 10 µM[7]
Ipatasertib (GDC-0068) Kinase ActivityCell-freeInhibition of AKT1/2/35 nM / 18 nM / 8 nM
Cell ViabilitySerous Endometrial Cancer Cell LinesReduction in cell viabilityMean IC50 ~0.5 µM[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the effects of this compound and other inhibitors on cell signaling and angiogenesis.

Western Blot for AKT and ERK Phosphorylation

This protocol is used to determine the phosphorylation status of AKT and ERK1/2 in response to treatment with an inhibitor.

  • Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 70-80% confluency. The cells are then treated with varying concentrations of this compound or a comparator compound for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is run in parallel.

  • Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay to ensure equal loading of samples.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated AKT (Ser473), total AKT, phosphorylated ERK1/2, and total ERK1/2.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the effect of the inhibitor.

In Vitro Angiogenesis Assays

These assays assess the ability of a compound to inhibit the formation of new blood vessel-like structures.

1. Endothelial Cell Tube Formation Assay:

  • Plate Coating: A 96-well plate is coated with a basement membrane matrix extract (e.g., Matrigel) and allowed to solidify at 37°C.

  • Cell Seeding: HUVECs are seeded onto the solidified matrix in the presence of various concentrations of the test compound or vehicle control.

  • Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of tube-like structures.

  • Visualization and Quantification: The formation of capillary-like networks is observed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

2. Transwell Migration Assay (Wound Healing Assay):

  • Cell Monolayer: HUVECs are grown to a confluent monolayer in a multi-well plate.

  • "Wound" Creation: A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.

  • Treatment: The cells are then incubated with culture medium containing different concentrations of the test compound or a vehicle control.

  • Image Acquisition: Images of the wound area are captured at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24 hours).

  • Analysis: The rate of cell migration is determined by measuring the closure of the wound area over time using image analysis software. A significant decrease in wound closure in the presence of the compound indicates inhibition of cell migration.[1]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway discussed and a typical experimental workflow.

cluster_0 Upstream Signaling cluster_1 PI3K/AKT Pathway cluster_2 MAPK/ERK Pathway cluster_3 Downstream Effects GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival AKT->CellSurvival Proliferation Proliferation AKT->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Angiogenesis ERK->Proliferation This compound This compound This compound->AKT Inhibits cluster_workflow Experimental Workflow: Assessing Off-Target Effects cluster_assays Angiogenesis Assays cluster_protein Signaling Pathway Analysis A 1. Cell Culture (e.g., HUVECs) B 2. Treatment - this compound (various conc.) - Alternative Inhibitors - Vehicle Control A->B C 3. Cell-Based Assays B->C D 4. Protein Analysis B->D E 5. Data Analysis C->E Assay1 Tube Formation Assay2 Cell Migration D->E Protein1 Western Blot for p-AKT, AKT, p-ERK, ERK

References

Validating the Specificity of Murrangatin's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the biological activity of Murrangatin, a natural coumarin compound, with a focus on validating the specificity of its anti-angiogenic effects. Through objective comparisons with established alternatives and supported by experimental data, this document serves as a resource for researchers investigating novel anti-cancer and anti-angiogenic therapies.

Comparative Analysis of Anti-Angiogenic and Cytotoxic Activity

To contextualize the biological activity of this compound, its performance in key in vitro angiogenesis and cytotoxicity assays is compared with that of well-characterized AKT inhibitors and standard anti-angiogenic drugs. The following tables summarize the available quantitative data. It is important to note that direct comparisons are subject to variations in experimental conditions between studies.

Table 1: Comparison of Inhibitory Activity in Angiogenesis-Related Assays

CompoundTarget(s)HUVEC Proliferation InhibitionHUVEC Migration InhibitionHUVEC Tube Formation InhibitionReference
This compound AKT 13.3% at 10 µM, 26.2% at 50 µM, 51.8% at 100 µM6.7% at 10 µM, 16.6% at 50 µM, 65.4% at 100 µMSignificant, dose-dependent inhibition[1]
MK-2206 pan-AKT (allosteric)IC50: 12 nM (Akt1), 65 nM (Akt3)--[2]
Perifosine AKT (PH domain)IC50: 4.7 µM in MM.1S cells--[2]
Ipatasertib (GDC-0068) pan-AKT (ATP-competitive)IC50: 5 nM (Akt1), 18 nM (Akt2), 8 nM (Akt3)--[3]
Bevacizumab VEGF-A---[4]
Sunitinib VEGFRs, PDGFRs, c-KIT, etc.---[5]

Note: "-" indicates that specific data was not found in the cited literature under comparable conditions.

Table 2: Comparison of Cytotoxicity (HUVEC Viability)

CompoundTarget(s)IC50 (HUVEC)Reference
This compound AKT Not explicitly reported[1]
Doxorubicin Topoisomerase II0.089 µM[6]
Mitomycin C DNA cross-linker0.4 µM[6]
Staurosporine Broad-spectrum kinase inhibitor0.00087 µM[6]

Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from the methodology used to assess the effect of this compound on Human Umbilical Vein Endothelial Cell (HUVEC) viability[1].

  • Cell Seeding: Seed HUVECs in a 96-well microplate at a density of 1 × 10⁵ cells/mL in 100 µL of culture medium per well.

  • Compound Treatment: After cell attachment, add varying concentrations of this compound or comparator compounds to the wells. Include a vehicle control (e.g., DMSO). Incubate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Reagent Addition: Add 10 µL of 0.5 mg/mL MTT labeling reagent to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

HUVEC Migration Assay (Wound-Healing Assay)

This protocol is based on the wound-healing assay used to evaluate the effect of this compound on HUVEC migration[1].

  • Cell Seeding: Seed HUVECs in a 6-well plate and grow to confluence.

  • Wound Creation: Create a linear scratch in the confluent cell monolayer using a sterile pipette tip.

  • Wash: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Compound Treatment: Add fresh culture medium containing different concentrations of this compound or comparator compounds.

  • Image Acquisition: Capture images of the scratch at 0 hours and after a defined period (e.g., 24 hours).

  • Data Analysis: Measure the width of the scratch at multiple points for each condition. Calculate the percentage of wound closure relative to the initial scratch width.

HUVEC Tube Formation Assay

This protocol outlines the general procedure for an in vitro angiogenesis assay to assess the formation of capillary-like structures[7][8].

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of this compound or comparator compounds.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Visualization: Visualize the formation of tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, total tube length, and number of meshes using image analysis software.

Western Blotting for Phospho-AKT (Ser473)

This protocol is designed to specifically detect the phosphorylation of AKT at Serine 473, a key indicator of its activation, as investigated for this compound[1].

  • Cell Lysis: Treat HUVECs with this compound or comparator compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-AKT (Ser473) overnight at 4°C. Also, probe a separate membrane with an antibody for total AKT as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated AKT.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the action of this compound.

Murrangatin_Mechanism_of_Action cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects Growth Factors (VEGF) Growth Factors (VEGF) PI3K PI3K Growth Factors (VEGF)->PI3K AKT AKT PI3K->AKT Activates p-AKT (Ser473) p-AKT (Ser473) AKT->p-AKT (Ser473) Phosphorylation eNOS eNOS p-AKT (Ser473)->eNOS mTOR mTOR p-AKT (Ser473)->mTOR GSK-3β GSK-3β p-AKT (Ser473)->GSK-3β Forkhead TFs Forkhead TFs p-AKT (Ser473)->Forkhead TFs This compound This compound This compound->p-AKT (Ser473) Inhibits Angiogenesis Angiogenesis eNOS->Angiogenesis mTOR->Angiogenesis

Caption: this compound's inhibitory effect on the AKT signaling pathway.

Western_Blot_Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation (p-AKT) Primary Antibody Incubation (p-AKT) Blocking->Primary Antibody Incubation (p-AKT) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation (p-AKT)->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Angiogenesis_Assay_Workflow cluster_viability Cell Viability cluster_migration Cell Migration cluster_tube Tube Formation HUVEC Seeding (96-well) HUVEC Seeding (96-well) Compound Treatment (24-72h) Compound Treatment (24-72h) HUVEC Seeding (96-well)->Compound Treatment (24-72h) MTT Assay MTT Assay Compound Treatment (24-72h)->MTT Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading Confluent HUVEC (6-well) Confluent HUVEC (6-well) Scratch Wound Scratch Wound Confluent HUVEC (6-well)->Scratch Wound Compound Treatment (24h) Compound Treatment (24h) Scratch Wound->Compound Treatment (24h) Imaging & Measurement Imaging & Measurement Compound Treatment (24h)->Imaging & Measurement Matrigel Coating (96-well) Matrigel Coating (96-well) HUVEC Seeding & Treatment (4-18h) HUVEC Seeding & Treatment (4-18h) Matrigel Coating (96-well)->HUVEC Seeding & Treatment (4-18h) Microscopy Microscopy HUVEC Seeding & Treatment (4-18h)->Microscopy Quantification Quantification Microscopy->Quantification

References

Murrangatin's Therapeutic Profile: A Comparative Analysis with Established Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. Murrangatin, a natural coumarin, has demonstrated potential anti-cancer properties, specifically through the inhibition of angiogenesis via the AKT signaling pathway.[1][2][3] This guide provides a comparative analysis of this compound's therapeutic index against other well-established natural compounds used in oncology: paclitaxel, vincristine, and curcumin. Due to the limited publicly available data on the specific therapeutic index of this compound, this comparison will focus on the in vitro selectivity index (SI), calculated as the ratio of the half-maximal inhibitory concentration (IC50) in a normal cell line to that in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Comparative Analysis of In Vitro Efficacy and Selectivity

The following table summarizes the available IC50 values for each compound against various cancer and normal cell lines, along with the calculated selectivity index. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions, cell lines, and assay durations.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
This compound A549 (Lung Carcinoma)Data Not AvailableHUVEC (Endothelial Cells)Active at 10-100 µM[3]Not Calculable
Paclitaxel A549 (Lung Carcinoma)~0.003 - 9.4[4]NHDF (Normal Human Dermal Fibroblasts)>10[5]>1.06 - >3333
MCF-7 (Breast Cancer)~0.0035[6]MRC-5 (Normal Lung Fibroblast)No significant toxicity reported[7]High (Exact value not calculable)
Vincristine CLL (Chronic Lymphocytic Leukemia)Varies (selectivity reported)[8]Normal Lymphocytes~25-fold higher than CLL cells[8]~25
Sarcoma 180~0.002 (constant exposure)[9]HELF (Human Embryonic Lung Fibroblasts)Proliferation induced at ~1.7 µMNot Directly Comparable
Curcumin MCF-7 (Breast Cancer)~1.32 - 44.61184A1 (Normal Breast Epithelium)~59.37~1.33 - 44.98
A549 (Lung Carcinoma)~33 - 52Human PDL FibroblastsNo cytotoxicity observedHigh (Exact value not calculable)

Note: While a specific IC50 value for this compound against A549 cells is not available in the reviewed literature, one study demonstrated its ability to inhibit the growth of this cell line.[3] Another study showed its anti-angiogenic effects on Human Umbilical Vein Endothelial Cells (HUVECs) at concentrations of 10, 50, and 100 μM.[3]

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of these compounds is intrinsically linked to their modulation of specific cellular signaling pathways.

This compound

This compound's primary reported mechanism of action is the inhibition of angiogenesis by suppressing the AKT signaling pathway .[1][2][3] This pathway is crucial for cell survival, proliferation, and angiogenesis in cancer.

Murrangatin_Pathway This compound This compound AKT AKT This compound->AKT Inhibits Angiogenesis Angiogenesis AKT->Angiogenesis Promotes

Caption: this compound's inhibition of the AKT signaling pathway.

Paclitaxel

Paclitaxel, a mitotic inhibitor, primarily targets microtubules. Its anticancer effects are also mediated through the modulation of the PI3K/AKT/mTOR and MAPK signaling pathways , which are central to cell growth, proliferation, and survival.

Paclitaxel_Pathway Paclitaxel Paclitaxel PI3K PI3K Paclitaxel->PI3K Inhibits MAPK MAPK Paclitaxel->MAPK Modulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation

Caption: Paclitaxel's modulation of the PI3K/AKT/mTOR and MAPK pathways.

Vincristine

Vincristine, another mitotic inhibitor, disrupts microtubule formation. Its cellular effects are linked to the MAPK and RhoA/ROCK signaling pathways , which are involved in cell motility and survival.

Vincristine_Pathway Vincristine Vincristine MAPK MAPK Vincristine->MAPK Modulates RhoA RhoA Vincristine->RhoA Activates Cell_Motility Cell Motility & Survival MAPK->Cell_Motility ROCK ROCK RhoA->ROCK ROCK->Cell_Motility

Caption: Vincristine's influence on the MAPK and RhoA/ROCK pathways.

Curcumin

Curcumin exhibits a broad range of anticancer activities by modulating multiple signaling pathways, including NF-κB, MAPK, Akt, and p53 . These pathways are critical regulators of inflammation, cell survival, apoptosis, and tumor suppression.

Curcumin_Pathway Curcumin Curcumin NFkB NF-κB Curcumin->NFkB Inhibits MAPK MAPK Curcumin->MAPK Modulates AKT AKT Curcumin->AKT Inhibits p53 p53 Curcumin->p53 Activates Inflammation Inflammation NFkB->Inflammation Proliferation Proliferation MAPK->Proliferation AKT->Proliferation Inhibits Apoptosis Apoptosis p53->Apoptosis MTT_Workflow cluster_0 MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F G Calculate IC50 F->G Western_Blot_Workflow cluster_1 Western Blot Workflow H Cell Treatment & Lysis I Protein Quantification H->I J SDS-PAGE I->J K Protein Transfer J->K L Blocking K->L M Primary Antibody Incubation L->M N Secondary Antibody Incubation M->N O Detection N->O P Analysis O->P

References

Safety Operating Guide

Prudent Disposal of Murrangatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific disposal protocols for Murrangatin have not been formally established in publicly available literature or safety data sheets. Therefore, a conservative approach, treating this compound as a potentially hazardous and bioactive compound, is mandatory. The following procedures are based on established best practices for the disposal of hazardous laboratory chemicals.

I. Core Principles for this compound Disposal

Given the absence of specific data, this compound should be handled with the utmost care. All waste materials that have come into contact with this compound, including the pure compound, contaminated personal protective equipment (PPE), and labware, must be segregated and disposed of as hazardous chemical waste.

Key Handling Principles:

  • Segregation: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless compatibility is certain.

  • Containment: Use designated, leak-proof, and clearly labeled containers for all this compound waste.

  • Decontamination: All surfaces and equipment in contact with this compound should be thoroughly decontaminated.

  • Institutional Guidelines: Always adhere to your institution's specific Environmental Health and Safety (EHS) protocols for hazardous waste disposal.

II. Quantitative Data for Hazardous Waste Handling

The following table summarizes general guidelines for handling hazardous chemical waste, which should be applied to the disposal of this compound in the absence of compound-specific data.

ParameterGuidelineSource
Spill Threshold (Small) < 5 mL or 5 g[1]
Spill Threshold (Large) > 5 mL or 5 g[1]
Plastic Bag Thickness (Minimum) 2 mm for polypropylene bags[1]
Waste Container Capacity Do not fill beyond 90%[2]

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste from the point of generation to final collection.

1. Personal Protective Equipment (PPE):

  • Before handling this compound or its waste, at a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

2. Waste Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated gloves, absorbent pads, and vials, in a designated, durable, and sealed container. This container must be clearly labeled as "Hazardous Waste: this compound". For any sharps, a puncture-proof sharps container labeled for cytotoxic waste should be used.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a compatible, leak-proof container. The container must be clearly labeled with the full chemical name and any known hazard warnings.[2]

3. Labeling and Storage:

  • All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

  • Store the sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) away from incompatible materials.[2]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection.

  • The recommended method for the final disposal of potent, bioactive compounds is high-temperature incineration at a licensed facility.[1]

5. Spill and Decontamination Procedures:

  • In case of a spill, follow your institution's established spill cleanup procedures for hazardous materials.

  • For small spills, use an appropriate absorbent material, and for larger spills, evacuate the area and contact your EHS department.

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent or cleaning agent, and dispose of the cleaning materials as hazardous waste.

IV. This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

A Generation of this compound Waste (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste B->C D Solid Waste (Contaminated Labware, PPE) C->D E Liquid Waste (Solutions containing this compound) C->E F Place in Labeled, Leak-Proof Solid Waste Container D->F G Place in Labeled, Leak-Proof Liquid Waste Container E->G H Store in Designated Satellite Accumulation Area (SAA) F->H G->H I Arrange for Pickup by EHS or Licensed Contractor H->I J Final Disposal (High-Temperature Incineration) I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Murrangatin
Reactant of Route 2
Reactant of Route 2
Murrangatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.